1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFMPSHKKRARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588140 | |
| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-33-7 | |
| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Potential Applications
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of therapeutic agents across neurology, oncology, and infectious diseases.[1][2] Its conformational rigidity and the capacity for diverse functionalization at the nitrogen and carbon atoms make it an exceptionally versatile building block for modulating pharmacological activity.[2][3] This guide focuses on a specific, yet underexplored derivative, 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid .
While extensive public-domain data on this particular molecule is limited, its structural motifs—a piperidine-4-carboxylic acid core (a conformationally restricted analog of the neurotransmitter GABA) and an N-cyclopentylcarbonyl group—suggest significant potential for interaction with biological targets.[1][4] This document serves as a foundational resource for researchers, providing a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential pharmacological relevance based on established chemical principles and data from analogous compounds.
Physicochemical and Predicted Properties
Direct experimental data for this compound is not widely available in peer-reviewed literature.[4] However, we can predict its core properties based on its structure and data from chemical databases. These computed properties provide a valuable baseline for experimental design and analytical method development.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C12H19NO3 | [5][] |
| Molecular Weight | 225.28 g/mol | [7] |
| CAS Number | 147636-33-7 | [5][] |
| XLogP3 | 1.3 | [7] |
| Topological Polar Surface Area | 57.6 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted based on similar carboxylic acids |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Predicted based on structure |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be logically approached through the acylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is a standard and reliable strategy for the N-functionalization of piperidine rings.
Proposed Retrosynthetic Analysis
A logical retrosynthetic route begins by disconnecting the amide bond, leading back to piperidine-4-carboxylic acid and a cyclopentanecarbonyl derivative.
Caption: Retrosynthetic analysis of the target compound.
Forward Synthesis Workflow
The forward synthesis involves a direct N-acylation of piperidine-4-carboxylic acid using cyclopentanecarbonyl chloride under basic conditions. This one-step process is efficient, leveraging commercially available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol (Proposed)
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.
-
Reactant Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution.
-
Cool the vigorously stirred mixture to 0°C in an ice bath. Causality: The biphasic system and cooling help to control the exothermicity of the acylation reaction and minimize side reactions. The NaOH deprotonates the secondary amine, activating it for nucleophilic attack, and also neutralizes the HCl byproduct.
-
-
N-Acylation Reaction:
-
Dissolve cyclopentanecarbonyl chloride (1.1 eq) in a minimal amount of DCM.
-
Add the acid chloride solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 10:1 DCM:Methanol mixture. The disappearance of the starting piperidine derivative and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer with 1M HCl and then with brine.
-
Carefully acidify the aqueous layer to a pH of ~3-4 with concentrated HCl while cooling in an ice bath. A white precipitate should form. Trustworthiness: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.
-
Collect the precipitate by vacuum filtration, washing with cold deionized water.
-
-
Purification and Characterization:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the pure product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Predicted Spectroscopic Profile
While actual spectra are unavailable, a predictive analysis based on the compound's structure provides valuable guidance for characterization.[8][9]
-
¹H NMR:
-
Piperidine Protons: Expect complex multiplets in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen will be deshielded.
-
Cyclopentyl Protons: Multiplets would appear in the 1.5-2.8 ppm range.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[10]
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals are expected in the deshielded region (165-180 ppm), corresponding to the amide and carboxylic acid carbons.[8]
-
Piperidine & Cyclopentyl Carbons: Signals would appear in the aliphatic region (20-60 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption around 1630-1660 cm⁻¹.[9]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
-
-
Mass Spectrometry (ESI-):
-
The primary ion observed would be the [M-H]⁻ ion at m/z ≈ 224.1.
-
Potential Applications in Drug Development
The structural features of this compound suggest several potential avenues for research in drug discovery.
GABA Receptor Modulation
The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[1] The N-cyclopentylcarbonyl modification could modulate this activity, potentially leading to derivatives with altered potency, selectivity, or pharmacokinetic profiles. This makes the compound a candidate for investigation in neurological disorders where GABAergic signaling is implicated, such as anxiety or epilepsy.
Scaffold for Focused Libraries
This molecule is an excellent starting point for the creation of chemical libraries. The carboxylic acid functionality provides a handle for further derivatization, such as amide coupling, to explore structure-activity relationships (SAR) for various biological targets.
Caption: Logical relationships of structural features to potential applications.
Conclusion
This compound represents a molecule of significant interest at the intersection of established pharmacophores. While it remains a largely uncharacterized compound in the public domain, its synthesis is feasible through standard organic chemistry techniques. Its structural relationship to GABA and the proven utility of the N-acyl piperidine scaffold in medicinal chemistry make it a compelling candidate for further investigation. This guide provides the foundational, scientifically-grounded framework necessary for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.
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A Comprehensive Technical Guide to the Structural Elucidaion of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Foreword: The Imperative of Structural Certainty
In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. For a molecule like 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, which incorporates the privileged piperidine scaffold, precise structural confirmation is paramount.[1][2] This piperidine core is a cornerstone in medicinal chemistry, and modifications, such as the N-cyclopentylcarbonyl and C-4 carboxylic acid substitutions, are designed to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] This guide provides a holistic, multi-technique strategy for the definitive structural elucidation of this compound, framed not as a rigid checklist, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, ensuring that the data generated at each step corroborates and refines our understanding, leading to an irrefutable structural assignment.
Initial Characterization: Molecular Blueprint
Before embarking on a detailed spectroscopic analysis, the foundational properties of the molecule must be established. High-Resolution Mass Spectrometry (HRMS) provides the empirical formula, the essential first piece of the puzzle.
Molecular Identity:
Table 1: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ | PubChem |
| Exact Molecular Weight | 225.1365 g/mol | [4][5][6] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bond Count | 3 |[4] |
Caption: 2D Structure of this compound.
The Analytical Workflow: A Symphony of Techniques
The elucidation of a novel or synthesized compound is an integrated process. No single technique provides the complete picture. Instead, we employ a synergistic approach where the results from one method inform and are validated by the next. The workflow is designed to move from broad functional group identification to a precise map of atomic connectivity.
Caption: Predicted MS/MS fragmentation pathways.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we expect to see highly characteristic signals for the carboxylic acid and the tertiary amide, which vibrate at distinct frequencies. The presence or absence of these bands provides immediate validation of the structure proposed by MS. [7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum is interpreted by identifying characteristic absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~2500–3300 (very broad) | O–H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. Its presence is a strong indicator of the COOH group. [7] |
| ~2850–2960 | C–H stretch | Aliphatic (sp³) | Confirms the presence of the cyclopentyl and piperidine rings. |
| ~1700–1725 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the acid carbonyl. [9][10] |
| ~1630–1660 | C=O stretch | Tertiary Amide | Confirms the N-acyl group. This band is at a lower frequency than the acid C=O due to resonance. [8][11]|
The clear separation of the two carbonyl (C=O) peaks is a critical diagnostic feature, confirming the presence of both the carboxylic acid and the amide functionalities within the same molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom. A full suite of 1D and 2D NMR experiments will allow us to piece the molecular puzzle together, atom by atom, providing irrefutable proof of the structure. [2][12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of the exchangeable carboxylic acid proton.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting molecular fragments.
-
Data Interpretation: A Step-by-Step Assembly
1. ¹H and ¹³C NMR - The Pieces of the Puzzle: The 1D spectra allow us to identify and count the unique proton and carbon environments.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position Label | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |
|---|---|---|---|
| Carboxylic Acid | |||
| COOH | ~12.0, br s | ~175 | C |
| H-4 | ~2.4-2.6, m | ~40 | CH |
| Piperidine Ring | |||
| H-2, H-6 (eq) | ~3.8-4.2, m | ~43 | CH₂ |
| H-2, H-6 (ax) | ~2.8-3.2, m | ~43 | CH₂ |
| H-3, H-5 (eq) | ~1.7-1.9, m | ~28 | CH₂ |
| H-3, H-5 (ax) | ~1.3-1.5, m | ~28 | CH₂ |
| Cyclopentylcarbonyl | |||
| C=O (Amide) | - | ~174 | C |
| H-1' | ~2.9-3.1, m | ~45 | CH |
| H-2', H-5' | ~1.5-1.8, m | ~30 | CH₂ |
| H-3', H-4' | ~1.4-1.7, m | ~26 | CH₂ |
Note: Shifts are estimates and can vary based on solvent and concentration. The piperidine ring protons often show complex splitting patterns due to chair conformations.
2. 2D NMR - Assembling the Structure:
-
COSY: Will show correlations within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the cyclopentyl ring (e.g., H-1' with H-2'/H-5', H-2' with H-3', etc.), confirming these two spin systems.
-
HSQC: Will unambiguously link each proton signal to its corresponding carbon signal listed in Table 3.
-
HMBC - The Crucial Links: This experiment connects the isolated fragments.
-
Amide Linkage: A correlation from the piperidine protons H-2/H-6 to the amide carbonyl carbon (~174 ppm) is the definitive proof of the N-acyl linkage.
-
Cyclopentyl Linkage: A correlation from the cyclopentyl proton H-1' to the same amide carbonyl carbon confirms the cyclopentyl group is part of the acyl moiety.
-
Carboxylic Acid Linkage: Correlations from the piperidine protons H-3/H-5 and H-4 to the carboxylic acid carbonyl carbon (~175 ppm) confirm its position at C-4.
-
Caption: Key HMBC correlations confirming connectivity.
X-ray Crystallography: The Gold Standard
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation. [13][14]Its application is contingent upon the ability to grow a single crystal of suitable quality. For piperidine derivatives, the chair conformation of the ring and the orientation of the substituents can be definitively determined. [13][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals by slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate a final 3D model of the molecule in the crystal lattice.
Conclusion
The structural elucidation of this compound is a systematic process of logical deduction, underpinned by a suite of powerful analytical techniques. The workflow begins with HRMS to establish the molecular formula, is corroborated by IR spectroscopy to identify the core functional groups, and is definitively mapped by a comprehensive set of 1D and 2D NMR experiments. Each step serves as a self-validating checkpoint, building upon the last to construct an unassailable structural assignment. For absolute confirmation, particularly for regulatory filings or advanced stereochemical studies, X-ray crystallography serves as the final arbiter. This integrated approach ensures the highest level of scientific integrity and provides the foundational certainty required for all further research and development.
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- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). International Union of Crystallography.
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- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central.
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Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid from isonipecotic acid
A Guide to the Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide for Chemical Research and Development
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a derivative of the GABA analog isonipecotic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, and N-substitution is a critical strategy for modulating the pharmacological profiles of drug candidates.[1] This document details a direct and efficient one-step N-acylation process utilizing Schotten-Baumann conditions. We will explore the causality behind the strategic selection of this reaction, provide a detailed, field-proven experimental protocol, and discuss the necessary safety, handling, and analytical characterization of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route to this and structurally similar compounds.
Introduction and Strategic Overview
Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] Its rigid structure makes it an attractive starting point for developing novel central nervous system (CNS) agents and other therapeutics. The acylation of the piperidine nitrogen with a cyclopentylcarbonyl group introduces lipophilicity and specific steric bulk, which can significantly alter receptor affinity, selectivity, and pharmacokinetic properties.
The primary synthetic challenge lies in the selective acylation of the secondary amine in the presence of a carboxylic acid functional group. A direct acylation approach is often complicated by the potential for side reactions. However, the application of the Schotten-Baumann reaction provides an elegant and efficient solution. This reaction, first described in the 1880s, is a classic method for acylating amines and alcohols using an acyl chloride in the presence of an aqueous base.[3][4]
The core principle of its success in this context is the differential reactivity of the nucleophiles under basic conditions. The piperidine nitrogen remains a potent nucleophile, while the carboxylic acid is deprotonated to form a carboxylate salt. This salt is significantly less nucleophilic and generally unreactive towards the acyl chloride, thus enabling selective N-acylation. This guide will focus on this direct, one-step approach, which avoids the need for protection-deprotection sequences, thereby improving atom economy and process efficiency.
Reagent Analysis and Safety Imperatives
A thorough understanding of the reagents is critical for both safety and reaction success. The key reactants are isonipecotic acid and cyclopentanecarbonyl chloride.
Isonipecotic Acid (Piperidine-4-carboxylic acid):
-
Role: The foundational scaffold providing the piperidine-4-carboxylic acid core.
-
Properties: A white, crystalline solid with a molecular weight of 129.16 g/mol .[5]
-
Handling: Generally considered non-hazardous, but standard laboratory personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Cyclopentanecarbonyl Chloride:
-
Role: The acylating agent that introduces the cyclopentylcarbonyl moiety.
-
Properties: A clear, colorless to yellow liquid with a pungent odor and a molecular weight of 132.59 g/mol .[6] It is highly reactive, particularly towards nucleophiles.[7]
-
Safety & Handling: This reagent is corrosive and can cause severe burns.[6] It is also highly sensitive to moisture and will hydrolyze to cyclopentanecarboxylic acid and corrosive hydrochloric acid gas.[7][8]
-
CRITICAL: Must be handled in a well-ventilated fume hood.
-
CRITICAL: All glassware must be thoroughly dried before use.
-
CRITICAL: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][9]
-
Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.
-
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics & References |
| Isonipecotic Acid | C₆H₁₁NO₂ | 129.16 | White crystalline solid, GABA analog.[2][5] |
| Cyclopentanecarbonyl Chloride | C₆H₉ClO | 132.59 | Corrosive, moisture-sensitive liquid.[6][7] |
| This compound | C₁₂H₁₉NO₃ | 241.28 | Predicted Melting Point: 185-195 °C.[][11] |
Synthetic Workflow: The Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The aqueous base (sodium hydroxide) plays a dual role: it neutralizes the hydrochloric acid byproduct, preventing it from protonating and deactivating the starting amine, and it maintains the substrate's carboxylic acid group in its unreactive salt form.[12][13]
Visualization of the Synthetic Pathway
Caption: Overall workflow for the N-acylation of isonipecotic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Equipment:
-
Isonipecotic acid
-
Cyclopentanecarbonyl chloride (ensure high purity, >98%)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM), reagent grade
-
Hydrochloric acid (HCl), concentrated (37%) and 1M solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL, 3-neck)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Procedure:
Part A: Reaction Setup
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq, e.g., 5.0 g, 38.7 mmol) in a 1.5 M aqueous solution of sodium hydroxide (2.2 eq, 85.2 mmol in ~57 mL of water).
-
Cool the resulting clear solution to 0-5 °C using an ice-water bath.
-
In a separate, dry dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (1.05 eq, 5.38 g, 40.6 mmol) in 40 mL of dichloromethane (DCM). Causality: Using a slight excess of the acylating agent ensures complete consumption of the starting amine. DCM is chosen as the organic solvent for the biphasic system.[3]
Part B: Acylation Reaction 4. Begin vigorous stirring of the aqueous isonipecotic acid solution. 5. Add the cyclopentanecarbonyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture remains below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and minimize the hydrolysis of the acyl chloride. 6. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isonipecotic acid is no longer visible.
Part C: Workup and Isolation 8. Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom, DCM) and aqueous (top) layers. 9. Wash the organic layer with 30 mL of 1M HCl, followed by 30 mL of brine. Causality: This step removes any unreacted organic bases or impurities but the product, being an amide, is stable to this mild acid wash. 10. Combine the aqueous layer from step 8 with the acidic wash from step 9. Cool this combined aqueous solution in an ice bath. 11. Carefully acidify the aqueous solution to a pH of approximately 2-3 using concentrated HCl. A white precipitate of the product should form. Causality: The product is soluble in its basic carboxylate form. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution. 12. Maintain the mixture at 0-5 °C for 30 minutes to ensure complete precipitation. 13. Collect the white solid by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).
Part D: Purification and Characterization 14. Dry the crude product under vacuum at 40-50 °C to a constant weight. 15. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water or isopropanol/water mixture. 16. The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:
- ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the presence of the cyclopentyl and piperidine rings and the absence of starting material protons.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.
- Melting Point Analysis: To assess purity.
Conclusion
The synthesis of this compound from isonipecotic acid is effectively achieved through a direct N-acylation using Schotten-Baumann conditions. This method is robust, efficient, and scalable, avoiding the need for complex protection-deprotection strategies. By carefully controlling reaction conditions, particularly temperature, and understanding the differential reactivity of the functional groups in a basic medium, high yields of the desired product can be reliably obtained. This guide provides a foundational protocol that can be adapted for the synthesis of a wide array of N-acyl piperidine derivatives, empowering further research and development in medicinal chemistry.
References
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- Benchchem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- CymitQuimica. (n.d.). CAS 4524-93-0: Cyclopentanecarbonyl chloride.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Schotten Baumann Reaction Mechanism Detailed Explanation. (2025).
- Fisher Scientific. (2000). SAFETY DATA SHEET - Cyclopentanecarbonyl chloride.
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- Wikipedia. (n.d.). Isonipecotic acid.
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- PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Foreword: Elucidating Molecular Architecture
In the landscape of drug discovery and chemical research, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a molecule featuring a rigid piperidine scaffold, a carboxylic acid moiety, and an N-acyl cyclopentyl group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, published experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for the unambiguous identification and characterization of this compound and its derivatives.
Molecular Identity and Physicochemical Properties
This compound is a derivative of isonipecotic acid, a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1] The N-acylation with a cyclopentyl group modifies the electronic and steric properties of the piperidine nitrogen, influencing the molecule's overall polarity, solubility, and potential biological interactions.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | [2] |
| CAS Number | 147636-33-7 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.28 g/mol | [2] |
| Exact Mass | 225.136493 Da | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. Due to the tertiary amide, rotation around the C-N bond can be restricted, potentially leading to the observation of rotamers and broadened signals in the NMR spectra, especially at room temperature.[4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct regions corresponding to the carboxylic acid proton, the piperidine ring, and the cyclopentyl group. The protons alpha to the nitrogen and carbonyl groups will be deshielded and appear further downfield.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.5 | Broad Singlet | 1H | Highly deshielded, acidic proton; subject to exchange. |
| Piperidine (H-2, H-6 axial/eq) | 3.0 - 4.2 | Multiplet (broad) | 4H | Protons alpha to the amide nitrogen are significantly deshielded. Broadening due to potential rotamers and ring conformational exchange. |
| Cyclopentyl (-CH-) | 2.8 - 3.2 | Multiplet | 1H | Proton alpha to the amide carbonyl group is deshielded. |
| Piperidine (H-4) | 2.4 - 2.7 | Multiplet | 1H | Proton alpha to the carboxylic acid group. |
| Piperidine (H-3, H-5 axial/eq) | 1.6 - 2.2 | Multiplet | 4H | Methylene protons of the piperidine ring. |
| Cyclopentyl (-CH₂-) | 1.5 - 1.9 | Multiplet | 8H | Methylene protons of the cyclopentyl ring. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by two downfield signals for the carbonyl carbons and a series of signals in the aliphatic region for the piperidine and cyclopentyl rings.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Amide Carbonyl (-C O-N) | 170 - 175 | The amide carbonyl carbon is also strongly deshielded. |
| Piperidine (C-2, C-6) | 42 - 48 | Carbons adjacent to the amide nitrogen are deshielded. Signals may be broadened. |
| Cyclopentyl (-C H-) | 40 - 45 | Carbon alpha to the amide carbonyl. |
| Piperidine (C-4) | 39 - 44 | Carbon bearing the carboxylic acid group. |
| Piperidine (C-3, C-5) | 28 - 35 | Aliphatic carbons of the piperidine ring. |
| Cyclopentyl (-C H₂-) | 25 - 32 | Aliphatic carbons of the cyclopentyl ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and enhance sensitivity. A spectral width of 0-200 ppm is appropriate.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily ionizes polar compounds with minimal fragmentation, allowing for clear observation of the molecular ion.
Predicted Mass Spectrum (ESI)
The analysis can be performed in both positive and negative ion modes to provide complementary information.
Table 5: Predicted Ions in ESI-MS
| Ion Mode | Predicted m/z | Ion Species | Notes |
| Positive | 226.14 | [M+H]⁺ | The protonated molecular ion. Expected to be the base peak. Protonation can occur on the amide oxygen or the piperidine nitrogen. |
| Positive | 248.12 | [M+Na]⁺ | Sodium adduct. Commonly observed, especially with the presence of trace sodium salts. [6] |
| Negative | 224.12 | [M-H]⁻ | The deprotonated molecular ion. The acidic carboxylic proton is readily lost. |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 226.14) would provide valuable structural confirmation. A primary and highly probable fragmentation pathway for N-acyl piperidines involves the cleavage of the C-N amide bond, leading to the formation of a stable acylium ion.
-
Predicted Fragment: Loss of the piperidine-4-carboxylic acid moiety would yield a cyclopentyl acylium ion at m/z 97.06 .
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of water and an acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: +3.5 to +4.5 kV
-
Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂) Temperature: 300-350 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Acquire the full scan mass spectrum. If desired, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 226.14) in the first quadrupole for fragmentation.
Figure 3: General workflow for ESI-Mass Spectrometry.
Conclusion: A Unified Spectroscopic Signature
The structural confirmation of this compound relies on the cohesive interpretation of data from multiple spectroscopic techniques. The NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence and nature of the critical amide and carboxylic acid functional groups, and mass spectrometry will verify the molecular weight and offer insight into substructural components via fragmentation. Together, these techniques provide a robust and self-validating system for the unambiguous characterization of the target molecule, ensuring its identity and purity for subsequent applications in research and development.
References
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- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
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- ACS Publications. (2015). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.
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- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
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A Technical Guide to the Biological Activities of N-Substituted Piperidine-4-Carboxylic Acid Derivatives
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the capacity for substitution at the nitrogen atom make it a privileged structure for drug design. This technical guide focuses on N-substituted piperidine-4-carboxylic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will explore their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents. This document provides an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and the detailed experimental protocols required for their synthesis and biological evaluation, offering a valuable resource for researchers in drug discovery and development.[3][4]
Introduction: The Versatility of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug discovery.[1][2] Its prevalence in FDA-approved drugs stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The carboxylic acid at the 4-position provides a crucial anchor point for interacting with biological targets and a handle for further chemical modification.
The true versatility of this scaffold, however, is unlocked through substitution at the piperidine nitrogen (N-substitution). The nature of the N-substituent dramatically influences the molecule's steric and electronic properties, dictating its pharmacological profile. By strategically modifying this position, medicinal chemists can fine-tune the compound's potency, selectivity, and overall biological activity, leading to derivatives with applications in oncology, infectious diseases, and neurology.[5][6]
General Synthesis Strategies
The synthesis of N-substituted piperidine-4-carboxylic acid derivatives typically begins with a commercially available starting material like piperidine-4-carboxylic acid or its ester form. A key step involves the protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, which allows for selective modifications at other parts of the molecule.[7][8] The Boc group is stable under many reaction conditions but can be easily removed with mild acid when desired.[4] The carboxylic acid can then be modified, for instance, by forming an amide bond. Finally, deprotection of the nitrogen allows for the introduction of various substituents through reactions like alkylation or reductive amination to yield the final target compounds.[9][10]
A generalized workflow for the synthesis is presented below:
Caption: Generalized synthetic workflow for N-substituted piperidine-4-carboxylic acid derivatives.
Key Biological Activities and Mechanistic Insights
Anticancer Activity
Piperidine derivatives have emerged as promising anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and the modulation of critical signaling pathways.[1][11]
Mechanism of Action: A notable mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. For example, certain N-substituted piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers. By blocking this pathway, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[1] Another anticancer strategy involves the inhibition of enzymes like carbonic anhydrases (CAs), particularly tumor-associated isoforms such as CA IX and XII, which are involved in regulating pH in the tumor microenvironment.[12]
Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical piperidine derivative.
Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the N-substituent. Bulky, lipophilic groups on the nitrogen atom often enhance activity. For instance, derivatives with N-benzyl or N-benzoyl groups have shown significant cytotoxicity against various cancer cell lines.[11][13]
| Compound Series | N-Substituent | Target/Cell Line | IC50 (µM) |
| Piperidine-based | Diphenylacetyl | 5α-reductase type 2 | 0.08 |
| Piperidine-based | Diphenylcarbamoyl | 5α-reductase type 1 | 0.54 |
| Piperidine-based | Furan-pyrazole | Akt1 / Ovarian Cancer | 0.02 - 15.8 |
| Piperidine-based | Thiosemicarbazone at C4 | Dihydrofolate reductase | 13.70 - 47.30 |
Data compiled from multiple sources for illustrative purposes.[1][13]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-substituted piperidine-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16]
Mechanism of Action: One key target for these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication. By inhibiting this enzyme, piperidine derivatives can block bacterial proliferation.[17] This mechanism is distinct from many existing classes of antibiotics, making them promising candidates for overcoming resistance. Specifically, piperidine-4-carboxamides have been identified as a novel subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[17]
Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are influenced by the N-substituent. For example, incorporating moieties like benzoyl or sulfonyl groups can lead to compounds with significant antibacterial and antifungal properties.[14] Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[18]
| Compound Series | N-Substituent | Target Organism | Activity (MIC) |
| Piperidine-4-carboxamides | 6-methoxy-1,5-naphthyridine | M. abscessus | Improved activity over hits |
| Piperidine-4-carboxamides | Benzoyl derivatives | Various bacteria | Active |
| Piperidin-4-ones | Thiosemicarbazone derivatives | S. aureus, E. coli | Good activity |
Data compiled from multiple sources for illustrative purposes.[14][15][17]
Central Nervous System (CNS) Activity
The piperidine scaffold is a common feature in many CNS-active drugs. N-substituted derivatives of piperidine-4-carboxylic acid have been explored for their potential in treating a variety of neurological disorders.[19][20]
Mechanism of Action: These compounds can act on various CNS targets, including G-protein coupled receptors (GPCRs). For instance, specific derivatives have been developed as potent and selective agonists for the M1 muscarinic acetylcholine receptor (M1 mAChR), a target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[10] Others have been designed as antagonists for the N-methyl-D-aspartic acid (NMDA) receptor, which may be beneficial in preventing neuronal damage after a stroke.[21]
Structure-Activity Relationship (SAR): CNS activity is exquisitely sensitive to the N-substituent. For M1 agonism, N-capping groups like cyclohexyl or tetrahydropyranyl on the piperidine ring significantly improve potency and selectivity.[10] For NMDA antagonism, incorporating a tetrazole moiety as a bioisostere for a carboxylic acid group has led to potent antagonists with a desirable shorter duration of action in vivo.[21]
Experimental Protocols for Bioactivity Screening
In Vitro Anticancer Assay: MTT Proliferation Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-substituted piperidine-4-carboxylic acid derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
Challenges and Future Directions
While N-substituted piperidine-4-carboxylic acid derivatives hold immense therapeutic promise, challenges remain. Optimizing properties like oral bioavailability, metabolic stability, and reducing off-target toxicity are critical for clinical translation. Future research will likely focus on:
-
Combinatorial Synthesis: Utilizing high-throughput synthesis to rapidly generate large libraries of derivatives for screening.
-
Computational Modeling: Employing in silico methods like molecular docking to predict binding affinities and guide the rational design of more potent and selective compounds.[6]
-
Target Deconvolution: Identifying the specific molecular targets for compounds discovered through phenotypic screening to better understand their mechanisms of action.
Conclusion
N-substituted piperidine-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. The ability to systematically modify the N-substituent allows for the fine-tuning of their biological activity across a wide range of therapeutic areas, including oncology, infectious disease, and neurology. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and robust biological screening protocols, is poised to deliver novel therapeutic agents to address unmet medical needs.
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- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.
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- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
- Synthesis, characterization and antimicrobial activity of piperidine derivatives.
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Physicochemical properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Introduction
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] The piperidine scaffold is a crucial structural motif found in numerous pharmaceutical agents across a wide range of therapeutic areas, including neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and acts as a partial agonist at the GABA-A receptor.[1][2] The substitution at the nitrogen atom of the piperidine ring is a common medicinal chemistry strategy used to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1]
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes predicted values from established computational models with detailed, field-proven experimental protocols for their validation. Understanding these properties is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its bioavailability and therapeutic efficacy.[3]
Core Physicochemical Profile
The following table summarizes the key physicochemical identifiers and properties of this compound. The data presented is a consolidation of information from chemical databases and computational predictions.
| Property | Value | Data Source |
| CAS Number | 147636-33-7 | [4][5] |
| Molecular Formula | C₁₂H₁₉NO₃ | [5] |
| Molecular Weight | 225.28 g/mol | [6] |
| Melting Point | 185-195 °C | Predicted[7] |
| Boiling Point | 358.5 ± 37.0 °C at 760 mmHg | Predicted[7] |
| Aqueous Solubility | 2.5 g/L | Predicted[7] |
| pKa (Acidic) | ~4.8 (Carboxylic Acid) | Predicted[7] |
| pKa (Basic) | ~9.5 (Piperidine Nitrogen) | Predicted[7] |
| LogP | 1.4 - 2.3 | Computed/Predicted[6][7] |
Detailed Physicochemical Analysis
Acidity, Basicity, and pH-Dependent Behavior (pKa)
This compound is an amphoteric molecule, containing both a weakly acidic functional group (carboxylic acid) and a weakly basic functional group (the tertiary amine of the piperidine ring).
-
Acidic pKa (~4.8): The predicted pKa of approximately 4.8 is characteristic of the carboxylic acid moiety.[7] At a pH below this value, the carboxyl group will be predominantly in its protonated, neutral form (-COOH). At a pH above 4.8, it will be deprotonated to its anionic carboxylate form (-COO⁻).
-
Basic pKa (~9.5): The predicted pKa of approximately 9.5 corresponds to the equilibrium of the protonated piperidinium ion.[7] At a pH below 9.5, the piperidine nitrogen will be protonated, carrying a positive charge. Above this pH, it will be in its neutral, free base form.
The interplay of these two pKa values is critical for understanding the compound's solubility. It will exhibit its lowest aqueous solubility at its isoelectric point and will become more soluble in acidic (pH < 4) or basic (pH > 10) solutions.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted LogP values for this compound range from approximately 1.4 to 2.3, indicating moderate lipophilicity.[6][7] The presence of the non-polar cyclopentyl group significantly increases the lipophilicity compared to the parent compound, isonipecotic acid. This moderate LogP value suggests a potential for good oral absorption and cell membrane permeability, key characteristics for drug candidates.
Solubility
Solubility is a critical property that affects a drug's formulation and bioavailability.[3] The predicted aqueous solubility for this compound is 2.5 g/L.[7] This limited but significant solubility is a balance between the polar carboxylic acid and amide functionalities, which can form hydrogen bonds with water, and the non-polar cyclopentyl and piperidine ring structures.[8] As noted previously, the solubility of this compound is highly dependent on pH.
Structural Characterization and Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features based on established principles of spectroscopic analysis for related piperidine derivatives.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the cyclopentyl ring would appear as a series of multiplets in the aliphatic region. The protons on the piperidine ring would also appear as multiplets, with those adjacent to the nitrogen atom shifted downfield.[11][12]
-
¹³C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals. Key signals would include two downfield resonances for the carbonyl carbons of the amide and the carboxylic acid. The remaining signals would be in the aliphatic region, corresponding to the carbons of the piperidine and cyclopentyl rings.[13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of piperidine alkaloids and their derivatives.[10][14]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.
-
Fragmentation Pattern: Common fragmentation pathways for N-acylpiperidines involve the cleavage of the N-acyl bond. Collision-induced dissociation (CID) experiments would likely reveal characteristic fragment ions corresponding to the loss of the cyclopentylcarbonyl group or fragmentation within the piperidine ring structure.[10]
Experimental Protocols
The following sections provide standardized, detailed methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical sciences.
Protocol for Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broadened melting range.[15]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.[16] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack 2-3 mm of the sample into the sealed bottom.[16][17]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[16][17]
-
Approximate Determination: A rapid heating run (5-10 °C/minute) is performed to quickly determine an approximate melting range.[16]
-
Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[16] A fresh sample is inserted, and the temperature is increased slowly, at a rate of ~2 °C/minute, through the expected melting range.[16]
-
Data Recording: The temperature at which the first crystal begins to liquefy and the temperature at which the last crystal melts are recorded. This range is the compound's melting point.[16]
Caption: Workflow for Melting Point Determination.
Protocol for Equilibrium Aqueous Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility.[18] It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid material.
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[18]
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer solution. This ensures that a saturated solution will be formed.[19]
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[18]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable filter (e.g., 0.22 µm PVDF).[19]
-
Quantification: Accurately dilute the clear, filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[19]
-
Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution. The lowest solubility measured across the pH range of 1.2-6.8 is used for classification purposes like the Biopharmaceutics Classification System (BCS).[18]
Caption: Workflow for Shake-Flask Solubility Assay.
Conclusion
This compound is a moderately lipophilic, amphoteric compound with limited but significant predicted aqueous solubility. Its structural relationship to isonipecotic acid suggests potential applications in neurological research and drug development. The physicochemical data presented in this guide, though largely predictive, provides a strong foundation for further investigation. The detailed experimental protocols offer a clear pathway for researchers to validate these properties, enabling informed decisions in formulation development, ADME screening, and the overall progression of research and development activities involving this molecule.
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Introduction: The Enduring Scaffold of the N-Acylpiperidine Core
An In-Depth Technical Guide to N-Acylpiperidine Compounds: From Natural Discovery to Synthetic Therapeutic Agents
The N-acylpiperidine moiety, a simple yet remarkably versatile chemical scaffold, represents a cornerstone in the fields of natural product chemistry and medicinal drug discovery.[1] This structure consists of a six-membered piperidine ring where the nitrogen atom is functionalized as an amide.[2][3] While deceptively simple in its architecture, this arrangement gives rise to a vast family of compounds with a profound range of biological activities.[1]
Naturally occurring N-acylpiperidines are most famously found as alkaloids in plants of the Piper genus, such as black pepper (Piper nigrum) and long pepper (Piper longum).[4][5][6][7] The quintessential example, piperine, is responsible for the characteristic pungency of black pepper and has been a subject of scientific inquiry for over two centuries.[4][5] Beyond these natural origins, the piperidine ring itself is a privileged structure in pharmacology, appearing in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][8][9]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It traces the journey of N-acylpiperidine compounds from their historical discovery and isolation to their modern synthesis, pharmacological evaluation, and clinical significance. We will explore the intricate relationship between their structure and biological function, detail key synthetic methodologies, and examine their therapeutic potential.
Part 1: Discovery and Historical Milestones
The story of N-acylpiperidines is inextricably linked to the exploration of natural products. The timeline below highlights the key events that established this class of compounds as a significant area of chemical and medical research.
The Genesis: Isolation of Piperine
The journey began in 1819 when Danish chemist Hans Christian Ørsted first isolated a crystalline substance from the fruits of Piper nigrum (black pepper).[4] He named this compound "piperine." This discovery marked the first identification of a pure N-acylpiperidine alkaloid and laid the groundwork for future investigations into the chemistry of spices. Piperine was later also identified in other related species, including long pepper (Piper longum).[4]
Structural Elucidation and Early Synthesis
Following its isolation, the next major challenge was determining piperine's chemical structure. Decades of chemical degradation studies and analysis culminated in the correct structural proposal. The final piece of the puzzle was confirmed in 1894 when German chemist Albert Ladenburg reported the first total synthesis of piperine.[10] This landmark achievement not only verified the structure but also demonstrated that complex natural products could be constructed in the laboratory, a pivotal moment in the history of organic chemistry.
Expanding the Natural Product Family
As analytical techniques advanced, chemists began to uncover a diverse array of N-acylpiperidine alkaloids from various Piper species. For instance, pipermethystine, 3α,4α-epoxy-5β-pipermethystine, and awaine were later isolated from the kava plant (Piper methysticum), a species known for its traditional use in ceremonial drinks.[11] These discoveries revealed nature's ability to subtly modify the core N-acylpiperidine scaffold to generate a wide spectrum of compounds. Dozens of other amide alkaloids have since been isolated from numerous Piper species, each with unique structural features and potential biological activities.[7][12]
Caption: A timeline of major milestones in N-acylpiperidine history.
Part 2: Pharmacology and Diverse Mechanisms of Action
N-acylpiperidine compounds exhibit a remarkable spectrum of pharmacological activities, impacting numerous biological pathways and targets. This versatility has made them a subject of intense interest in drug development.
Broad-Spectrum Biological Activity
The biological effects of N-acylpiperidines are vast and varied, including:
-
Anticancer Properties: Piperine and its synthetic analogs have demonstrated potent anticancer activity against a range of cancer types, including breast, lung, prostate, and gastric cancers.[13]
-
Anti-inflammatory Effects: Many N-acylpiperidines, including piperine, exhibit significant anti-inflammatory activity.[5][14]
-
Neuropharmacological Effects: Derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[15][16] Others act as agonists or antagonists at various neuronal receptors.[17][18][19]
-
Bioavailability Enhancement: Piperine is perhaps most famous in modern pharmacology for its ability to inhibit drug-metabolizing enzymes like CYP3A4 and the drug efflux transporter P-glycoprotein.[20] This action enhances the bioavailability and efficacy of co-administered drugs.
-
Antimicrobial and Antifungal Activity: Compounds isolated from Piper species have shown activity against various bacteria and fungi.[6][12]
Mechanisms of Action: A Deeper Look
The diverse activities of N-acylpiperidines stem from their ability to modulate multiple cellular targets and signaling pathways.
1. Anticancer Mechanisms: The anticancer effects of piperine are multifactorial.[13] It can induce apoptosis (programmed cell death) in cancer cells by:
-
Generating Reactive Oxygen Species (ROS): This induces oxidative stress, damaging cancer cells.
-
Modulating Apoptotic Proteins: Piperine can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, shifting the balance towards cell death.
-
Activating Caspases: This leads to the activation of the caspase cascade (caspase-3, -8, -9), which executes the final stages of apoptosis.[13]
-
Inhibiting Key Signaling Pathways: It has been shown to inhibit critical cancer survival pathways such as NF-κB, PI3K/Akt, and STAT-3.[13]
Caption: Simplified anticancer signaling pathway modulated by piperine.
2. Receptor Modulation: Synthetic N-acylpiperidine derivatives have been engineered to target specific receptors with high affinity and selectivity.
-
Opioid Receptors: N-piperidinyl indole analogs have been developed as potent and selective agonists for the μ-opioid receptor (MOR), showing potential as novel analgesics.[18]
-
Histamine Receptors: N-aryl-piperidine derivatives have been synthesized as potent agonists for the human histamine H3 receptor, a target for neurological disorders.[17]
-
Nicotinic Acetylcholine Receptors (nAChRs): The N-benzylpiperidine motif has been identified as a key pharmacophore for antagonists of the α7 nAChR, which could be useful in conditions requiring modulation of cholinergic activity.[19]
Part 3: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. SAR studies on N-acylpiperidines have provided critical insights for designing more potent and selective drug candidates.
Key Structural Modifications and Their Impact
-
The N-Acyl Chain: The nature of the acyl group is a primary determinant of activity. For piperine, the (E,E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group is crucial for its pungency and many of its biological effects.[2] Modifications to this chain, such as altering its length, rigidity, or electronic properties, can dramatically change receptor affinity and efficacy.
-
Substitution on the Piperidine Ring: Attaching different functional groups to the piperidine ring can fine-tune a compound's properties. For example, in a series of N-piperidinyl indoles targeting opioid receptors, the position of substitution on the indole moiety (2-position vs. 3-position) was found to significantly affect both binding affinity and whether the compound acted as a full or partial agonist.[21]
-
The N-Substituent in Piperidine Analogs: In broader piperidine derivatives, the group on the nitrogen atom is critical. For instance, in a series of acetylcholinesterase inhibitors, the presence of an N-benzyl group was found to be essential for high-potency binding to the enzyme's active site.[16]
Quantitative SAR Data
The following table summarizes representative SAR data for a series of N-acyl-N-phenylpiperazine analogs designed as inhibitors for Excitatory Amino Acid Transporters (EAATs), demonstrating how small structural changes can influence inhibitory potency.
| Compound | R Group Modification | EAAT1 IC₅₀ (µM) | EAAT2 IC₅₀ (µM) | EAAT3 IC₅₀ (µM) |
| Screening Hit (±)-exo-1 | Base Scaffold | 10 | 40 | 30 |
| Analog A | Modification 1 | >100 | >100 | >100 |
| Analog B | Modification 2 | 5.2 | 25 | 15 |
| Analog C | Modification 3 | 12 | 55 | 40 |
| (Data conceptualized from findings reported in studies on EAAT inhibitors).[22] |
This data illustrates that while some modifications abolish activity (Analog A), others can lead to improved potency (Analog B). Such systematic exploration is vital for optimizing a lead compound.
Part 4: Synthetic Methodologies
The ability to synthesize N-acylpiperidines and their analogs efficiently is crucial for research and development. Several robust methods exist, ranging from classical organic reactions to modern solid-phase techniques.
General Synthetic Strategies
-
Direct Acylation of Piperidine: This is the most fundamental approach. It involves the reaction of piperidine (or a substituted piperidine) with an activated carboxylic acid derivative, typically an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the HCl byproduct.
-
Amide Coupling Reactions: Standard peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to form the amide bond between a piperidine and a carboxylic acid under mild conditions.[22] This method is particularly useful for complex or sensitive substrates.
-
Solid-Phase Synthesis: For creating large libraries of analogs for screening, solid-phase synthesis is highly effective. One reported strategy involves using a polymer-supported amino acetal which cyclizes to form a transient N-acyliminium ion. This reactive intermediate can then be trapped by a nucleophile to generate a 2-substituted piperidine, which is subsequently cleaved from the resin.[23]
Caption: A generalized workflow for the synthesis of N-acylpiperidines.
Experimental Protocol: Synthesis of N-Formylpiperidine
This protocol describes a straightforward and high-yielding synthesis of a simple N-acylpiperidine via the reaction of piperidine with an organic acid ester.[24]
Objective: To prepare N-formylpiperidine from piperidine and methyl formate.
Materials:
-
Piperidine (43 g)
-
Methyl formate (30 g)
-
250 mL distillation flask with a feeding device
-
Oil bath for heating
-
Distillation apparatus
Procedure:
-
Charging the Reactor: Add 43 grams of piperidine and 30 grams of methyl formate to a 250 mL distillation flask.[24]
-
Reaction and Distillation: Heat the reaction mixture using an oil bath to a temperature between 80-150°C.[24] During the reaction, methanol is formed as a byproduct and is continuously removed from the reaction mixture by distillation.
-
Monitoring: The reaction can be monitored by observing the cessation of methanol distillation.
-
Isolation: Upon completion, the remaining crude product is N-formylpiperidine. The reported yield of the crude product is approximately 57.4 grams.[24]
-
Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure to yield pure N-formylpiperidine.[24]
Self-Validation: The success of the reaction is validated by the removal of the theoretical amount of the alcohol byproduct (methanol). The purity of the final product can be confirmed by gas chromatography (GC) or NMR spectroscopy, with expected purity >99% after distillation.[24]
Part 5: Clinical Significance and Future Perspectives
The translation of basic research on piperidine-containing compounds into clinical applications is a testament to their therapeutic potential.
Piperidine Scaffolds in Marketed Drugs
While simple N-acylpiperidines like piperine are primarily used in health supplements, the broader piperidine class is a mainstay of the pharmaceutical industry.[1][8][9] A prominent example is Donepezil , an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[25] Although its structure is more complex than a simple N-acylpiperidine, it features a core N-benzylpiperidine moiety, highlighting the importance of this scaffold in designing centrally-acting agents.[9][16] In clinical trials, Donepezil has been shown to significantly improve cognition and global function in patients with mild to moderately severe Alzheimer's disease.[25]
Therapeutic Potential and Future Directions
The diverse pharmacology of N-acylpiperidines points to their potential in several key therapeutic areas:
-
Oncology: Given their ability to modulate key cancer signaling pathways, novel N-acylpiperidine analogs are being explored as potential anticancer drugs, either as standalone therapies or in combination with existing chemotherapeutics.[13]
-
Neurodegenerative Diseases: The success of piperidine-based AChE inhibitors has spurred further research into derivatives that can target other aspects of neurodegeneration, such as neuroinflammation and protein aggregation.[9]
-
Pain Management: The development of highly potent and selective μ-opioid receptor agonists based on the piperidine scaffold offers the promise of new analgesics with potentially improved side-effect profiles.[18]
The future of N-acylpiperidine research lies in leveraging modern drug design techniques. The use of computational modeling and high-throughput screening will allow for the rational design of new analogs with enhanced selectivity and potency for specific biological targets. Furthermore, exploring novel drug delivery systems, such as nanoparticle formulations, could help overcome the bioavailability challenges associated with some lipophilic N-acylpiperidines, unlocking their full therapeutic potential.[26]
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A Technical Guide to the Evaluation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid as a Novel GABA Receptor Ligand Candidate
Abstract
This technical guide outlines a comprehensive strategy for the synthesis, characterization, and pharmacological evaluation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a novel chemical entity with potential as a ligand for γ-aminobutyric acid (GABA) receptors. Given that piperidine-4-carboxylic acid (isonipecotic acid) is a known, conformationally restricted analogue of GABA and a partial agonist at GABA-A receptors, this N-substituted derivative warrants investigation.[1][2] This document provides a structured research framework, detailing robust, validated protocols for in vitro and in vivo assessment. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel modulators of the central nervous system. We present a plausible synthetic route, detailed methodologies for radioligand binding and electrophysiological assays to determine receptor affinity and functional activity, and a preliminary protocol for assessing anxiolytic potential in a rodent model.
Introduction and Rationale
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[3] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors (GPCRs).[4][5][6] The dysfunction of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, insomnia, and depression, making GABA receptors significant therapeutic targets.[7][8]
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous CNS-active agents.[9] Specifically, the piperidine-4-carboxylic acid (isonipecotic acid) backbone represents a conformationally constrained analogue of GABA.[1][2] While isonipecotic acid itself is a partial agonist at GABA-A receptors, its utility is limited by its inability to cross the blood-brain barrier.[2]
Hypothesis: We hypothesize that N-acylation of the piperidine-4-carboxylic acid core with a cyclopentylcarbonyl group will increase lipophilicity, potentially enhancing blood-brain barrier penetration while maintaining or modulating interaction with GABA receptors. The cyclopentyl moiety is selected to introduce a specific steric and electronic profile at the nitrogen atom, which could influence receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator). This guide provides the scientific framework to rigorously test this hypothesis.
Synthesis and Analytical Characterization
A reliable synthetic pathway is crucial for producing high-purity this compound for pharmacological testing. The proposed route is a straightforward two-step process starting from commercially available materials.[1]
Proposed Synthetic Pathway
The synthesis involves the N-acylation of an ester-protected piperidine-4-carboxylic acid, followed by saponification to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
-
Step 1: Esterification of Piperidine-4-carboxylic acid.
-
Suspend piperidine-4-carboxylic acid in ethanol.
-
Cool the mixture to 0°C and add thionyl chloride dropwise.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the ethyl ester hydrochloride salt.
-
-
Step 2: N-Acylation.
-
Dissolve the ethyl piperidine-4-carboxylate hydrochloride in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to neutralize the salt.
-
Add cyclopentanecarbonyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the crude product via column chromatography to obtain ethyl 1-(cyclopentylcarbonyl)piperidine-4-carboxylate.
-
-
Step 3: Saponification.
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature.
-
Upon completion, acidify the mixture with HCl to pH ~4-5.
-
Extract the product with an organic solvent and purify by recrystallization.
-
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed using a suite of standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments consistent with the target structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight. |
| HPLC | Purity Assessment | Determination of purity, aiming for >98% for use in biological assays. |
| FT-IR Spectroscopy | Functional Group Analysis | Identification of characteristic peaks for C=O (amide and carboxylic acid) and O-H bonds. |
In Vitro Pharmacological Evaluation
The primary objective is to determine if the compound binds to GABA receptors and to characterize its functional effect. The evaluation will focus on both GABA-A and GABA-B receptors.
Radioligand Binding Assays: Determining Receptor Affinity
Principle: Competitive binding assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[10][11]
Caption: Workflow for a competitive radioligand binding assay.
Protocol: GABA-A Receptor Binding Assay [10][12]
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer and prepare a crude membrane fraction via differential centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]Muscimol (~2-5 nM), a GABA-A agonist site ligand.
-
Non-specific Binding: Defined using 1 mM GABA.
-
Procedure:
-
Incubate membrane homogenate, [³H]Muscimol, and varying concentrations of the test compound for 60 minutes at 4°C.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol: GABA-B Receptor Binding Assay [13]
-
Membrane Preparation: As above.
-
Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.
-
Radioligand: [³H]CGP54626 (~1-2 nM), a GABA-B antagonist.
-
Non-specific Binding: Defined using 100 µM Baclofen.
-
Procedure & Data Analysis: As described for the GABA-A assay.
Electrophysiology: Determining Functional Activity
Principle: Whole-cell patch-clamp electrophysiology on cells expressing recombinant GABA receptors is the gold standard for determining whether a compound is an agonist, antagonist, or allosteric modulator.[14][15][16] This technique measures the flow of ions through the channel in response to ligand application.
Protocol: Automated Patch-Clamp on Recombinant GABA-A Receptors [15][17]
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing a common human GABA-A receptor subtype (e.g., α1β2γ2).[7]
-
Solutions:
-
Extracellular Solution (ECS): Containing physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose).
-
Intracellular Solution (ICS): Containing high chloride to measure inward currents (e.g., KCl, MgCl₂, HEPES, EGTA).
-
-
Procedure:
-
Agonist Test: Apply increasing concentrations of the test compound alone and measure any induced current. An induced current indicates agonist activity.
-
Modulator Test: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) followed by co-application of GABA EC₂₀ and the test compound. Potentiation of the GABA-evoked current indicates positive allosteric modulation (PAM), while inhibition suggests negative allosteric modulation (NAM).
-
Antagonist Test: Co-apply a maximal concentration of GABA (e.g., EC₈₀) with the test compound. A reduction in the GABA-evoked current indicates competitive or non-competitive antagonism.
-
-
Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/modulators).
Hypothetical Data Summary
The following table illustrates a potential outcome for a promising lead compound.
| Assay Type | Target | Parameter | Hypothetical Value |
| Radioligand Binding | GABA-A (α1β2γ2) | Kᵢ (vs. [³H]Muscimol) | 750 nM |
| Radioligand Binding | GABA-B | Kᵢ (vs. [³H]CGP54626) | > 10,000 nM |
| Electrophysiology | GABA-A (α1β2γ2) | Agonism | No direct current evoked |
| Electrophysiology | GABA-A (α1β2γ2) | Modulation (at 1 µM) | 250% potentiation of EC₂₀ GABA response |
Interpretation: This hypothetical profile suggests the compound is a selective positive allosteric modulator (PAM) of the GABA-A receptor with sub-micromolar potency and no significant affinity for the GABA-B receptor.
In Vivo Proof-of-Concept: Anxiolytic Activity
Should in vitro data reveal a promising profile (e.g., a potent GABA-A PAM), a preliminary in vivo study is warranted to assess CNS activity and potential therapeutic effects. The elevated plus maze (EPM) is a standard, validated behavioral assay for screening anxiolytic-like effects in rodents.[18][19]
Elevated Plus Maze (EPM) Protocol[21][22]
Principle: The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[20]
Caption: Simplified GABAergic synapse and the site of PAM action.
-
Animals: Male C57BL/6 mice.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes prior to the test.[21]
-
Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle control 30 minutes before testing. A positive control like diazepam (1-2 mg/kg) should be included.
-
Place each mouse in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.[19][20]
-
Record the session using an overhead camera and automated tracking software.
-
-
Parameters Measured:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Expected Outcome for Anxiolytic Effect: A statistically significant increase in the time spent and entries into the open arms compared to the vehicle group, without a significant change in total distance traveled.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for the initial evaluation of this compound as a potential GABA receptor ligand. The described protocols, from chemical synthesis to in vivo behavioral assessment, establish a clear path for determining the compound's affinity, functional activity, selectivity, and therapeutic potential. Positive results from this initial screening would justify more advanced studies, including pharmacokinetic profiling, evaluation in other disease models (e.g., epilepsy), and investigation of GABA-A receptor subtype selectivity to build a comprehensive pharmacological profile for this novel chemical entity.
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- Bowery, N. G. (1993). GABAB receptor pharmacology. Annual Review of Pharmacology and Toxicology, 33, 109-147. URL: https://www.annualreviews.org/doi/10.1146/annurev.pa.33.040193.000545
- ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.5c01234
- Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex International. URL: https://www.chemimpex.com/products/06817
- MDPI. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(20), 4786. URL: https://www.mdpi.com/1420-3049/25/20/4786
- ResearchGate. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. ResearchGate. URL: https://www.researchgate.
- Molecules. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 603-617. URL: https://www.mdpi.com/1420-3049/17/1/603
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v78p0258
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. URL: https://patents.google.
- Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. URL: https://en.wikipedia.org/wiki/Isonipecotic_acid
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Solubility and stability of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Solubility and Stability of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of specific experimental data in public literature, this document serves as a foundational resource, outlining the theoretical principles and detailed experimental protocols necessary to thoroughly evaluate its solubility and stability profiles. The methodologies described herein are grounded in established pharmaceutical development standards and are designed to furnish the robust data required for informed decision-making in a research and development setting.
Introduction: The Imperative of Physicochemical Characterization
This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA.[1][2] The piperidine scaffold is a privileged structure in modern pharmacology, present in numerous approved drugs.[3][4][5] The N-acylation with a cyclopentylcarbonyl group introduces significant lipophilicity, which can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and biological activity.
A comprehensive understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility dictates bioavailability and formulation feasibility, while stability determines shelf-life, storage conditions, and potential for toxic degradants. This guide provides the scientific rationale and actionable protocols for a thorough investigation of these critical parameters for this compound.
Solubility Profile: From Theoretical Prediction to Empirical Determination
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent system. For this compound, the key structural features governing solubility are the polar carboxylic acid group, the capacity for hydrogen bonding, and the substantial non-polar regions of the cyclopentyl and piperidine rings.
Theoretical Underpinnings of Solubility
-
Aqueous Solubility & pH-Dependence: The presence of the carboxylic acid group (a weak acid) means that the aqueous solubility of this molecule will be highly dependent on pH. At pH values significantly below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the group deprotonates to form the more polar and highly water-soluble carboxylate anion (-COO⁻).
-
Solubility in Organic Solvents: Carboxylic acids are generally soluble in organic solvents like ethanol, ether, and chloroform.[6][7][8] The "like dissolves like" principle suggests that the non-polar cyclopentylcarbonyl moiety will facilitate dissolution in less polar organic solvents. The presence of water in organic solvents can sometimes remarkably increase the solubility of carboxylic acids.[9]
Experimental Workflow for Solubility Assessment
The following diagram outlines a robust workflow for determining the solubility of the target compound.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is the gold-standard method for determining thermodynamic solubility.
-
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
-
Materials:
-
This compound (purity >98%)
-
Solvents: Purified Water, 0.1 M HCl (pH ~1.2), Phosphate Buffer (pH 7.4), Ethanol, Propylene Glycol, Acetonitrile.
-
Glass vials with screw caps.
-
Orbital shaker with temperature control.
-
Syringe filters (0.45 µm, chemically compatible, e.g., PTFE).
-
Validated HPLC method for quantification.
-
-
Procedure:
-
Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). This ensures that a saturated solution is achieved with undissolved solid remaining.
-
Add 1 mL of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can validate the required equilibration time.
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent system.
-
Predicted Solubility and Data Presentation
The experimental data should be compiled into a clear, comparative table.
| Solvent System | pH | Predicted Solubility Category | Quantitative Result (mg/mL) |
| 0.1 M HCl | ~1.2 | Very Slightly Soluble to Insoluble | (Experimental Data) |
| Purified Water | ~6-7 | Slightly Soluble | (Experimental Data) |
| Phosphate Buffer | 7.4 | Soluble | (Experimental Data) |
| Ethanol | N/A | Freely Soluble | (Experimental Data) |
| Propylene Glycol | N/A | Soluble | (Experimental Data) |
| Acetonitrile | N/A | Soluble | (Experimental Data) |
Stability Profile and Degradation Pathway Elucidation
Understanding a molecule's intrinsic stability is crucial for defining its handling, storage, and shelf-life. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish a stability-indicating analytical method.
Theoretical Vulnerabilities of the Structure
The structure of this compound contains several functional groups that could be susceptible to degradation:
-
Tertiary Amide: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, although amides are generally more stable than esters.
-
Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative cleavage products.[10]
-
Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation at elevated temperatures.[10]
The piperidine scaffold itself is known to be relatively metabolically stable, which often enhances the druggability of molecules containing it.[3]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical functionalities present in the molecule.
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for Forced Degradation Studies
This workflow details the process from stress testing to the development of a validated stability-indicating method.
Caption: Workflow for forced degradation and stability-indicating method development.
Detailed Protocol: Forced Degradation Study
-
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
-
Materials:
-
Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress agents: 1 M HCl, 1 M NaOH, 30% H₂O₂.
-
Controlled environment chambers (oven, photostability chamber).
-
Validated stability-indicating HPLC-UV/PDA method.
-
LC-MS system for peak identification.
-
-
Procedure:
-
Sample Preparation: For each condition, prepare samples in triplicate. Include a control sample stored at 5 °C in the dark.
-
Acid Hydrolysis: Mix stock solution with 1 M HCl to a final acid concentration of 0.1 M. Incubate at 60 °C.
-
Base Hydrolysis: Mix stock solution with 1 M NaOH to a final base concentration of 0.1 M. Incubate at 60 °C.
-
Oxidative Degradation: Mix stock solution with 30% H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Expose both solid powder and a solution of the compound to dry heat at 80 °C.
-
Photolytic Degradation: Expose both solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.
-
Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) until significant degradation (e.g., 5-20%) is observed.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
Peak Identification: For samples showing significant degradation, use LC-MS to obtain mass information for the degradation product peaks to help elucidate their structures.
-
Data Presentation for Stability Studies
The results should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Duration (hrs) | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Control | 5 °C, Dark | 48 | (Experimental Data) | (Experimental Data) | (Experimental Data) | No significant degradation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Note any significant peaks) |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 8 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Note any significant peaks) |
| Oxidation | 3% H₂O₂, RT | 4 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Note any significant peaks) |
| Thermal (Solid) | 80 °C | 48 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Note any significant peaks) |
| Photolytic (Solution) | ICH Q1B | - | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Note any significant peaks) |
Conclusion
This technical guide has laid out a comprehensive, scientifically-grounded strategy for the definitive characterization of the solubility and stability of this compound. By following the detailed protocols for equilibrium solubility determination and forced degradation studies, researchers can generate the critical data package needed to assess the viability of this compound for further development. The proposed workflows, rooted in industry-standard practices, ensure data integrity and provide a clear path to understanding the molecule's behavior in various chemical and physical environments. This foundational knowledge is indispensable for guiding formulation development, defining analytical control strategies, and ultimately, unlocking the therapeutic potential of this promising chemical entity.
References
- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.
- UNT Digital Library. (2025, December 15).
- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- BIOSYNCE. (2025, August 25).
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
- Benchchem. Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (2024, January 23).
- PMC - PubMed Central.
- ResearchGate.
- Chemicalbook. This compound (CAS 147636-33-7).
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- Wikipedia. Isonipecotic acid.
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A Technical Guide to the Commercial Availability, Procurement, and Quality Verification of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid
Abstract
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the sourcing and handling of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS No. 147636-33-7). Due to the increasing prevalence of the piperidine scaffold in modern pharmaceuticals, understanding the procurement and quality control of its derivatives is critical for reproducible and reliable research. This document provides an overview of the compound's chemical identity, a survey of its commercial availability, and a detailed, field-proven workflow for verifying the identity and purity of incoming materials. The guide emphasizes the importance of robust analytical validation as a cornerstone of scientific integrity in the laboratory.
Introduction to this compound
This compound is a derivative of piperidine-4-carboxylic acid, which is also known as isonipecotic acid[1]. Isonipecotic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and is known to be a partial agonist of the GABA-A receptor[1].
The piperidine ring is a fundamental structural motif found in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry[1]. The N-substitution on the piperidine nitrogen is a common strategy used by chemists to modulate pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles[1]. The cyclopentylcarbonyl group in the title compound represents such a modification, creating a molecule of interest for screening libraries and targeted synthesis campaigns in neuroscience and other therapeutic areas.
Compound Profile:
-
IUPAC Name: this compound
-
Synonyms: 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid, 1-(cyclopentylcarbonyl)isonipecotic acid[2]
-
Molecular Formula: C₁₂H₁₉NO₃[2]
-
Molecular Weight: 225.28 g/mol [2]
Commercial Sourcing & Procurement
Sourcing specialized chemical reagents like this compound requires diligence beyond simply finding a catalog listing. The supply chain for such compounds often involves multiple layers, from primary manufacturers to distributors and chemical marketplaces.
Key Considerations for Researchers
-
Verify the CAS Number: The Chemical Abstracts Service (CAS) number is the single most reliable identifier for a chemical substance. Always use the CAS number (147636-33-7) when searching for and ordering this compound to avoid confusion with structurally similar molecules, such as the 2-carboxylic acid isomer[4] or analogs with different acyl groups[5][6].
-
Distinguish Manufacturers from Marketplaces: Many websites that list this compound are chemical marketplaces or aggregators, not the primary manufacturers. While these platforms are useful for identifying potential sources, it is crucial to ascertain the origin of the material. When possible, purchasing from the original manufacturer or an authorized distributor ensures better traceability.
-
Request a Lot-Specific Certificate of Analysis (CoA): Before placing a significant order, request a CoA for the current batch. This document is essential for assessing quality and should not be confused with a generic technical data sheet. A reliable supplier will readily provide this documentation.
-
Inquire About Stock and Lead Times: The compound is listed as "In Stock, Ready to Ship" by some suppliers, but this should always be confirmed[3]. For research planning, obtaining a clear lead time is essential.
Commercial Suppliers Overview
The following table summarizes entities that list this compound for sale. Researchers are advised to contact these companies directly to verify availability, pricing, and to request technical documentation.
| Supplier / Marketplace | CAS Number | Notes |
| King-Pharm | 147636-33-7 | Lists the compound as a manufacturer and indicates it is in stock[3]. |
| Chem960 | 147636-33-7 | An online chemical database that lists the compound and provides aggregated data and potential suppliers[2]. |
| ChemicalBook | 147636-33-7 | A large chemical database and marketplace that provides properties and a list of suppliers[7]. |
Disclaimer: This list is not an endorsement. It is based on publicly available information and is intended as a starting point for procurement. Independent verification is required.
Quality Assessment and Incoming Goods Verification
Relying solely on a supplier's CoA is insufficient for rigorous scientific research. An independent, in-house verification of identity and purity is a self-validating step that ensures the integrity of all subsequent experiments.
Decoding the Certificate of Analysis (CoA)
A proper CoA is a formal quality control document. Key sections to scrutinize include:
-
Compound Identification: Must match the name and CAS number.
-
Lot Number: Ensures traceability to a specific manufacturing batch.
-
Physical Properties: Appearance (e.g., White to Off-White Solid).
-
Analytical Results:
-
Identity: Typically confirmed by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure.
-
Purity: Almost always determined by High-Performance Liquid Chromatography (HPLC), usually with UV detection. The purity should be reported as a percentage (e.g., >95%, >98%).
-
Date of Analysis: Confirms the data is recent.
-
Recommended Analytical Verification Protocol
Upon receiving a shipment, the following step-by-step protocol is recommended.
Objective: To confirm the identity and establish the purity of the received this compound.
1. Physical and Solubility Check:
- Step 1: Visually inspect the material. It should be a solid, consistent with the CoA description. Note any discoloration or heterogeneity.
- Step 2: Perform a qualitative solubility test. Based on its structure (a carboxylic acid with a moderately greasy acyl group), it is expected to be soluble in solvents like DMSO, DMF, and methanol, and sparingly soluble in water.
2. Identity Confirmation by ¹H NMR and LC-MS:
- Step 1 (Sample Prep): Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Step 2 (¹H NMR Analysis): Acquire a proton NMR spectrum.
- Causality: This is the gold standard for structural confirmation. The chemical shifts, integration values, and splitting patterns of the protons must match the molecule's unique structure.
- Expected Signals: Look for characteristic peaks corresponding to the cyclopentyl protons, the piperidine ring protons (which may be complex due to the amide bond rotation), and a broad singlet for the carboxylic acid proton.
- Step 3 (LC-MS Analysis): Prepare a dilute solution (~1 mg/mL) in a mobile phase-compatible solvent like methanol or acetonitrile.
- Causality: This technique provides orthogonal identity confirmation via molecular weight.
- Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 226.14.
3. Purity Assessment by RP-HPLC:
- Causality: While NMR can detect major impurities, HPLC is far more sensitive for quantifying minor impurities. A reversed-phase (RP) method is ideal for this compound.
- Step 1 (Method Development): A good starting point for method development can be adapted from published methods for other piperidine-based compounds[8][9].
- Column: C18 column (e.g., 250 x 4.6 mm)[8].
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to ensure the carboxylic acid is protonated for good peak shape and is MS-compatible[9].
- Flow Rate: 1.0 mL/min[8].
- Detection: UV detector at a wavelength where the amide chromophore absorbs (e.g., 210-220 nm).
- Step 2 (Analysis): Inject the sample and integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Workflow for Material Procurement and QC
The following diagram illustrates the logical flow from identifying a need for the compound to its release for experimental use.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and followed, general precautions can be inferred from its structure.
-
Hazard Class: It is classified as an irritant[2]. Similar N-acyl piperidines are known to be irritants to the skin, eyes, and respiratory system.
-
Handling: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage at 2-8°C is recommended, as is common for many complex organic molecules.
Conclusion
This compound is a valuable research chemical available from several specialized suppliers. For scientists and drug developers, the procurement process must extend beyond simple acquisition to include rigorous verification. By systematically evaluating suppliers, scrutinizing the Certificate of Analysis, and implementing a robust in-house analytical testing protocol, researchers can ensure the quality of their starting materials. This diligence forms the foundation of reliable, reproducible science and accelerates the path of discovery.
References
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- ResearchGate.
- SIELC Technologies. Isonipecotic acid hydrochloride. [Link]
- R&D Chemicals. Piperidine-4-carboxylic acid, 498-94-2, suppliers and manufacturers. [Link]
- PubChem. 4-Piperidinecarboxylic acid. [Link]
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Whitepaper: A Comprehensive In Silico Framework for Elucidating the Binding of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid to the GPR109A Receptor
Abstract
In silico modeling has become an indispensable pillar in modern drug discovery, offering a powerful lens to scrutinize molecular interactions, predict binding affinities, and guide the rational design of novel therapeutics.[1][2][3] This technical guide provides a comprehensive, field-proven framework for modeling the binding of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a novel synthetic ligand, to its putative biological target, the G-protein coupled receptor GPR109A. Also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), GPR109A is a key metabolic regulator activated by niacin and the gut microbial metabolite butyrate, making it a significant target for metabolic diseases.[4][5][6] Leveraging the recently resolved cryogenic electron microscopy (cryo-EM) structure of GPR109A, this guide eschews the need for homology modeling, instead focusing on a high-fidelity, structure-based workflow. We present a detailed, step-by-step methodology encompassing receptor preparation, molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. Each protocol is designed as a self-validating system, providing researchers, scientists, and drug development professionals with a robust and reproducible pipeline to de-risk and accelerate early-stage discovery programs.
Introduction: The Rationale for Targeting GPR109A
This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a known conformationally restricted analog of the neurotransmitter GABA.[7][8] However, its structural features—specifically the carboxylic acid moiety essential for GPR109A activation and a hydrophobic cyclopentylcarbonyl group that can occupy the receptor's hydrophobic pocket—suggest a strong hypothesis for its interaction with GPR109A.[9] GPR109A activation mediates the antilipolytic effects of niacin and the anti-inflammatory and tumor-suppressive effects of butyrate in the colon.[4][10] Upon agonist binding, GPR109A couples to Gαi proteins, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[11][12] Understanding how novel ligands like this compound engage this target is of significant therapeutic interest. This guide provides the computational workflow to rigorously test this hypothesis.
GPR109A Signaling Pathway
The following diagram illustrates the canonical Gαi-coupled signaling pathway initiated by GPR109A activation.
Caption: Canonical Gαi signaling pathway of the GPR109A receptor.
The In Silico Modeling Workflow: A Validated Pipeline
Our approach is a sequential and logical progression from a static binding prediction to a dynamic simulation of the ligand-receptor complex, ensuring that each step builds upon a validated foundation.
Caption: The integrated workflow for in silico receptor binding analysis.
Receptor Structure Preparation and Validation
The fidelity of any structure-based design project is contingent upon the quality of the initial receptor structure. The recent availability of a high-resolution cryo-EM structure of the human GPR109A-G protein complex provides an exceptional starting point.[13][14]
Protocol 2.1: Receptor Preparation
-
Obtain Structure: Download the PDB file for the GPR109A complex (e.g., PDB ID: 8IY9 ) from the RCSB Protein Data Bank.[13]
-
Isolate Receptor: Remove all non-essential components, including the G-protein subunits, antibodies, lipids, and co-crystallized ligands (e.g., niacin). Retain only the GPR109A protein chain.
-
Protonation and Optimization: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber) to:
-
Add hydrogen atoms, as they are typically not resolved in cryo-EM structures.
-
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This step is critical as charge states dictate electrostatic interactions.
-
Perform a restrained energy minimization to relax any steric clashes introduced during hydrogen addition, while preserving the experimentally determined backbone conformation.
-
Protocol 2.2: Binding Site Validation (Self-Validating Checkpoint)
Causality: Before docking a novel ligand, it is imperative to validate that the prepared receptor and the chosen docking algorithm can reproduce the experimentally observed binding mode of a known ligand. This process, known as re-docking, serves as a crucial positive control.
-
Extract Native Ligand: From the original PDB file (8IY9), extract the coordinates of the co-crystallized ligand, niacin.
-
Define Binding Site: Define a docking grid box (typically a 15Å x 15Å x 15Å cube) centered on the geometric center of the extracted niacin ligand. This ensures the search space for the docking algorithm is focused on the known orthosteric binding pocket.
-
Perform Re-Docking: Dock the niacin molecule back into the prepared GPR109A structure using the defined grid.
-
Analyze Results: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of niacin and its original cryo-EM position. An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this target.[15][16]
Molecular Docking of the Novel Ligand
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[17]
Protocol 3.1: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D representation.
-
Ionization and Tautomerism: Generate plausible ionization states at pH 7.4. For this ligand, the carboxylic acid will be deprotonated (carboxylate).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformer.
Protocol 3.2: Docking Execution
-
Utilize Validated Receptor: Use the prepared and validated GPR109A structure and the same grid box definition from Protocol 2.2.
-
Run Docking: Execute the docking calculation using software such as AutoDock Vina, Glide, or GOLD.[15] These programs systematically sample ligand conformations and orientations within the binding site.
-
Analyze Poses: The output will be a series of binding poses ranked by a scoring function (e.g., kcal/mol). Lower scores typically indicate more favorable predicted binding.
-
Visual Inspection: Visually inspect the top-ranked poses. A chemically sensible pose will exhibit key interactions consistent with known GPR109A agonists, such as:
| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Arg111, Ser179 | Salt Bridge, H-Bond |
| 2 | -8.2 | Tyr87, Cys177 | H-Bond, Hydrophobic |
| 3 | -7.9 | Arg111, Asn265 | Salt Bridge, H-Bond |
| (Note: Data in this table is illustrative and represents typical output for analysis.) |
Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction
Expertise: A static docked pose does not capture the dynamic nature of a biological system. MD simulations provide atomic-level insights into the stability of the ligand-receptor complex over time in a simulated physiological environment.[19][20]
Protocol 4.1: System Setup
-
Select Starting Complex: Choose the top-ranked, chemically plausible docked pose of the this compound–GPR109A complex.
-
Force Field Assignment: Parametrize the protein and ligand using a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.
-
Membrane Embedding: Since GPR109A is a transmembrane protein, embed the complex into a pre-equilibrated lipid bilayer model (e.g., POPC).
-
Solvation and Ionization: Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box and add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.
Protocol 4.2: Simulation Execution
-
Minimization: Perform energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to 310 K (human body temperature) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles. This allows the water and lipids to relax around the protein-ligand complex.
-
Production Run: Run the production MD simulation for a duration sufficient to observe stable behavior, typically 100-200 nanoseconds (ns) for binding stability analysis.[18]
Protocol 4.3: Trajectory Analysis (Self-Validating System)
Trustworthiness: Analysis of the MD trajectory validates the stability of the predicted binding mode.
-
RMSD Analysis: Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand remains stably bound in its pocket.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, salt bridges) identified during docking. High occupancy (>50%) of these interactions throughout the simulation provides strong evidence for their importance in binding.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy from the MD trajectory, providing a more rigorous estimate of binding affinity than the initial docking score.[18]
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | 2.2 ± 0.3 Å | Stable protein fold during simulation. |
| Ligand RMSD (in pocket) | 1.8 ± 0.4 Å | Ligand maintains a stable binding pose. |
| Arg111-Ligand H-Bond Occupancy | 85% | A critical and persistent interaction. |
| MM/PBSA Binding Energy | -35.5 ± 4.1 kcal/mol | Favorable binding affinity. |
| (Note: Data in this table is illustrative of a successful MD simulation analysis.) |
Pharmacophore Modeling: Abstracting the Binding Hypothesis
A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[21][22][23] A validated binding pose can be translated into a powerful pharmacophore model for virtual screening.
Protocol 5.1: Generation and Application
-
Feature Identification: Based on the stable interactions from the MD simulation, define the key pharmacophoric features. For our complex, this might include:
-
One Negative Ionizable feature (from the carboxylate).
-
One Hydrogen Bond Acceptor (from the carbonyl oxygen).
-
One Hydrophobic feature (from the cyclopentyl ring).
-
-
Model Generation: Create a 3D model with these features positioned according to their geometry in the binding pocket.
-
Virtual Screening: Use this pharmacophore model as a 3D query to rapidly screen large compound databases (e.g., ZINC, Enamine) to identify novel molecules that match the feature arrangement and could also be GPR109A agonists.[24][25]
Conclusion and Authoritative Grounding
This technical guide has outlined a rigorous, multi-step in silico workflow to investigate the binding of this compound to the GPR109A receptor. By grounding the entire process in a high-resolution experimental structure and incorporating self-validating checkpoints such as re-docking and MD stability analysis, this framework maximizes the predictive power and trustworthiness of the computational results.[26][27][28] The insights gained from this pipeline—a validated binding pose, a dynamic understanding of the interaction, and a derived pharmacophore—provide a solid, data-driven foundation for subsequent experimental validation, such as in vitro binding assays and functional cAMP assays. This synergy between computational prediction and experimental testing is the hallmark of modern, efficient drug discovery.[1]
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- Dziubinska-Kus, A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Medicinal Chemistry.
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Methodological & Application
Application Notes and Protocols for the N-Acylation of Piperidine-4-Carboxylic Acid
Introduction: The Strategic Importance of N-Acylated Piperidine-4-Carboxylic Acids in Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of approved pharmaceuticals. N-acylation of piperidine-4-carboxylic acid and its derivatives is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries with modulated pharmacological properties.[1] This functionalization is critical for tuning a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of robust protocols for the N-acylation of piperidine-4-carboxylic acid, delving into the mechanistic rationale behind experimental choices to empower researchers in the synthesis of novel chemical entities.
Core Principles of N-Acylation of Secondary Amines
The N-acylation of piperidine-4-carboxylic acid, a secondary amine, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group to form a stable amide bond.[2] The choice of acylating agent and reaction conditions is paramount for achieving high yields and purity, especially given the presence of the carboxylic acid moiety which can complicate the reaction.
Methodology I: Acylation with Acyl Chlorides under Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines using acyl chlorides in the presence of a base.[3][4][5] This protocol is particularly well-suited for the N-acylation of piperidine-4-carboxylic acid due to its efficiency and the ability of the base to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[6]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the deprotonated piperidine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to yield the N-acylated product.[7] The base plays a crucial role in deprotonating the piperidine nitrogen, increasing its nucleophilicity, and neutralizing the generated HCl.
Visualizing the Schotten-Baumann Reaction
Caption: Schotten-Baumann reaction workflow.
Detailed Protocol
Materials:
-
Piperidine-4-carboxylic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or a biphasic system of DCM and water
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or an organic base like triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in either anhydrous DCM (if using an organic base) or a mixture of DCM and water (for aqueous base).
-
Basification: Cool the mixture to 0 °C in an ice bath.
-
For aqueous base: Add the aqueous NaOH solution dropwise while vigorously stirring to maintain a basic pH.
-
For organic base: Add triethylamine (1.5-2.0 eq) or pyridine to the DCM solution.[2]
-
-
Addition of Acyl Chloride: Add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess organic base if used), saturated aqueous NaHCO₃ solution, and brine.
-
If an aqueous base was used, acidify the aqueous layer to a pH of 3-4 with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography if necessary.[2]
Comparative Data for Acyl Chloride Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | >90 | [2] |
| Benzoyl Chloride | aq. NaOH | DCM/Water | 0 to RT | 4-8 | 85-95 | [4][5] |
| Lauroyl Chloride | Pyridine | DCM | 0 to RT | 6-12 | 80-90 | [5] |
Methodology II: Acylation with Acid Anhydrides
Acid anhydrides offer a milder alternative to acyl chlorides and are often used when the substrate is sensitive to acidic conditions. The reaction typically requires a base to activate the amine and can sometimes be performed under neat conditions.[8]
Reaction Mechanism
Similar to acyl chlorides, the reaction proceeds via nucleophilic acyl substitution where the piperidine nitrogen attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group.
Visualizing the Acid Anhydride Acylation Workflow
Caption: Workflow for N-acylation using acid anhydrides.
Detailed Protocol
Materials:
-
Piperidine-4-carboxylic acid
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve piperidine-4-carboxylic acid (1.0 eq) in pyridine or DCM.[2] Alternatively, the reaction can be performed neat.
-
Addition of Anhydride: Add the acid anhydride (1.2-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Quenching: After completion, cool the reaction mixture and add water to quench the excess anhydride.
-
Work-up: Dilute the mixture with an organic solvent like ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if needed.[2]
Methodology III: Amide Coupling with Carboxylic Acids
The Role of Coupling Agents
Coupling agents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[2]
Visualizing the Amide Coupling Workflow
Caption: General workflow for amide bond formation using coupling agents.
Detailed Protocol (EDC/HOBt Coupling)
Materials:
-
Piperidine-4-carboxylic acid
-
Carboxylic acid to be coupled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidine-4-carboxylic acid (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[2]
-
Basification: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.[2]
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the cooled solution.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Considerations for the Carboxylic Acid Moiety: The Need for Protection
While the protocols above can often be performed without protecting the carboxylic acid on the piperidine ring, in some cases, protection may be necessary to avoid side reactions, such as the formation of esters or amides at the 4-position. The choice of protecting group is crucial and should be orthogonal to the N-acylation reaction conditions.[9]
Common Protecting Groups for Carboxylic Acids
-
Methyl or Ethyl Esters: Can be formed by Fischer esterification. Cleaved by acid or base hydrolysis.
-
tert-Butyl Esters: Introduced using isobutylene or di-tert-butyl dicarbonate.[10] Removed under acidic conditions (e.g., trifluoroacetic acid).[11][12]
-
Benzyl Esters: Formed using benzyl bromide or benzyl alcohol. Removed by hydrogenolysis.[13]
The selection of a protecting group strategy should be carefully considered based on the overall synthetic route and the stability of other functional groups in the molecule.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for coupling reactions.
-
Optimize the amount of base used; excess base can lead to side reactions.
-
For Schotten-Baumann reactions, vigorous stirring is essential to ensure proper mixing of the biphasic system.[5]
-
-
Side Product Formation:
-
In coupling reactions, the order of addition of reagents can be critical to minimize the formation of guanidinium byproducts.
-
If self-condensation of the acylating agent is observed, consider using a less reactive derivative or a milder coupling agent.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature, while monitoring for product degradation.
-
Ensure the coupling agent is fresh and has been stored properly.
-
Conclusion
The N-acylation of piperidine-4-carboxylic acid is a versatile and essential transformation in the synthesis of biologically active molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently and reliably synthesize a wide range of N-acylated piperidine derivatives. The protocols detailed in this guide provide a solid foundation for achieving success in these synthetic endeavors.
References
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- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.).
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- Schotten Baumann Reaction Mechanism Detailed Explanation. (2025).
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- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI.
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- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications.
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- Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online.
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Application Notes: Comprehensive Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS 147636-33-7). As a specialized derivative of isonipecotic acid, a known GABA analogue, this compound holds potential significance in neurological research and drug development.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methods for identity confirmation, purity assessment, and quantification. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. All protocols are grounded in established principles outlined by major pharmacopeias and regulatory bodies.[3][4][5][6][7]
Introduction and Physicochemical Rationale
This compound is a tertiary amide and a carboxylic acid built upon a piperidine scaffold. Its structure suggests a moderate polarity, with a hydrogen bond donor (carboxylic acid -OH) and two hydrogen bond acceptors (carbonyl oxygens). These features are critical in selecting appropriate analytical techniques. For instance, the presence of two carbonyl groups provides chromophores for UV detection in HPLC, while the carboxylic acid and the basic piperidine nitrogen are ideal sites for ionization in mass spectrometry.
A sound analytical strategy is paramount for any chemical entity intended for further study or development. The methods described are designed to build a complete profile of the molecule, ensuring its identity, purity, and quality. This approach aligns with the principles of analytical procedure validation as outlined in ICH Q2(R1), which requires demonstration that a method is suitable for its intended purpose.[4][7][8]
Chromatographic Methods for Purity and Assay
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity and assay of this compound. The separation is based on the analyte's hydrophobic interaction with a non-polar stationary phase.[9]
HPLC-UV for Purity Determination and Assay
This method is designed to separate the main compound from potential process-related impurities and degradation products. The use of an acidic mobile phase modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 0-20 min, 10% to 90% B; 20-25 min, 90% B | A broad gradient ensures elution of potential impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting the amide carbonyl chromophore. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile:Water (50:50) | Solubilizes the analyte and is compatible with the mobile phase. |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same diluent.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Analysis: Inject the diluent (as a blank), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solutions.
-
System Suitability: As per USP <621> guidelines, the system is deemed suitable if the relative standard deviation (%RSD) for replicate injections of the standard is ≤ 2.0% and the tailing factor is ≤ 2.0.[3][6][10]
-
Calculation:
-
Assay (%): (Peak Area Sample / Peak Area Standard) x (Conc. Standard / Conc. Sample) x 100
-
Purity (%): Calculate the area percent of the main peak relative to the total area of all peaks detected.
-
LC-MS for Impurity Identification
For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It provides molecular weight information that is crucial for structural elucidation. The method uses electrospray ionization (ESI), which is well-suited for polar molecules containing acidic and basic functionalities.
Table 2: LC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | Same as HPLC-UV method (Section 2.1) | Ensures chromatographic consistency. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high-resolution mass accuracy for confident formula determination. |
| Ionization Mode | ESI Positive and Negative | Positive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻. |
| Mass Range | 100 - 1000 m/z | Covers the expected mass of the parent compound and potential impurities/dimers. |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | To induce fragmentation and obtain structural information on parent and impurity ions.[11] |
Workflow for Impurity Characterization
Caption: Workflow for LC-MS based impurity identification.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The spectrum is expected to show distinct signals for the cyclopentyl protons, the piperidine ring protons (which may be complex due to conformational rigidity), and the carboxylic acid proton (which may be broad or exchangeable). Protons adjacent to the nitrogen and carbonyl groups will be shifted downfield.
-
¹³C NMR: The spectrum will definitively show the presence of two carbonyl carbons (amide and carboxylic acid) in the characteristic 160-185 ppm region.[12][13] It will also show distinct signals for the carbons of the cyclopentyl and piperidine rings.
Table 3: Predicted NMR Spectral Features
| Feature | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad) | ~175 |
| Amide Carbonyl (-C=O) | - | ~170 |
| Piperidine C-H (adjacent to N) | 3.0 - 4.0 | 40 - 50 |
| Piperidine C-H (other) | 1.5 - 2.5 | 25 - 35 |
| Cyclopentyl C-H | 1.5 - 2.8 | 25 - 45 |
Note: These are predicted ranges. Actual shifts depend on the solvent and specific molecular conformation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the acidic proton.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Assign peaks to the corresponding protons and carbons in the structure based on chemical shifts, coupling patterns, and 2D correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping C-H stretches. |
| C=O stretch (Carboxylic Acid) | ~1710 | Strong, sharp absorption.[14] |
| C=O stretch (Tertiary Amide) | ~1650 | Strong, sharp absorption, typically at a lower frequency than the acid carbonyl.[15][16] |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to strong. |
| C-N stretch | 1000 - 1250 | Medium intensity. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquisition: Collect the spectrum over a range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Method Validation and System Suitability
All quantitative methods, particularly the HPLC-UV assay, must be validated according to ICH Q2(R1) guidelines.[4][8][17] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Validation Workflow
Caption: Key parameters for analytical method validation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and strength of this compound. Adherence to the principles of method validation and system suitability is essential to ensure data integrity and regulatory compliance.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-interim-revision-announcement.pdf]
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
- United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/gda-p-05-2021-gda-p-05-2021.pdf]
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [URL: https://www.youtube.
- United States Pharmacopeia. <621> Chromatography. [URL: https://www.usp.org/sites/default/files/usp/document/harmonization/gen-method/stage-4-gda-p-05-2021.pdf]
- Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
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- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- Phenomenex Blog. (2017). What is USP Chapter 621? [URL: https://phenomenex.
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- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-piperidine-4-chloro-1-methyl-on-newcrom-r1-hplc-column.html]
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [URL: https://pubmed.ncbi.nlm.nih.gov/34343272/]
- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [URL: https://openstax.
- JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [URL: https://www.jove.
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- PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835848/]
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acid_Derivatives/21.
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [URL: https://www.shimadzu.
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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Abstract
This technical document provides a comprehensive guide to the quantitative analysis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a derivative of the GABA analog isonipecotic acid.[1] Given the importance of the piperidine scaffold in pharmaceutical development, robust and reliable analytical methods are essential for ensuring the identity, purity, and concentration of such compounds.[1][2] We present two detailed protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quantification and purity assessment, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level analysis and bioanalytical applications. The rationale behind method development choices, step-by-step experimental procedures, and validation guidelines based on international standards are thoroughly discussed.
Analyte Overview and Physicochemical Properties
This compound is a bifunctional molecule featuring a tertiary amide and a carboxylic acid. Understanding its physicochemical properties is fundamental to developing effective separation and detection strategies. The acidic carboxylic acid group and the basic piperidine nitrogen dictate the analyte's charge state in solution, which is a critical parameter for chromatographic retention.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₉NO₃ | [3] |
| Molecular Weight | 225.28 g/mol | |
| pKa (Acidic) | ~4.8 (Carboxylic Acid) | Predicted.[4] Influences retention in RP-HPLC. |
| pKa (Basic) | ~9.5 (Piperidine Nitrogen) | Predicted.[4] Key site for protonation in ESI+ mode. |
| logP | 1.44 | Predicted. Indicates moderate lipophilicity, suitable for reversed-phase chromatography. |
The presence of both acidic and basic functional groups makes pH control of the mobile phase paramount for achieving reproducible retention and good peak shape in reversed-phase chromatography.
Part I: HPLC-UV Method for Purity and Assay
This method is designed for the reliable quantification of this compound in bulk material or formulated products, where concentration levels are relatively high.
Principle and Methodological Rationale
The separation is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase.
-
Column Selection: A C18 column is the workhorse for separating small molecules of moderate polarity and is an excellent starting point for this analyte.[5][6]
-
Mobile Phase pH: To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled. By setting the aqueous mobile phase pH to ~2.5-3.0 with an acid like formic or phosphoric acid, we achieve two goals:
-
The carboxylic acid group (pKa ~4.8) is fully protonated (neutral), which increases its hydrophobicity and retention on the C18 column.
-
The piperidine nitrogen (pKa ~9.5) is fully protonated (positive charge), which can also aid in preventing undesirable interactions with residual silanols on the stationary phase.[4][5]
-
-
Detection: The analyte lacks a strong chromophore for UV detection at higher wavelengths. The carbonyl group within the molecule allows for detection at low UV wavelengths, typically between 205-220 nm. While this can lead to lower sensitivity and potential interference from other compounds that absorb in this region, it is sufficient for assay and purity analysis.[7]
-
System Suitability: Before any sample analysis, system suitability testing (SST) is performed to verify that the chromatographic system is operating within acceptable parameters, ensuring the validity of the results.[8][9]
Experimental Protocol: HPLC-UV
A. Equipment and Materials
-
HPLC System with UV/Vis or DAD Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or Phosphoric Acid)
-
Reference Standard: this compound
B. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Mobile Phase A:Mobile Phase B (90:10 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent.
C. Sample Preparation
-
Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
D. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
E. System Suitability
-
Make five replicate injections of the Working Standard Solution. The acceptance criteria should be:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
HPLC Method Validation Summary (ICH Q2(R2) Guidelines)
The described method should be validated to demonstrate its suitability for its intended purpose.[10]
Table 2: Validation Parameters for HPLC Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference. | Peak purity index > 0.995 (DAD); No interfering peaks at the analyte retention time in blank/placebo. |
| Linearity & Range | Proportional response over a concentration range. | Correlation coefficient (r²) ≥ 0.999 over 50-150% of nominal concentration. |
| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three levels. |
| Precision | Agreement among a series of measurements. | Repeatability & Intermediate Precision: %RSD ≤ 2.0%. |
| LOD / LOQ | Lowest amount detectable / quantifiable. | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | Unaffected by small, deliberate variations in method. | %RSD ≤ 2.0% after minor changes (e.g., pH, flow rate, column temp). |
Part II: LC-MS/MS Method for High-Sensitivity Bioanalysis
For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the definitive technique.[2][11]
Principle and Methodological Rationale
This method couples the separation power of LC with the detection specificity of tandem mass spectrometry (MS/MS), operating in Multiple Reaction Monitoring (MRM) mode.
-
Chromatography: The LC conditions are similar to the HPLC-UV method but must use MS-compatible volatile mobile phase modifiers like formic or acetic acid.[12] Non-volatile salts like phosphate buffers are incompatible with MS and must be avoided.
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule. Due to the basic piperidine nitrogen, positive ion mode (ESI+) is chosen to generate the protonated precursor ion, [M+H]⁺, which typically yields a strong and stable signal.[13][14]
-
MRM Transition: In the mass spectrometer, the precursor ion ([M+H]⁺, m/z 226.1) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This highly specific precursor → product ion transition provides exceptional selectivity, minimizing interferences from matrix components.
-
Internal Standard (IS): The use of an internal standard is mandatory for accurate quantification, especially in complex biological matrices.[15] An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms), as it co-elutes and experiences identical ionization effects, perfectly correcting for variations.[2]
Experimental Protocol: LC-MS/MS
A. Equipment and Materials
-
LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source
-
Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile and Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Reference Standard and Stable Isotope-Labeled Internal Standard
B. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard/QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the reference standard and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, urine, or diluent for non-bioanalytical work).
C. Sample Preparation (Example for Plasma)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of Acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
D. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Q1: 226.1 → Q3: [Fragment m/z] |
| MRM Transition (IS) | Q1: [IS m/z] → Q3: [IS Fragment m/z] |
| Collision Energy | To be optimized experimentally |
Note: The specific product ion (fragment m/z) and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Bioanalytical Method Validation Summary (FDA/ICH M10 Guidelines)
For use in regulated studies, the LC-MS/MS method must be fully validated according to regulatory guidelines.[11][15][16]
Table 3: Validation Parameters for Bioanalytical LC-MS/MS Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Differentiate analyte/IS from endogenous components. | No significant interference at the retention time of the analyte/IS in blank matrix samples. |
| Calibration Curve | Define the relationship between concentration and response. | ≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Lowest concentration with acceptable precision and accuracy. | S/N ≥ 5; Accuracy 80-120%; Precision ≤ 20% CV.[11] |
| Accuracy & Precision | Determine closeness to true value and variability. | Within-run and between-run accuracy (RE%) and precision (CV%) within ±15% for QC samples (±20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on ionization. | CV of matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Analyte stability in matrix under various conditions. | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal. |
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the HPLC-UV and LC-MS/MS analytical methods.
Caption: HPLC-UV analytical workflow.
Caption: LC-MS/MS bioanalytical workflow.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends entirely on the application's requirements for sensitivity, selectivity, and throughput. The HPLC-UV method offers a robust, cost-effective solution for routine quality control, assay, and purity determinations. For applications demanding the highest levels of sensitivity and specificity, particularly in complex biological matrices, the LC-MS/MS method is unequivocally superior. Both protocols, when properly validated according to the principles outlined herein, will yield reliable and accurate data, supporting research and development from discovery to regulated batch release.
References
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- LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
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Application Note: A High-Throughput Screening Workflow for Characterizing 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Abstract
This technical guide outlines a comprehensive high-throughput screening (HTS) strategy for the functional characterization of novel chemical entities, using 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid as a representative example. Due to the absence of extensive data on this specific molecule in public scientific literature, this document presents a robust, target-agnostic workflow that can be adapted to elucidate its potential biological activity.[1][2] The protocols detailed herein are centered around a hypothetical screening campaign against a G-protein coupled receptor (GPCR) target, a major class of proteins for pharmacological intervention.[3][4][5] We describe a primary cell-based calcium mobilization assay, data analysis procedures for hit identification, and a framework for hit validation using orthogonal assays. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational methodologies required to initiate an HTS campaign for a novel compound of interest.
Introduction and Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate biological targets.[4][6] The compound this compound features a piperidine-4-carboxylic acid scaffold, a structure known to be a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1][7] While its parent molecule, isonipecotic acid, is a known partial agonist of the GABA-A receptor, the specific biological activity of this N-substituted derivative is not well-documented.[1][7]
Given this structural context, it is plausible that this compound may interact with neurological targets, such as GPCRs or ion channels. GPCRs represent the largest family of cell surface receptors and are implicated in a wide array of physiological processes, making them highly valuable therapeutic targets.[5][8] This application note, therefore, proposes a screening cascade to identify and validate the potential activity of this compound against a representative Gi or Gq-coupled GPCR. The workflow is designed for a 384-well format, suitable for automated liquid handling and analysis platforms.[4]
The HTS Workflow: A Validating System
A successful HTS campaign is a self-validating system, incorporating multiple decision points to eliminate false positives and confirm true biological activity. Our proposed workflow is designed around this principle, moving from a broad primary screen to increasingly specific validation assays.
Figure 1: A comprehensive HTS workflow from primary screening to validated hit.
Compound Management: Ensuring Quality and Consistency
The quality and handling of the test compound are critical for the reliability of HTS data.[9] Proper compound management ensures accurate concentrations and minimizes degradation or precipitation.[9]
Protocol 1: Stock Solution and Assay Plate Preparation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete solubilization.
-
Intermediate Plate: Create an intermediate plate by diluting the 10 mM stock. For a final assay concentration of 10 µM, this would typically involve a 1:100 dilution in assay buffer.
-
Assay Plate Stamping: Utilize an automated liquid handler to transfer a small volume (e.g., 20-50 nL) of the compound from the intermediate or stock plate directly to the wells of the 384-well assay plate. This "acoustic dispensing" method minimizes solvent addition.[10]
-
Control Wells: Dedicate specific columns on each plate for controls:
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
Positive Control: A known antagonist of the target receptor (represents 100% inhibition).
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10 mM | Standard concentration for library compounds, allows for wide range of final assay concentrations. |
| Solvent | 100% DMSO | High solubility for a wide range of organic molecules. |
| Final DMSO % in Assay | < 0.5% | Minimizes solvent-induced cellular toxicity or assay interference. |
| Storage | -20°C or -80°C | Prevents degradation of the compound over time. |
Primary HTS: Calcium Mobilization Assay
For GPCRs that signal through the Gq pathway, or Gi-coupled receptors engineered to couple to Gq, agonist activation leads to an increase in intracellular calcium ([Ca2+]).[4] This change can be detected using calcium-sensitive fluorescent dyes, providing a robust and rapid readout for HTS.[11][12] An antagonist will block the agonist-induced calcium release.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Advances in improving the quality and flexibility of compound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. logosbio.com [logosbio.com]
- 13. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid in Neuroscience Research
Forward: The following document provides a comprehensive guide for the investigation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid in the context of modern neuroscience research. A thorough review of publicly available scientific literature indicates that this specific molecule is not yet well-characterized[1][2]. Therefore, this guide is presented as a forward-looking framework for its potential application, grounded in the established pharmacology of its core structural motifs. We hypothesize that this compound may function as a modulator of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), a target of growing significance in neurological disease. This document will provide the scientific rationale for this hypothesis and detailed protocols for its investigation.
Part 1: Scientific Rationale and Background
The Piperidine-4-Carboxylic Acid Scaffold: A Privileged Structure in Neuroscience
The piperidine ring is a foundational scaffold in medicinal chemistry, frequently appearing in pharmaceuticals targeting the central nervous system (CNS)[1][3]. Its saturated, six-membered heterocyclic structure offers a rigid framework that can be functionalized to achieve specific interactions with biological targets. The parent compound of the core of our molecule of interest, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA)[1][4]. Isonipecotic acid itself is a partial agonist at the GABA-A receptor[1][4]. The derivatization of this core, particularly at the piperidine nitrogen, is a well-established strategy to modulate pharmacological activity, receptor selectivity, and pharmacokinetic properties[1]. Derivatives of piperidine carboxylic acids have been investigated as anticonvulsants and as potential treatments for neurodegenerative disorders[5][6][7][8].
The Emerging Role of FFAR1/GPR40 in Neurological Function and Disease
Free Fatty Acid Receptor 1 (FFAR1 or GPR40) is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids[9][10]. While initially identified for its prominent role in pancreatic β-cells and glucose-dependent insulin secretion, a growing body of evidence has established its expression and functional importance within the CNS[9][11][12][13].
FFAR1/GPR40 is now considered a promising therapeutic target for a range of neurological conditions:
-
Neurodegenerative Diseases: There is increasing interest in FFAR1 agonists for CNS disorders such as Alzheimer's and Parkinson's disease[9][11][[“]][[“]]. Activation of FFAR1 has been shown to promote neurogenesis, inhibit neuronal apoptosis, and increase the levels of neurotrophic factors like BDNF[11]. In models of Parkinson's disease, a GPR40 agonist demonstrated neuroprotective effects by reducing neurotoxicity and attenuating microgliosis and astrogliosis[16].
-
Neuroinflammation: FFAR1 activation is linked to the modulation of inflammatory pathways in the brain[9][11]. GPR40 agonists have been reported to reduce pathological neuroinflammation in models of Alzheimer's disease[11].
-
Neuropathic Pain: FFAR1 signaling is implicated in endogenous pain control systems[13]. Agonists of this receptor have shown the ability to revert diabetes-induced painful neuropathy by suppressing the expression of Vascular Endothelial Growth Factor A (VEGF-A) and reducing the permeability of the blood-nerve barrier[12].
Hypothesis: this compound as a Novel FFAR1/GPR40 Modulator
We propose that this compound is a compelling candidate for investigation as an FFAR1/GPR40 modulator. This hypothesis is based on the following structural and chemical reasoning:
-
Carboxylic Acid Moiety: The carboxylic acid group is a key pharmacophore for many FFAR1 agonists, mimicking the endogenous fatty acid ligands.
-
Lipophilic N-Acyl Group: The N-cyclopentylcarbonyl group provides a lipophilic side chain. This is a common feature in synthetic FFAR1 agonists, designed to interact with the hydrophobic binding pocket of the receptor[17]. The size and shape of this lipophilic group are critical determinants of agonist versus antagonist activity and potency.
-
Piperidine Scaffold: The piperidine core provides a rigid and drug-like framework, positioning the key interacting groups in a defined spatial orientation.
The logical workflow for a researcher investigating this compound would be to first confirm its interaction with FFAR1/GPR40 and then to explore its functional consequences in relevant neuroscience models.
Part 2: Experimental Protocols for Characterization and Application
This section provides detailed, step-by-step protocols for researchers to validate the hypothesized mechanism of action and explore the neuropharmacological potential of this compound.
Protocol: In Vitro Characterization of FFAR1/GPR40 Activity
Objective: To determine if this compound acts as an agonist or antagonist at the human FFAR1/GPR40 receptor and to quantify its potency and efficacy.
Principle: FFAR1/GPR40 is primarily coupled to the Gαq/11 G-protein subunit. Receptor activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The rise in IP3 triggers the release of calcium (Ca2+) from intracellular stores. This intracellular calcium flux can be measured using fluorescent calcium indicators.
Materials:
-
HEK293 cells stably expressing human FFAR1/GPR40 (HEK293-hFFAR1).
-
Control HEK293 cells (parental line).
-
This compound (Test Compound).
-
Known FFAR1 agonist (e.g., GW9508) as a positive control.
-
Known FFAR1 antagonist (e.g., GW1100) for antagonist mode validation.
-
Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hFFAR1 and parental HEK293 cells under standard conditions (e.g., DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic).
-
One day prior to the assay, seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in Assay Buffer to a final concentration of 2-4 µM.
-
Aspirate the culture medium from the cell plates and add 50 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the Test Compound, positive control (GW9508), and antagonist (GW1100) in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). These will be the 2X final concentration stocks.
-
-
Assay Execution (Agonist Mode):
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 50 µL of buffer in each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.
-
Program the instrument to measure fluorescence intensity (e.g., Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for a total of 3-5 minutes.
-
Establish a stable baseline reading for 15-30 seconds.
-
Inject 50 µL of the 2X Test Compound or control solutions into the appropriate wells.
-
Continue recording the fluorescence signal.
-
-
Assay Execution (Antagonist Mode):
-
Following the dye loading and washing steps, add 25 µL of the 2X Test Compound or GW1100 dilutions to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in the reader, establish a baseline.
-
Inject 25 µL of a 4X EC80 concentration of the positive control agonist (GW9508). The EC80 concentration should be predetermined from agonist mode experiments.
-
Continue recording the fluorescence signal.
-
-
Data Analysis:
-
For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist mode, plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.
-
For antagonist mode, plot the response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Confirm lack of activity in the parental HEK293 cell line to ensure the response is receptor-specific.
-
Expected Results and Interpretation:
-
Agonist Activity: A concentration-dependent increase in intracellular calcium in HEK293-hFFAR1 cells, but not in parental cells.
-
Antagonist Activity: A concentration-dependent inhibition of the calcium signal induced by the positive control agonist.
-
No Activity: No change in calcium levels in either agonist or antagonist mode.
Protocol: Assessing Neuroprotective Effects in an In Vitro Model of Neurotoxicity
Objective: To evaluate if this compound can protect cultured neurons from a toxic insult, a key function associated with FFAR1 activation.
Principle: SH-SY5Y neuroblastoma cells, once differentiated, exhibit many characteristics of mature neurons and are a common model for studying neurotoxicity. Glutamate-induced excitotoxicity is a well-established mechanism of neuronal damage implicated in many neurodegenerative diseases. This protocol will assess the ability of the test compound to mitigate glutamate-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Differentiation Medium: DMEM/F12 medium supplemented with 1% FBS and 10 µM retinoic acid.
-
Test Compound, GW9508 (positive control).
-
Glutamate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit (e.g., LDH release assay).
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Culture for 5-7 days in Differentiation Medium, replacing the medium every 2-3 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of the Test Compound and GW9508 in the culture medium.
-
Remove the differentiation medium and replace it with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Add glutamate to the wells to a final concentration known to induce ~50% cell death (e.g., 25-50 mM; this should be optimized beforehand). Do not add glutamate to the "no-toxin" control wells.
-
Incubate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO or solubilization buffer.
-
Read the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "no-toxin" control wells.
-
Plot the percent viability against the logarithm of the Test Compound concentration.
-
Determine the concentration of the Test Compound that provides 50% protection (EC50) against the glutamate-induced toxicity.
-
Expected Results and Interpretation: A concentration-dependent increase in cell viability in the presence of glutamate indicates a neuroprotective effect. This would support the therapeutic potential of the compound in diseases with an excitotoxicity component.
Protocol: In Vivo Assessment of Anti-allodynic Effects in a Neuropathic Pain Model
Objective: To determine if systemic administration of this compound can alleviate mechanical allodynia in an animal model of neuropathic pain, consistent with the known role of FFAR1 in pain modulation[12][13].
Principle: The Chronic Constriction Injury (CCI) model is a widely used model of neuropathic pain in rodents. It involves loose ligatures around the sciatic nerve, leading to the development of persistent pain behaviors, including mechanical allodynia (pain in response to a normally non-painful stimulus). Mechanical sensitivity is measured using von Frey filaments.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
Anesthetic (e.g., isoflurane).
-
Surgical tools.
-
4-0 chromic gut sutures.
-
Von Frey filaments of varying stiffness.
-
Test Compound, vehicle (e.g., 10% Tween 80 in saline), positive control (e.g., Gabapentin).
Step-by-Step Methodology:
-
CCI Surgery:
-
Anesthetize the rat. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Place four loose ligatures around the nerve with ~1 mm spacing. The ligatures should only minimally constrict the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the full development of allodynia.
-
-
Baseline Behavioral Testing:
-
Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw on the injured side. Start with a filament in the middle of the range and use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Establish a stable baseline PWT for all animals before drug administration. Animals with a PWT below 4g are typically considered allodynic.
-
-
Drug Administration and Post-Treatment Testing:
-
Administer the Test Compound (e.g., via intraperitoneal injection) at various doses. Include vehicle and positive control groups.
-
At specific time points after administration (e.g., 30, 60, 120, and 240 minutes), re-assess the PWT for each animal.
-
-
Data Analysis:
-
The 50% PWT is calculated for each animal at each time point.
-
Data can be expressed as the raw PWT (in grams) or as the percent maximum possible effect (%MPE).
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the different treatments over time.
-
Expected Results and Interpretation: A significant, dose-dependent increase in the paw withdrawal threshold in the Test Compound group compared to the vehicle group indicates an anti-allodynic effect, suggesting potential for treating neuropathic pain.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Test Compound | Positive Control (GW9508) | Interpretation |
| FFAR1 Agonist EC50 (µM) | To be determined | ~0.1 - 1.0 | Potency of receptor activation. |
| FFAR1 Agonist Emax (%) | To be determined | 100% (by definition) | Efficacy relative to a known full agonist. |
| Neuroprotection EC50 (µM) | To be determined | To be determined | Potency in protecting neurons from toxicity. |
| Anti-Allodynia MED (mg/kg) | To be determined | ~30-100 (Gabapentin) | Minimum effective dose to produce a significant anti-pain effect in vivo. |
Signaling Pathway and Workflow Diagrams
Caption: Hypothesized signaling cascade for this compound via FFAR1/GPR40 activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. FFAR1/GPR40 Contributes to the Regulation of Striatal Monoamine Releases and Facilitation of Cocaine-Induced Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. GPR40 agonist ameliorates neurodegeneration and motor impairment by regulating NLRP3 inflammasome in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Assays to Test the Biological Activity of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust biological assays to characterize the activity of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. Due to the structural motifs of the compound—a carboxylic acid head and a lipophilic acyl-piperidine tail—this guide will focus on assays for two high-probability G-protein coupled receptor (GPCR) targets: Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Hydroxycarboxylic Acid Receptor 2 (HCA2 or GPR109A). The protocols detailed herein are designed to be self-validating, providing a logical framework from initial screening to detailed mechanistic studies.
Introduction and Scientific Rationale
This compound is a synthetic compound incorporating a piperidine-4-carboxylic acid scaffold, a conformationally restricted analog of the neurotransmitter GABA.[1] While this suggests potential activity at GABA receptors, the addition of the N-cyclopentylcarbonyl group introduces significant lipophilicity, making it a structural mimic of endogenous ligands for certain metabolite-sensing GPCRs.
Our primary hypothesis is that this compound acts as an agonist for FFAR1 and/or HCA2.
-
FFAR1 (GPR40) is a Gq-coupled receptor activated by medium to long-chain fatty acids, playing a crucial role in glucose-stimulated insulin secretion from pancreatic β-cells.[2][3][4][5] Its activation is a therapeutic target for type 2 diabetes.[2][3][5]
-
HCA2 (GPR109A) is a Gi-coupled receptor for the vitamin niacin and the ketone body β-hydroxybutyrate.[6][7][8] It is expressed in adipocytes and immune cells, such as macrophages, and is known for its anti-lipolytic and anti-inflammatory effects.[6][8][9]
This guide outlines a tiered approach to assay development, beginning with primary screens to detect receptor activation and progressing to secondary assays to elucidate the mechanism of action.
Preliminary Compound Characterization
Prior to biological testing, it is critical to understand the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H19NO3 | [10][11] |
| Molecular Weight | 225.28 g/mol | [10] |
| XLogP3 | 1.3 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
| Solubility | To be determined empirically in assay buffers. | N/A |
| Stability | To be determined empirically in assay buffers. | N/A |
Protocol 2.1: Solubility and Stability Assessment
The causality behind this initial step is to ensure that any observed biological effects are due to the compound's intrinsic activity and not an artifact of precipitation or degradation.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Solubility Test: Serially dilute the stock solution in aqueous assay buffers (e.g., HBSS, DMEM) to determine the maximum soluble concentration. Visual inspection for precipitation and nephelometry are recommended.
-
Stability Test: Incubate the compound at its highest soluble concentration in assay buffer at 37°C for the maximum duration of a planned experiment (e.g., 24 hours). Use HPLC-UV to quantify the compound's concentration at t=0 and at the end of the incubation to check for degradation.
Tier 1: Primary Screening for Receptor Activation
The goal of this tier is to rapidly determine if this compound activates either FFAR1 or HCA2. We will utilize cell-based functional assays that measure downstream consequences of receptor activation.
FFAR1 (GPR40) Activation Assay: Intracellular Calcium Mobilization
Rationale: FFAR1 primarily couples to the Gαq subunit, which activates phospholipase C (PLC).[3][12] PLC cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][4][12] This transient increase in intracellular calcium is a robust and rapid indicator of Gq-coupled receptor activation.[13]
Workflow Diagram: Calcium Mobilization Assay
Caption: Workflow for the HCA2 cAMP inhibition assay.
Protocol 3.2.1: cAMP Inhibition Assay
-
Cell Culture: Use a stable cell line expressing human HCA2, such as CHO-K1 cells. Plate cells in a 96-well plate and grow to near confluency.
-
Compound Incubation: Remove the culture medium. Pre-incubate the cells with a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C. Include niacin as a positive control.
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except for a negative control) to a final concentration of ~10 µM and incubate for a further 30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The response is the measured cAMP level. Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the EC50 for the Gi-mediated inhibitory response.
Tier 2: Secondary and Mechanistic Assays
If activity is confirmed in Tier 1, these assays provide deeper insight into the compound's mode of action and selectivity.
Receptor Binding Assay
Rationale: A binding assay directly measures the interaction between the compound and the receptor. A competition binding assay determines if the test compound can displace a known radiolabeled or fluorescently-labeled ligand from the receptor, allowing for the determination of the binding affinity (Ki). This is a crucial step to confirm that the observed functional activity is due to a direct interaction with the receptor. A flow cytometry-based binding assay has been successfully developed for FFAR1. [14] Protocol 4.1.1: Competitive Binding Assay (Conceptual)
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target receptor (FFAR1 or HCA2).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a labeled ligand (e.g., [3H]-nicotinic acid for HCA2 or a fluorescent FFA analog for FFAR1)[14], and a serial dilution of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from unbound ligand by vacuum filtration, washing the filter plate with ice-cold buffer.
-
Detection: Quantify the amount of bound labeled ligand on the filter using a scintillation counter (for radioligands) or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.
Downstream Signaling Pathway Analysis
Rationale: Confirming the activation of specific signaling pathways downstream of the receptor provides mechanistic validation. For FFAR1, this involves the p38 MAPK and ERK pathways. [14][15]For HCA2, this involves the inhibition of NF-κB signaling. [6][9][16] Protocol 4.2.1: Western Blot for ERK/MAPK Phosphorylation (FFAR1)
-
Cell Treatment: Seed HEK293-FFAR1 cells and starve them of serum overnight.
-
Stimulation: Treat cells with this compound at its EC80 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensity and express the p-ERK signal as a ratio to the total ERK signal.
Protocol 4.2.2: NF-κB Reporter Assay (HCA2)
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for human HCA2 and an NF-κB-driven reporter gene (e.g., luciferase).
-
Cell Treatment: Plate the transfected cells. The next day, pre-treat with this compound for 30 minutes.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla). A decrease in the TNF-α-stimulated signal in the presence of the test compound indicates HCA2-mediated NF-κB inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 2: Example Data Summary for this compound
| Assay | Target | Readout | Potency (EC50 / IC50) | Efficacy (% of Control) |
| Calcium Mobilization | FFAR1 | [Ca2+]i | 1.2 µM | 95% (vs. TAK-875) |
| cAMP Inhibition | HCA2 | cAMP | > 30 µM | < 10% (vs. Niacin) |
| ERK Phosphorylation | FFAR1 | p-ERK/Total ERK | 1.5 µM | 88% (vs. TAK-875) |
| NF-κB Reporter | HCA2 | Luciferase Activity | > 30 µM | No significant inhibition |
Interpretation: The example data above would suggest that this compound is a potent and efficacious agonist of FFAR1 and is selective over HCA2. The similar potency in the functional and downstream signaling assays provides confidence in the mechanism of action.
Signaling Pathway Diagrams
FFAR1 (GPR40) Signaling Pathway
Caption: Simplified FFAR1 (GPR40) signaling cascade.
HCA2 (GPR109A) Signaling Pathway
Caption: Simplified HCA2 (GPR109A) signaling cascade.
References
- GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Spandidos Publications.
- HCA2 triggers different downstream signaling pathway in different cell... - ResearchGate. (n.d.). ResearchGate.
- Burke, J. E. (2015). G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Journal of Biological Chemistry, 290(32), 19759-19771. [Link]
- Zandi-Nejad, K., Takakura, A., Jurewicz, M., Chandraker, A. K., Offermanns, S., Mount, D., & Abdi, R. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. The FASEB Journal, 27(11), 4366-4374. [Link]
- Sumida, A., Tikhonova, I. G., Neumann, S., & Gershengorn, M. C. (2007). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). Analytical Biochemistry, 370(2), 147-153. [Link]
- Wang, M., et al. (2024). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3. Journal of Medicinal Chemistry. [Link]
- Ferdaoussi, M., & Poitout, V. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2676-2678. [Link]
- Wang, M., et al. (2024). Insights into the Activation Mechanism of HCA1, HCA2, and HCA3.
- Regulation and mechanism of action of FFAR1/GPR40 - The Physiological Society. (n.d.). The Physiological Society.
- Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - Frontiers. (2021, February 22). Frontiers.
- What are GPR40 agonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse.
- 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915 - PubChem. (n.d.). PubChem.
- Milligan, G. (2010). Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? Methods in Enzymology, 484, 569-590. [Link]
- Lu, J., et al. (2022). Molecular mechanism of fatty acid activation of FFAR1. Proceedings of the National Academy of Sciences, 119(39), e2207329119. [Link]
- Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC. (n.d.). PMC.
- 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636 - PubChem. (n.d.). PubChem.
- CAS No.147636-33-7 | this compound - 960化工网. (n.d.). 960化工网.
- Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC - NIH. (2023, March 27). NIH.
- Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion - Reactome Pathway Database. (n.d.). Reactome Pathway Database.
- The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer's disease - PMC - PubMed Central. (n.d.). PubMed Central.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.). MDPI.
- Activation of the niacin receptor HCA2 reduces demyelination and neurofilament loss, and promotes functional recovery after spinal cord injury in mice - PubMed. (2016, November 15). PubMed.
- Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed. (n.d.). PubMed.
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Application Notes and Protocols: 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid as a Versatile Scaffold in Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid). The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved pharmaceutical agents across diverse therapeutic areas.[1][2][3] The strategic modification of the piperidine ring, particularly at the nitrogen atom, is a well-established strategy to modulate the pharmacological, pharmacokinetic, and toxicological properties of drug candidates.[1] This document outlines a robust synthetic protocol for this compound, discusses its potential as a valuable scaffold for library synthesis, and explores prospective therapeutic applications based on structure-activity relationships of analogous compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, this guide serves as a foundational resource for its synthesis, characterization, and exploration in drug discovery programs.[4]
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design.[2][3] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations that can facilitate precise interactions with biological targets. Furthermore, the nitrogen atom can act as a basic center or a point for further derivatization, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics.
Piperidine-4-carboxylic acid (isonipecotic acid) itself is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABAA receptors.[1][5] The introduction of an N-acyl group, such as the cyclopentylcarbonyl moiety, significantly alters the electronic and steric properties of the parent molecule. The cyclopentyl group introduces a lipophilic element that can enhance binding to hydrophobic pockets within a target protein, while the amide linkage provides a hydrogen bond donor and acceptor, potentially forming key interactions with the receptor.
Synthesis of this compound
The synthesis of the title compound is a straightforward and high-yielding process that can be readily accomplished in a standard laboratory setting. The most direct approach involves the N-acylation of piperidine-4-carboxylic acid. To avoid potential side reactions and improve handling, the carboxylic acid of the starting material is often protected as an ester prior to acylation, followed by a final deprotection step.
Synthetic Workflow Diagram
Sources
Application Notes and Protocols for the Purification of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| pKa (predicted) | ~4.47 | |
| Polarity | Moderately polar | Inferred from structure |
The presence of a carboxylic acid moiety (pKa ~4.47) and a tertiary amide within a piperidine ring structure imparts moderate polarity to the molecule. This dual functionality allows for purification by both normal-phase chromatography and acid-base extraction techniques.
Potential Impurities
The nature of impurities will be dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Piperidine-4-carboxylic acid, cyclopentanecarbonyl chloride, or other acylating agents.
-
Byproducts of the acylation reaction: Di-acylated products or products of side reactions with the solvent.
-
Residual solvents: From the reaction and initial work-up.
-
Salts: Formed during the reaction or work-up.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.
Purification Strategies
The following sections provide detailed protocols for the purification of this compound. The choice of method should be based on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization
Recrystallization is a powerful technique for the purification of solid compounds, leveraging the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For this compound, both single-solvent and two-solvent systems can be effective.
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the moderate polarity of the target molecule, a range of solvents can be screened. A two-solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, often provides excellent results.
| Solvent System | Type | Rationale |
| Ethanol/Water | Two-solvent | Ethanol is a good solvent for the compound, while water acts as an anti-solvent, inducing crystallization upon cooling. |
| Ethyl Acetate/Hexane | Two-solvent | Ethyl acetate effectively dissolves the compound, and the addition of hexane reduces the solubility, promoting crystal formation. |
| Isopropanol | Single-solvent | Can provide good differential solubility for some batches of crude material. |
| Acetonitrile | Single-solvent | Another potential single-solvent option for moderately polar compounds. |
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a suitable method.
Silica gel, a polar stationary phase, will interact with the polar carboxylic acid and amide functionalities of the target molecule. By using a mobile phase of lower polarity, the compound will be retained on the column, allowing for the elution of less polar impurities. Increasing the polarity of the mobile phase will then elute the desired product. The addition of a small amount of acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which helps to prevent peak tailing and improve separation.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5-1% Acetic Acid or Formic Acid |
| Gradient | Start with a lower polarity mixture and gradually increase the proportion of the more polar solvent. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) or UV light if the compound or impurities are UV-active. |
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane/Methanol) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Dichloromethane/Methanol with 0.5% acetic acid) to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Acid-Base Extraction
This technique is particularly useful for separating acidic compounds from neutral or basic impurities. It exploits the ability of the carboxylic acid to be deprotonated by a weak base to form a water-soluble carboxylate salt.
A weak base, such as sodium bicarbonate, is sufficient to deprotonate the carboxylic acid (pKa ~4.47) to form the corresponding sodium carboxylate salt, which is soluble in the aqueous phase. Neutral impurities will remain in the organic phase. Subsequent acidification with a strong acid, like hydrochloric acid, will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the acidic product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper).
-
Precipitation and Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it thoroughly in a vacuum oven.
Conclusion
The purification of this compound can be effectively achieved through recrystallization, column chromatography, or acid-base extraction. The choice of method should be guided by the specific impurities present and the desired scale and purity of the final product. For general purification of a solid crude product, recrystallization is often the most straightforward and economical method. When dealing with complex mixtures or impurities with similar solubility profiles, column chromatography offers superior separation. Acid-base extraction is a highly efficient method for removing neutral and basic impurities. For optimal results, a combination of these techniques may be employed, for example, an initial purification by acid-base extraction followed by a final recrystallization to obtain a highly pure, crystalline product.
References
- PubChem. This compound.
- ChemAxon. Chemicalize. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
- Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier.
Application Note & Protocol: A Step-by-Step Guide to the Esterification of Piperidine-4-carboxylic Acid
Abstract
This comprehensive guide provides a detailed protocol for the esterification of piperidine-4-carboxylic acid, a critical transformation in the synthesis of numerous pharmaceutical agents. We delve into the foundational principles of esterification, with a special focus on the unique considerations for bifunctional molecules like piperidine-4-carboxylic acid. This document outlines two primary, field-proven methods: the classic Fischer-Speier esterification and a robust procedure involving activation with thionyl chloride. Each protocol is presented with step-by-step instructions, explanations of the underlying chemistry, and expert insights to ensure successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and in-depth understanding of this essential synthetic procedure.
Introduction: The Significance of Piperidine-4-Carboxylic Acid Esters
Piperidine-4-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. The esterification of the carboxylic acid moiety is a frequent and crucial step in the synthesis of these compounds. Esterification serves multiple purposes in drug development:
-
Pro-drug Strategy: Conversion of the polar carboxylic acid to a more lipophilic ester can enhance drug absorption and bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.
-
Intermediate for Further Synthesis: The ester group is an excellent protecting group for the carboxylic acid, preventing its interference in subsequent reactions, such as N-alkylation of the piperidine nitrogen.[1]
-
Modulation of Pharmacokinetic Properties: The nature of the ester group can be varied to fine-tune the solubility, distribution, and metabolism of a drug candidate.
Given the presence of both a nucleophilic secondary amine and a carboxylic acid, the direct esterification of piperidine-4-carboxylic acid presents a unique set of challenges that must be carefully managed to achieve high yields and purity.
The Bifunctional Challenge: The Need for a Strategic Approach
The piperidine ring contains a secondary amine that is basic and nucleophilic, while the carboxylic acid is, by definition, acidic. In the presence of a strong acid catalyst, as is common in Fischer esterification, the piperidine nitrogen will be protonated, forming a piperidinium salt. This can affect the solubility of the starting material and the overall reaction kinetics.
Conversely, under conditions that activate the carboxylic acid for esterification (e.g., using coupling agents), the piperidine nitrogen can compete with the alcohol as a nucleophile, leading to undesired side reactions such as amide formation or polymerization.
Therefore, a successful esterification strategy often involves one of two approaches:
-
Direct Esterification under Acidic Conditions: Utilizing a large excess of the alcohol as both reactant and solvent, with a strong acid catalyst. The protonation of the piperidine nitrogen in this case prevents it from participating in side reactions.
-
N-Protection Followed by Esterification: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) allows for a wider range of esterification methods to be employed on the carboxylic acid without interference from the amine.[2] However, this adds extra steps to the overall synthesis (protection and deprotection).
This guide will focus on the direct esterification methods, which are often more atom-economical for large-scale synthesis.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of an acid catalyst.[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, and the water formed as a byproduct is removed.[5][6]
Reaction Mechanism
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Diagram 1: Fischer-Speier Esterification Mechanism
Sources
Application Notes and Protocols: Strategic Incorporation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid in Modern Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The deliberate inclusion of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance stability, modulate conformation, and introduce novel functionalities.[1] This guide provides a comprehensive overview and detailed protocols for the application of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS No. 147636-33-7) as a unique structural scaffold in peptide synthesis.[2] While direct literature on the synthetic performance of this specific molecule is nascent, this document leverages established principles of solid-phase peptide synthesis (SPPS) for sterically hindered residues to provide a robust framework for its successful incorporation.[3][4] We will detail the strategic considerations for its use, a step-by-step protocol for its coupling via Fmoc/tBu chemistry, and troubleshooting advice for common challenges.
Introduction: The Role of Conformational Constraint in Peptidomimetics
Standard peptides, while offering high specificity, often suffer from metabolic instability and poor bioavailability.[5] The introduction of nnAAs addresses these limitations by altering the peptide backbone, thereby imparting resistance to enzymatic degradation and constraining the peptide into a bioactive conformation.[1]
This compound is a conformationally restricted analog of γ-aminobutyric acid (GABA).[6] Its rigid piperidine core serves as a scaffold, reducing the conformational flexibility of a peptide chain. The N-acyl cyclopentyl group provides significant steric bulk and lipophilicity, which can further influence peptide structure and its interaction with biological targets. Unlike standard amino acids, this molecule contains a tertiary amide within its core structure and a carboxylic acid for coupling. It is ideally suited for introduction at the N-terminus of a peptide sequence, acting as a unique capping group that can profoundly influence the final peptide's pharmacological profile.
Key Properties:
| Property | Value | Source |
| CAS Number | 147636-33-7 | [2] |
| Molecular Formula | C₁₂H₁₉NO₃ | [2] |
| Molecular Weight | 225.28 g/mol | [7] |
| Structure | N-acylated piperidine carboxylic acid | N/A |
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
The most efficient method for incorporating this compound is through the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][8] The synthesis proceeds by assembling the peptide chain on an insoluble resin support, followed by the coupling of the target molecule to the N-terminus of the resin-bound peptide.
Critical Challenge: Steric Hindrance
The primary challenge in coupling this molecule is the significant steric hindrance presented by the bulky cyclopentylcarbonyl group and the rigid piperidine ring.[3] Standard coupling conditions may result in low efficiency and incomplete reactions.[9] To overcome this, the use of highly potent coupling reagents and optimized reaction conditions is imperative.[10][11]
Selection of Coupling Reagents
For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are superior to carbodiimides (e.g., DCC, DIC).[4] Reagents that form highly reactive activated esters are recommended.
| Reagent Class | Recommended Reagents | Rationale | Source |
| Uronium/Aminium Salts | HATU , HCTU , COMU | Form highly reactive OAt or Oxyma esters, demonstrating high efficiency for hindered couplings. COMU offers enhanced safety and solubility. | [11][12] |
| Phosphonium Salts | PyAOP , PyBOP | Highly effective for difficult couplings and can be used in excess to drive slow reactions to completion. | [9][11] |
Detailed Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Prerequisite: Synthesis of the Peptide Sequence
Before incorporating this compound, the desired peptide sequence is assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS cycles.[1] The final step in this prerequisite synthesis is the removal of the N-terminal Fmoc group from the last amino acid, leaving a free amine ready for coupling.
Protocol: Coupling of this compound
This protocol details the manual coupling of the title compound to the N-terminus of the synthesized peptide-resin.
Materials:
-
Peptide-resin with a free N-terminus (0.1 mmol)
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with frit for manual synthesis
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from the previous synthesis step is well-washed with DMF (3 x 1 min) and the final DMF wash has been drained.
-
-
Activation of the Carboxylic Acid:
-
In a separate vial, dissolve This compound (90 mg, 0.4 mmol, 4 eq.) and HATU (148 mg, 0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color. Rationale: Pre-activation ensures the formation of the highly reactive OAt-ester intermediate before addition to the resin, maximizing coupling efficiency.[3]
-
-
Coupling Reaction:
-
Add the activated solution from Step 2 to the reaction vessel containing the peptide-resin.
-
Agitate the mixture using a shaker or gentle nitrogen bubbling for 2-4 hours at room temperature. Rationale: Extended coupling time is necessary to overcome the steric hindrance of the bulky acylpiperidine structure.[3]
-
-
Monitoring the Coupling:
-
Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction (no free primary amines).
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat steps 2 and 3 (a "double coupling").[3]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Dry the resin under a stream of nitrogen or under vacuum.
-
Protocol: Final Cleavage and Deprotection
This protocol releases the final peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Dried, capped peptide-resin (from Protocol 3.2)
-
Cleavage Cocktail (e.g., Reagent K)
-
Cold diethyl ether
-
Centrifuge tubes
Cleavage Cocktail Preparation (Reagent K): [13]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5% (Caution: Prepare fresh in a well-ventilated fume hood. TFA is highly corrosive.)[14]
Procedure:
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this wash step twice more to remove scavengers and cleaved protecting groups.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., by mass spectrometry).
-
Troubleshooting and Advanced Considerations
-
Persistent Incomplete Coupling: If double coupling is insufficient, consider switching to an even more potent coupling reagent like PyAOP or using microwave-assisted peptide synthesis to enhance reaction kinetics.[3][4]
-
Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder coupling efficiency.[15] Switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) or using a mixture (e.g., DCM/DMF/NMP) can disrupt secondary structures and improve solvation.[3]
-
Alternative Cleavage Cocktails: The choice of cleavage cocktail depends on the peptide sequence. For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may be sufficient.[14][16]
Conclusion
This compound represents a valuable building block for introducing conformational rigidity and lipophilic bulk at the N-terminus of synthetic peptides. While its steric hindrance presents a synthetic challenge, the use of potent coupling reagents, optimized reaction times, and careful monitoring allows for its efficient incorporation. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this unique scaffold in the development of next-generation peptidomimetics and therapeutic peptides.
References
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
- Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
- Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. [Link]
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- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
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- Nowick, J. (n.d.).
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- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers. [Link]
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Application Notes and Protocols: Formulation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid for In Vitro Studies
Introduction: Navigating the Formulation of a Novel Piperidine Derivative
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, a known partial agonist of the GABAA receptor.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, and N-substitution is a key strategy to modulate pharmacological properties.[1] While specific biological data for this compound is not extensively documented in publicly available literature, its structural alerts suggest potential activity at neurological targets.[1]
This guide provides a comprehensive framework for the formulation of this compound for in vitro studies. Given the novelty of this specific molecule, we will establish a protocol grounded in first principles of medicinal chemistry and best practices in early-stage drug discovery.[3] The core challenge lies in the compound's carboxylic acid moiety, which dictates a pH-dependent aqueous solubility, and the moderately lipophilic cyclopentylcarbonyl group, which influences its solubility in organic solvents. This document will guide researchers through a systematic approach to solubilization, ensuring the generation of reliable and reproducible data in downstream biological assays.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of a compound's physicochemical properties is the foundation of a robust formulation strategy. For this compound, we must consider the interplay between its key structural features: the ionizable carboxylic acid and the non-polar cyclopentylcarbonyl group.
| Property | Predicted Influence on Formulation | Rationale |
| Chemical Structure | Dual solubility characteristics. | The molecule possesses a hydrophilic carboxylic acid group and a lipophilic cyclopentylcarbonyl tail. |
| pKa | pH-dependent aqueous solubility. | The carboxylic acid group will be protonated (neutral) at low pH, leading to lower aqueous solubility, and deprotonated (charged) at higher pH, enhancing aqueous solubility.[4][5][6] |
| LogP | Governs solubility in organic solvents and potential for non-specific binding. | The cyclopentyl group increases lipophilicity compared to its parent compound, isonipecotic acid. This suggests good solubility in organic solvents like DMSO but may also increase the risk of binding to plasticware or proteins. |
| Molecular Weight | Influences diffusion and solubility. | The molecular weight affects the molarity of stock solutions. |
Initial solubility screening is a non-negotiable first step. Before commencing any biological experiments, it is imperative to empirically determine the solubility of the compound in various solvent systems.
Protocol 1: Preparation of High-Concentration Stock Solutions
The standard practice in early drug discovery is to prepare high-concentration stock solutions in an organic solvent, typically dimethyl sulfoxide (DMSO).[7] This allows for minimal solvent introduction into the final assay medium, thereby reducing the risk of solvent-induced artifacts.[8][9][10]
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Weigh the desired amount of this compound into the vial. For a 1 mL 10 mM stock, this would be approximately 2.25 mg (Molecular Weight: ~225.28 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Causality and Trustworthiness:
-
Why anhydrous DMSO? Water can reduce the solubility of lipophilic compounds in DMSO and can promote degradation over time.
-
Why an amber vial? To protect the compound from potential photodegradation.
-
Why aliquoting? Repeated freeze-thaw cycles can lead to compound precipitation and degradation.[7]
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
The critical step in formulating this compound for in vitro studies is the dilution of the DMSO stock into the aqueous assay buffer or cell culture medium. The carboxylic acid moiety presents a significant risk of precipitation upon dilution if the pH of the final solution is not adequately controlled.[11]
Objective: To prepare a series of working solutions from the DMSO stock for use in a cell-based or biochemical assay.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Biologically relevant aqueous buffer (e.g., PBS, HBSS, cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Pre-warm the aqueous buffer to the assay temperature (typically 37°C for cell-based assays).
-
Perform a serial dilution of the 10 mM DMSO stock in DMSO to create intermediate stocks if a wide concentration range is required. This minimizes the volume of DMSO added to the final assay.
-
To prepare the final working solutions, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Mix immediately and thoroughly by gentle vortexing or pipetting.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has likely precipitated.
Troubleshooting Precipitation:
-
pH Adjustment: The primary cause of precipitation for a carboxylic acid is likely a final pH that is too low.[4][5] The aqueous buffer should ideally have a pH of 7.4 or slightly higher to ensure the carboxylic acid is in its more soluble deprotonated (carboxylate) form.[6][12]
-
Reduce Final Concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Reduce the highest concentration tested.
-
Increase Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, a slight increase (e.g., to 0.5%) may be necessary to maintain solubility. However, the effect of this higher DMSO concentration on the biological system must be controlled for.[8][9][10]
-
Use of a Surfactant: In some biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. This is generally not recommended for cell-based assays.
Workflow and Quality Control
A systematic workflow with integrated quality control checkpoints is essential for generating reliable data.
Figure 1. Formulation workflow for this compound.
Conclusion: A Pathway to Reproducible Science
The successful formulation of this compound for in vitro studies hinges on a proactive approach to its anticipated solubility challenges. By acknowledging the pH-dependent nature of the carboxylic acid moiety and employing systematic preparation and quality control procedures, researchers can mitigate the risk of compound precipitation and ensure the integrity of their experimental results. The protocols outlined in this guide provide a robust starting point for the investigation of this and other novel carboxylic acid-containing compounds in a drug discovery setting.
References
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- Why is the carboxylic acid soluble at high pH and not
- How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
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- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Compound Precipitation in High-Concentration DMSO Solutions.
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- DMSO in cell based assays. Scientist Solutions. [Link]
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Application Note & Protocols: Custom Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid and Its Amide Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug discovery, recognized for its prevalence in a vast array of FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions.[2][3] The strategic modification of the piperidine ring, particularly at the nitrogen (N1) and C4 positions, is a key tactic in medicinal chemistry to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
This guide provides a detailed technical overview and robust protocols for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid , a versatile building block for creating novel chemical entities. The introduction of a cyclopentylcarbonyl group at the N1 position imparts significant lipophilicity and specific conformational constraints. The carboxylic acid at the C4 position serves as a critical handle for further derivatization, most commonly through amide bond formation, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[4][5]
While specific literature on this exact molecule is limited[6], the synthetic principles are well-established. This document consolidates proven methodologies for N-acylation and amide coupling to provide researchers with a reliable and rational approach to synthesizing this scaffold and its derivatives.
Synthetic Strategy: A Rational Approach to N-Acylation
The most direct and efficient pathway to the target compound is the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid)[7] with an activated form of cyclopentanecarboxylic acid. This is typically achieved using a Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Causality Behind the Chosen Route
Activation of the Carboxylic Acid: Direct amide formation between an amine (piperidine) and a carboxylic acid (cyclopentanecarboxylic acid) is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine form a non-reactive ammonium carboxylate salt.[4] To facilitate the reaction, the carbonyl carbon of the cyclopentanecarboxylic acid must be rendered more electrophilic. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a classic and highly effective activation strategy.[8][9][10]
The Schotten-Baumann Condition: This reaction condition is ideal for acylating water-soluble amines like piperidine-4-carboxylic acid. The reaction is typically performed in a biphasic system or in the presence of an aqueous base (e.g., NaOH or Na₂CO₃). The base serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[10]
-
Deprotonation: It ensures the piperidine nitrogen remains deprotonated and thus nucleophilic, ready to attack the electrophilic acyl chloride.
Visualizing the Synthetic Pathway
The overall synthetic scheme is a robust two-step process, beginning with the activation of the cyclopentyl moiety followed by the core N-acylation reaction.
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Experimental design for studying the effects of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
An In-depth Technical Guide to the Experimental Design for Studying the Effects of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Authored by a Senior Application Scientist
Introduction and Rationale
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1][2] Isonipecotic acid is a conformationally restricted analog of the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and is known to be a partial agonist of the GABA_A receptor.[1][2] The piperidine scaffold is a common structural motif in a multitude of pharmaceutical agents, particularly those targeting neurological disorders.[3][4] The addition of a cyclopentylcarbonyl group to the piperidine nitrogen represents a common medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.
A comprehensive search of scientific literature reveals a notable absence of specific biological data for this compound.[5] This document, therefore, serves as a foundational guide for researchers, outlining a systematic and robust experimental plan to elucidate the pharmacological profile of this novel compound. We will proceed from broad, high-throughput screening to specific in-vitro and in-vivo assays, with the primary hypothesis that the compound may act as a modulator of GABAergic neurotransmission. This guide is designed to be a self-validating system, where the results of each experimental stage inform the design of the next.
Part 1: Initial Compound Characterization and In Vitro Profiling
The initial phase of investigation is designed to broadly assess the compound's potential biological activity and then to drill down into its specific mechanism of action. This tiered approach is efficient, cost-effective, and increases the likelihood of identifying the compound's primary targets.[6]
Tier 1: High-Throughput Screening (HTS) for Target Identification
The first step in characterizing a novel compound is to perform a broad screen to identify potential biological targets.[7][8] Given the structural similarity to GABA, a focus on central nervous system (CNS) targets is logical.
Objective: To identify the primary biological target(s) of this compound from a panel of common CNS receptors and enzymes.
Experimental Workflow: Tier 1
Figure 2. In Vivo Pharmacological Workflow.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
Animal Model: Use male C57BL/6 mice.
-
Procedure:
-
Administer the test compound or vehicle control (e.g., 30 minutes before the test).
-
Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into each arm.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Protocol 6: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Model: Use male CD-1 mice.
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a set pre-treatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Observe the animals for signs of seizures (e.g., clonic-tonic convulsions) and record the latency to the first seizure and the incidence of mortality.
-
-
Interpretation: An increase in the latency to seizures or a reduction in seizure severity suggests anticonvulsant activity.
Conclusion
This document provides a comprehensive, albeit prospective, guide for the initial pharmacological characterization of this compound. Due to the current lack of specific data for this compound, the proposed experimental plan is based on its structural similarity to known GABAergic modulators. By following a logical progression from broad screening to specific in vitro and in vivo assays, researchers can systematically build a pharmacological profile for this novel molecule. Each step is designed to generate decision-making data that will guide the subsequent stages of research, ultimately determining if this compound holds therapeutic promise.
References
- Xie, X., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C487-C501.
- Verma, D., & Tandon, S. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdisciplinary Reviews: Mechanisms of Disease, 15(4), e1603.
- Avanzato, D., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 16, 1085273.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
- De Paola, V., et al. (2018). In vivo study of human neural activity offers neurological condition insight. Imperial College London.
- Cunningham, T., & Stanford, C. (2022). Emerging technologies for research models of human neuronal disorders in vivo and in vitro. Portland Press.
- Wifling, D., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 137-145.
- Xie, X., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed.
- Kim, M. H., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-291.
- KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Owa, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[12][13]enzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-87.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- Woods, D. C., & Marley, C. J. (2016). Large Row-Constrained Supersaturated Designs for High-throughput Screening. Biometrics, 72(4), 1141-1150.
- Lasota, J., & Blicharska, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998.
- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
- Coley, C. W., & Eyke, N. S. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Isonipecotic acid.
- Harris, P. A., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics, 15(6), 1155-62.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
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Troubleshooting & Optimization
Technical Support Guide: Optimizing Reaction Conditions for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS 147636-33-7)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth, experience-driven approach to navigating the synthesis, optimizing conditions, and troubleshooting common experimental challenges. The core of this synthesis is a robust, two-step process: the N-acylation of a piperidine precursor followed by ester hydrolysis.
I. Recommended Synthetic Pathway: A Two-Step Approach
The most reliable and scalable route to the target compound involves the N-acylation of an ester-protected piperidine-4-carboxylic acid, followed by saponification. This strategy prevents potential side reactions involving the free carboxylic acid and generally leads to cleaner reactions and simpler purifications.
The proposed pathway begins with Ethyl isonipecotate (the ethyl ester of piperidine-4-carboxylic acid), a readily available and high-purity starting material often used in pharmaceutical synthesis.[2][3] The acylating agent, Cyclopentanecarbonyl chloride, is a highly reactive and moisture-sensitive liquid that serves as a versatile building block for introducing the cyclopentylcarbonyl moiety.[4][5][6]
Overall Synthesis Workflow
The diagram below outlines the two-step synthetic sequence from Ethyl isonipecotate to the final product.
Caption: Workflow for the synthesis of the target compound.
II. Detailed Experimental Protocols
Protocol 1: N-Acylation of Ethyl Isonipecotate
This procedure details the formation of the amide bond, which is a critical step. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride.[7][8] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction; otherwise, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]
Materials:
-
Ethyl isonipecotate (1.0 eq)
-
Cyclopentanecarbonyl chloride (1.05-1.1 eq)
-
Option A (Organic Base): Triethylamine (NEt₃, 1.5 eq) and anhydrous Dichloromethane (DCM)
-
Option B (Schotten-Baumann): Sodium hydroxide (NaOH, 2.0 eq) in water and Dichloromethane (DCM)
Procedure (Option A: Using Triethylamine):
-
In a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl isonipecotate (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add Cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 1-(cyclopentylcarbonyl)piperidine-4-carboxylate. The product can be used in the next step without further purification or purified by flash column chromatography if necessary.
Protocol 2: Saponification of the Intermediate Ester
The alkaline hydrolysis of the ethyl ester, often called saponification, is a robust and generally high-yielding reaction. It proceeds via an irreversible nucleophilic acyl substitution at the ester carbonyl, driven to completion by the formation of a stable carboxylate salt.[11][12]
Materials:
-
Crude ethyl 1-(cyclopentylcarbonyl)piperidine-4-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0-3.0 eq)
-
Ethanol (EtOH) and Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 2-6 hours. Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 3-4. A precipitate should form.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid under vacuum to yield the final product, this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
N-Acylation Step
Q1: My N-acylation reaction is sluggish or has stalled, with a significant amount of ethyl isonipecotate remaining. What went wrong?
A1: This is a common issue with several potential causes:
-
Inactive Acylating Agent: Cyclopentanecarbonyl chloride is highly sensitive to moisture.[4][6] If it has been improperly stored or handled, it may have hydrolyzed to cyclopentanecarboxylic acid, which is unreactive under these conditions. Always use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Insufficient Base: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the starting amine will be protonated to form its non-nucleophilic ammonium salt, effectively stopping the reaction.[8] Ensure at least 1.1-1.5 equivalents of triethylamine are used.
-
Low Temperature: While initial cooling to 0 °C is critical to control the initial exotherm, prolonged reaction at very low temperatures can slow the rate significantly. Ensure the reaction is allowed to warm to room temperature to proceed to completion.
Q2: After workup of the acylation reaction, I have a water-soluble white solid that is difficult to separate from my product. What is it and how do I remove it?
A2: This is almost certainly triethylamine hydrochloride (NEt₃·HCl), the salt formed from the base and the HCl byproduct. While most of it should be removed during the aqueous washes, some can remain. To remove it, perform additional washes with water. If the product is sufficiently nonpolar, dissolving the crude material in a solvent like ethyl acetate and washing thoroughly with water and brine should remove the salt.
Q3: Can I use Schotten-Baumann conditions (e.g., aqueous NaOH) instead of triethylamine? What are the pros and cons?
A3: Yes, Schotten-Baumann conditions are an excellent alternative.[13][14] This classic method uses a biphasic system (e.g., DCM/water) with an inorganic base like NaOH or Na₂CO₃.[8]
-
Pros: The inorganic base and its resulting salt (NaCl) are exclusively in the aqueous phase, making the workup much simpler and avoiding issues with byproducts like triethylamine hydrochloride in the organic layer. The reaction is often very fast and efficient.
-
Cons: The acyl chloride is susceptible to hydrolysis in the presence of water and base. The rate of N-acylation is typically much faster than hydrolysis, but if the reaction is run for too long or with inefficient stirring, yield can be lost to this side reaction. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
| Parameter | Triethylamine / Anhydrous DCM | Schotten-Baumann (aq. NaOH / DCM) |
| System | Homogeneous, single-phase | Biphasic (organic/aqueous) |
| Base | Triethylamine (organic) | Sodium Hydroxide (aqueous) |
| Workup | Requires washing to remove NEt₃·HCl salt | Simple phase separation |
| Key Risk | Incomplete reaction if base is insufficient | Hydrolysis of acyl chloride if stirring is poor |
Saponification & Workup
Q4: The saponification reaction is not going to completion, even after prolonged heating.
A4: The most likely cause is insufficient base or hydrolysis of a sterically hindered ester. For this substrate, steric hindrance is not a major issue. Ensure you are using at least 2.0 equivalents of NaOH or KOH. Using a co-solvent like ethanol or THF is also important, as it helps to solubilize the ester in the aqueous base, increasing the reaction rate.
Q5: After acidification, my product oiled out instead of precipitating as a solid. How should I proceed?
A5: "Oiling out" can occur if the product has a low melting point or if impurities are present that act as a eutectic mixture.
-
Solution 1: Extraction. Do not attempt to filter the oil. Instead, extract the entire acidified aqueous mixture with an organic solvent like ethyl acetate or DCM (3-4 times). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.
-
Solution 2: Trituration. After removing the solvent, you can try to induce crystallization by adding a non-polar solvent in which the product is insoluble (like hexanes or diethyl ether) and scratching the side of the flask with a glass rod. This process is called trituration.
IV. Frequently Asked Questions (FAQs)
Q1: Why not acylate piperidine-4-carboxylic acid (isonipecotic acid) directly to avoid the ester protection and deprotection steps?
A1: While theoretically possible, direct acylation of isonipecotc acid presents several challenges. The zwitterionic nature of the starting material can lead to poor solubility in common anhydrous organic solvents like DCM. Furthermore, while the secondary amine is a much stronger nucleophile than the carboxylate, side reactions or complex formation with the base are possible. The ester protection route is standard practice because it ensures high solubility in organic solvents and presents a single, highly reactive nucleophilic site, leading to a cleaner and more predictable reaction.[15]
Q2: What is the mechanism of the N-acylation reaction?
A2: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. A molecule of base then deprotonates the nitrogen to yield the final neutral amide product.[8][16]
Sources
- 1. This compound [147636-33-7] | King-Pharm [king-pharm.com]
- 2. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]
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- 5. Page loading... [guidechem.com]
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- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. grokipedia.com [grokipedia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Optimizing N-Acylation of Piperidine Derivatives
Welcome to the technical support center for the N-acylation of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this crucial chemical transformation. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making their functionalization a key step in medicinal chemistry.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during the N-acylation process.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses fundamental questions regarding the N-acylation of piperidines, providing a solid groundwork for troubleshooting more complex issues.
Q1: My N-acylation reaction is resulting in a low yield or failing completely. What are the most probable causes?
A1: Low or non-existent yields in N-acylation of piperidines typically stem from a few core issues:
-
Insufficient Reactivity of the Acylating Agent: The electrophilicity of your acylating agent is paramount. If you are using a carboxylic acid with a coupling agent, the activation may be inefficient. Switching to a more reactive acylating agent like an acyl chloride or anhydride can often overcome the low nucleophilicity of the piperidine nitrogen, especially if it is sterically hindered.[3]
-
Steric Hindrance: The substitution pattern on both the piperidine ring and the acylating agent can significantly impede the reaction.[4] Bulky groups near the nitrogen atom or the carbonyl group can prevent the necessary orbital overlap for bond formation.[4][5]
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base play a critical role. Many N-acylations require heating to overcome the activation energy barrier.[3][6] The solvent must be able to dissolve the reactants and should ideally be anhydrous to prevent hydrolysis of the acylating agent.[7]
-
Poor Quality of Reagents: Moisture in the starting materials or solvents can hydrolyze reactive acylating agents like acyl chlorides and anhydrides, leading to reaction failure.[7][8] Ensure all reagents and solvents are appropriately dried.
Q2: How does steric hindrance specifically affect the N-acylation of piperidine derivatives, and how can I mitigate its effects?
A2: Steric hindrance is a major determinant of reaction success in the N-acylation of substituted piperidines.[4] The piperidine ring exists predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions.
-
Causality of Steric Effects: When the piperidine nitrogen is acylated, it gains partial sp2 character due to resonance with the carbonyl group. This flattening of the nitrogen geometry can increase steric repulsion with adjacent substituents, particularly those in the 2-position, forcing them into an axial orientation to minimize this strain.[5] This conformational adjustment can be energetically unfavorable and hinder the approach of the acylating agent.
-
Mitigation Strategies:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the energetic barrier imposed by steric repulsion.[3]
-
Use Less Bulky Reagents: If possible, choose a less sterically demanding acylating agent.[9]
-
Prolonged Reaction Time: Allowing the reaction to proceed for a longer duration may enable even sterically hindered substrates to react.
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be effective in scavenging the acid byproduct without competing in the acylation reaction.[10]
-
Q3: What is the optimal choice of acylating agent for my piperidine derivative?
A3: The choice of acylating agent depends on the reactivity of your specific piperidine substrate and the desired reaction conditions.
| Acylating Agent | Reactivity | Byproduct | Considerations |
| Acyl Chloride | High | HCl | Highly reactive and effective for hindered amines.[3] However, it is moisture-sensitive and generates corrosive HCl gas, necessitating the use of a base.[6][8] |
| Acid Anhydride | Moderate | Carboxylic Acid | Generally less reactive than acyl chlorides but are less sensitive to moisture. The carboxylic acid byproduct is less corrosive than HCl.[6] |
| Carboxylic Acid + Coupling Agent | Variable | Varies | This method offers versatility but requires careful optimization of the coupling agent (e.g., EDC, HOBt) and conditions. It is often used for sensitive substrates.[11] |
| Acetonitrile | Low | - | Can be used as a "green" acetylating agent in the presence of a catalyst like alumina, particularly in continuous-flow systems.[12] |
For a general-purpose, high-yielding acylation, acyl chlorides are often a reliable choice, provided the reaction is performed under anhydrous conditions with an appropriate base.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a problem-and-solution framework for common issues encountered during the N-acylation of piperidines.
Problem 1: The reaction is sluggish, and I observe a significant amount of unreacted starting material even after prolonged reaction times.
Troubleshooting Workflow
Caption: Troubleshooting workflow for sluggish N-acylation reactions.
Problem 2: My final product is impure, showing multiple spots on TLC, including potential side products.
A2: The formation of multiple products can arise from several factors:
-
Diacylation: While less common for secondary amines like piperidine, over-acylation can occur under harsh conditions or with a large excess of a highly reactive acylating agent.
-
Solution: Use a stoichiometric amount of the acylating agent (e.g., 1.05-1.2 equivalents) and avoid excessive heating.[6]
-
-
Side Reactions of the Acylating Agent: Acyl chlorides can react with nucleophilic solvents.
-
Solution: Use non-nucleophilic, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[13]
-
-
Reaction with the Base: If a nucleophilic base like pyridine is used, it can compete with the piperidine for the acylating agent.
-
Degradation of Starting Material or Product: Sensitive functional groups on the piperidine or acylating agent may not be stable to the reaction conditions.
-
Solution: Consider milder reaction conditions, such as lower temperatures or the use of a less reactive acylating agent with a suitable coupling agent. If necessary, employ protecting groups for sensitive functionalities.[14]
-
Problem 3: I am working with a water-soluble piperidine derivative and am having trouble with the aqueous workup.
A3: Water-soluble products can be challenging to isolate. Here are some strategies:
-
Extraction with Different Organic Solvents: Try extractions with more polar solvents like ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Lyophilization: If your product is not volatile, you can freeze-dry the aqueous layer to remove the water.
-
Reverse-Phase Chromatography: This technique is well-suited for purifying polar, water-soluble compounds.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for common N-acylation methods.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is suitable for a wide range of piperidine derivatives and is generally high-yielding.
Materials:
-
Piperidine derivative
-
Acyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the piperidine derivative (1.0 eq.) and the base (1.2-1.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation using a Carboxylic Acid and a Coupling Agent (EDC/HOBt)
This method is ideal for situations where the acyl chloride is not commercially available or when milder conditions are required.
Materials:
-
Piperidine derivative
-
Carboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM, add DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Section 4: Advanced Concepts and Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
The Role of the Solvent
The choice of solvent can influence reaction rates. A study on the synthesis of substituted piperidines found that ethanol, a greener solvent, can accelerate the reaction rate compared to methanol.[16] While this study was not on N-acylation specifically, it highlights the potential impact of solvent choice on reactions involving piperidines. Generally, aprotic solvents are preferred for N-acylation to avoid reaction with the acylating agent.[17]
Internal Catalysis
In some cases, the piperidine substrate itself can influence the reaction. For amides possessing a pyridine ring, the pyridine can act as an internal nucleophilic catalyst, forming an active acylammonium salt with an acyl chloride and facilitating an intramolecular acylation.[10] While not directly applicable to all piperidine acylations, this concept underscores the intricate ways in which molecular structure can influence reactivity.
Caption: Simplified mechanism of N-acylation with an acyl chloride.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and efficiency of their N-acylation reactions involving piperidine derivatives, accelerating the pace of drug discovery and development.
References
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025).
- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH. (2022).
- Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem. (n.d.).
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. (n.d.).
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025).
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides - Benchchem. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. (n.d.).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (n.d.).
- optimizing reaction conditions for N-acylation of p-toluidine - Benchchem. (n.d.).
- N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. (n.d.).
- Solvation of Piperidine in Nonaqueous Solvents | Request PDF - ResearchGate. (2025).
- Steric effects - Wikipedia. (n.d.).
- Troubleshooting failed reactions in the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide - Benchchem. (n.d.).
- Scholars Research Library - Der Pharma Chemica. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. (2025).
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical development. As Senior Application Scientists, we understand that achieving high yields is critical. This document moves beyond a simple protocol, offering a structured, question-and-answer-based approach to diagnose and resolve common issues encountered during this acylation reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common causes of low yield in the synthesis of this compound?
Low yield in this N-acylation reaction typically stems from one of three areas: suboptimal reaction conditions, poor quality of starting materials, or product loss during workup and purification. The reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride.[1][2] A common cause for diminished yield is the generation of hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[3][4]
Here is a logical breakdown of potential issues to investigate:
Caption: Troubleshooting logic for low yield.
Q2: How can I be sure my starting materials are of sufficient quality?
The purity and integrity of your starting materials are paramount.
-
Piperidine-4-carboxylic acid (Isonipecotic acid): This starting material is a zwitterionic solid and can be hygroscopic. Ensure it is thoroughly dried under vacuum before use. Water contamination can compete with the intended reaction by hydrolyzing the acyl chloride.
-
Cyclopentanecarbonyl chloride: This is a highly reactive acyl chloride and is acutely sensitive to moisture.[5] Exposure to atmospheric humidity will cause it to hydrolyze back to cyclopentanecarboxylic acid, which is unreactive under these conditions.[6][7] It is best to use a freshly opened bottle or to distill the acyl chloride immediately before the reaction. Always handle it under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the optimal reaction conditions (Base, Solvent, Temperature)?
The classic Schotten-Baumann reaction conditions, which utilize a biphasic system of an organic solvent and aqueous base, are highly effective for this transformation.[8] This setup is designed to trap the HCl byproduct in the aqueous phase, preventing it from protonating the amine starting material.[3]
| Parameter | Recommendation | Rationale |
| Base | 2.0 - 2.5 equivalents of NaOH or KOH | One equivalent is required to neutralize the HCl byproduct.[9] An excess is used to maintain an alkaline pH (~9-12), ensuring the piperidine nitrogen remains deprotonated and nucleophilic.[8] |
| Solvent System | Dichloromethane (DCM) and Water | A two-phase system is ideal.[1] The reactants are in the organic phase, while the base in the aqueous phase neutralizes the generated HCl. Vigorous stirring is essential to maximize the interfacial area. |
| Temperature | 0 °C for addition, then warm to RT | The reaction is exothermic. Add the cyclopentanecarbonyl chloride dropwise to the reaction mixture at 0 °C (ice bath) to control the initial exotherm. Once the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion (typically 1-3 hours, monitored by TLC). |
Q4: I'm observing significant side products. What are they and how can I prevent them?
The primary side reaction is the hydrolysis of the cyclopentanecarbonyl chloride.[5][6] If this occurs, you will isolate unreacted piperidine-4-carboxylic acid and cyclopentanecarboxylic acid after workup.
Prevention Strategies:
-
Ensure Anhydrous Conditions: Use dry solvents and handle the acyl chloride under an inert atmosphere.
-
Efficient Stirring: In a biphasic system, vigorous stirring is crucial. Poor mixing leads to localized areas of high HCl concentration in the organic layer, which can protonate the amine. It also slows the reaction, giving the acyl chloride more time to react with any trace water.
-
Correct Order of Addition: Add the acyl chloride slowly to the mixture of the amine and the base solution. Do not pre-mix the amine and acyl chloride before introducing the base.
Another potential, though less common, side reaction is the formation of a mixed anhydride if the carboxylate of the starting material attacks the acyl chloride. Maintaining a sufficiently high pH minimizes the concentration of the protonated carboxylic acid, making the amine the more competitive nucleophile.
Q5: My workup procedure seems complex and I suspect product loss. Can you provide a robust protocol?
Product loss often occurs during the aqueous workup, particularly if the pH is not carefully controlled. The target molecule has a carboxylic acid group, making its solubility highly pH-dependent.
Optimized Workup Protocol:
-
Separate Layers: After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract Aqueous Layer: Extract the aqueous layer once more with a small portion of DCM to recover any dissolved product.
-
Combine Organic Layers: Combine all organic extracts.
-
Acidify Aqueous Layer: Cool the basic aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2-3 with a suitable acid (e.g., 2M HCl).[10] The product, being a carboxylic acid, will be protonated and should precipitate out of the aqueous solution as a solid.
-
Isolate Product: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid with cold water to remove any inorganic salts, and then dry it thoroughly under vacuum.
Caption: Optimized workup and isolation workflow.
Q6: What is the recommended method for purifying the final product?
For this compound, recrystallization is often sufficient and is preferable to column chromatography to avoid potential issues with the carboxylic acid group on silica gel.
Recrystallization Protocol:
-
A common solvent system for recrystallization is an alcohol/water mixture, such as ethanol/water or isopropanol/water.
-
Dissolve the crude solid in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Reference Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Piperidine-4-carboxylic acid
-
Cyclopentanecarbonyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 2M solution)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of NaOH (2.2 eq).
-
Solvent Addition: Add DCM to the flask (volume approximately equal to the aqueous solution).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Dissolve cyclopentanecarbonyl chloride (1.1 eq) in a small amount of dry DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and continue to stir vigorously for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Isolate the aqueous layer.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the white solid via vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the solid under high vacuum to a constant weight.
-
-
Purification (if necessary):
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- The Organic Chemistry Portal. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
- Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- ACS Catalysis. (2023, July 7). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Toppr. (n.d.). Reactions of Acyl halide.
- YouTube. (2018, October 17). A Level Chemistry Reactions of Acyl Chlorides.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
- ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?
- IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS.
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Google Patents. (n.d.). CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
- Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- DTIC. (2025, June 4). Piperidine Synthesis.
- PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid.
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
- National Center for Biotechnology Information. (n.d.). Cyclopentanecarbonyl chloride.
- National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
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- 8. grokipedia.com [grokipedia.com]
- 9. Reactions of Acyl halide [simply.science]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the preparation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable piperidine derivative. Our goal is to equip you with the knowledge to diagnose and resolve common side reactions and synthetic hurdles, ensuring a successful and efficient preparation of your target compound.
Introduction
The synthesis of this compound typically involves the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with cyclopentanecarbonyl chloride.[1] This reaction, often carried out under Schotten-Baumann conditions, is a robust method for forming the amide bond.[2][3] However, the bifunctional nature of piperidine-4-carboxylic acid, containing both a nucleophilic secondary amine and a carboxylic acid, presents a unique set of challenges that can lead to undesired side reactions and reduced yields.
This guide will walk you through the most common issues, their underlying chemical principles, and provide actionable solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Formation
Q: I am seeing a very low yield of my desired product, or in some cases, no product at all. What are the likely causes?
A: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to a few key factors:
-
Hydrolysis of Cyclopentanecarbonyl Chloride: Cyclopentanecarbonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of an aqueous base, which is a hallmark of the Schotten-Baumann reaction.[4] If the reaction between the acyl chloride and the piperidine nitrogen is not rapid, the acyl chloride will react with water to form cyclopentanecarboxylic acid, which will not acylate the piperidine.
-
In-situ Salt Formation: Piperidine-4-carboxylic acid is an amino acid and can act as both an acid and a base. A common side reaction is an acid-base reaction between the carboxylic acid moiety of one molecule and the piperidine nitrogen of another, forming a salt. This protonates the amine, rendering it non-nucleophilic and unable to react with the acyl chloride.[2]
-
Insufficient Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will react with the unreacted piperidine-4-carboxylic acid, protonating the nitrogen and taking it out of the reaction. An insufficient amount of base to neutralize this generated HCl is a frequent cause of low yields.[2]
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Purification of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity material.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior in various purification techniques.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |
| Molecular Weight | 225.28 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for this class of compounds |
| pKa (Carboxylic Acid) | ~4-5 | Predicted, typical for a carboxylic acid |
| pKa (Piperidine Nitrogen) | ~8-9 (of conjugate acid) | Predicted, typical for a tertiary amine |
| Solubility | Soluble in many polar organic solvents (e.g., MeOH, EtOH, DMSO). Limited solubility in non-polar solvents (e.g., hexanes). Solubility in water is pH-dependent. | General chemical principles |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Scenario 1: Low Yield After Recrystallization
Question: I performed a recrystallization of my crude this compound, but the recovery was very low. What went wrong?
Answer: Low recovery during recrystallization is a common issue that can often be rectified. Here are the primary causes and their solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low yield, as the compound remains dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to the heated mixture until complete dissolution is achieved.[3]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Premature Crystallization: If the compound crystallizes too quickly, for instance during a hot filtration step to remove insoluble impurities, it can lead to product loss.
-
Solution: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent to prevent a sudden drop in temperature.[3]
-
Scenario 2: Persistent Impurities Detected by NMR
Question: My ¹H NMR spectrum shows persistent impurities even after purification. How can I identify and remove them?
Answer: Identifying the source of impurities is the first step toward their removal.
-
Unreacted Starting Materials:
-
Piperidine-4-carboxylic acid: This starting material is highly polar and can be difficult to remove.
-
Identification: Look for characteristic signals of the piperidine ring without the N-acyl group.
-
Removal: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will be deprotonated and move to the aqueous layer, while neutral and basic impurities remain in the organic layer. The aqueous layer can then be acidified and the pure product extracted.[1][3][5][6]
-
-
Cyclopentanecarbonyl chloride or cyclopentanecarboxylic acid:
-
Identification: Look for signals corresponding to the cyclopentane ring that do not correlate with the main product signals. Residual acid may show a broad singlet for the carboxylic acid proton.
-
Removal: A wash with a mild aqueous base during workup will remove unreacted cyclopentanecarboxylic acid.
-
-
-
Residual Solvents:
Scenario 3: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when impurities inhibit the formation of a crystal lattice.[3]
-
Solution 1: Trituration: If an oil forms upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.[3] Alternatively, you can add a small seed crystal of pure product if available. If the oil persists, remove the solvent and attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which it is insoluble, such as hexanes or diethyl ether (trituration).[3]
-
Solution 2: Adjust the Solvent System: The polarity of the solvent may be too high. Try using a less polar solvent or a binary solvent system. For example, if you are using methanol, try an ethanol/water mixture. If using ethyl acetate, try adding hexanes.[3][4]
-
Solution 3: Further Purification: The presence of impurities is a common reason for oiling out.[3] Consider performing column chromatography on a small portion of the material to see if a purer sample crystallizes more readily.
Scenario 4: Streaking on Silica Gel TLC/Column Chromatography
Question: My compound streaks badly on a silica gel TLC plate, making it difficult to monitor the reaction and perform column chromatography. How can I fix this?
Answer: Streaking of carboxylic acids on silica gel is a classic problem caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[3] This leads to a mixture of protonated and deprotonated forms, resulting in tailing.
-
Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system for both TLC and column chromatography.[3] This will result in a more defined spot on the TLC plate and sharper peaks during column chromatography.
III. Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated product is now in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean flask.
-
Re-extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH is ~2-3 (check with pH paper). The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: HPLC Method for Purity Analysis
This method provides a baseline for assessing the purity of the final product.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific instrumentation and impurity profile. The use of an acid modifier like TFA is crucial for good peak shape.[12]
IV. Visualization of Purification Workflow
Decision Tree for Purification Strategy
Caption: Decision workflow for purifying this compound.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: The pure compound is typically a white to off-white crystalline solid. A significant yellow or brown coloration may indicate the presence of impurities.
Q2: How should I store the purified compound? A2: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
Q3: Can I use reversed-phase chromatography for purification? A3: Yes, reversed-phase flash chromatography using a C18 stationary phase can be an effective alternative to normal-phase silica gel chromatography, especially for polar compounds like this one.[13] A typical mobile phase would be a gradient of water and acetonitrile, often with an acidic modifier like TFA or formic acid.[13]
Q4: My compound has no UV chromophore. How can I detect it during HPLC analysis? A4: While the amide bond provides some UV absorbance at low wavelengths (around 210 nm), detection can be challenging. If UV detection is not sensitive enough, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Mass spectrometry (LC-MS) is also an excellent detection method.[14]
Q5: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure? A5: You should look for signals corresponding to the cyclopentyl group, the piperidine ring protons, and the absence of the N-H proton from the starting piperidine-4-carboxylic acid. The carboxylic acid proton will likely be a broad singlet.
VI. References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
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Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
Reddit. Isolation of a Carboxylic acid. (2019). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Gunda, P. et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
-
SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
Li, J. et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
HPLC Troubleshooting Guide. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Zhou, G. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]
-
ResearchGate. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. [Link]
-
The Royal Society of Chemistry. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
Sources
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid for Assay Development
Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers encountering solubility challenges with 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS: 147636-33-7) during assay development. As a molecule with both a lipophilic core and an ionizable carboxylic acid group, its poor aqueous solubility at neutral pH is a common experimental hurdle. This document, presented in a practical question-and-answer format, details systematic strategies to enhance solubility, ranging from fundamental pH adjustments and co-solvent usage to more advanced formulation techniques like salt formation and cyclodextrin complexation. Each recommendation is grounded in physicochemical principles and includes detailed, field-proven protocols to ensure experimental success and data integrity.
Section 1: Understanding the Molecule - Physicochemical Profile
Q: What are the key properties of this compound that influence its solubility?
A: The solubility of this compound is dictated by a balance between its polar and nonpolar structural features. Understanding this balance is the first step in troubleshooting.
The molecule consists of:
-
A Carboxylic Acid Group (-COOH): This is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.[1][2]
-
A Piperidine Ring and Cyclopentyl Group: These saturated ring structures are nonpolar and hydrophobic. They contribute to the molecule's low intrinsic solubility in aqueous solutions.[3]
The interplay between these groups is critical. At neutral or acidic pH, the carboxylic acid is primarily in its neutral (protonated) form, making the molecule as a whole poorly soluble. By raising the pH above the acid's dissociation constant (pKa), we can force the equilibrium towards the more soluble, ionized form.[4]
| Property | Value (Predicted/Known) | Data Source |
| Molecular Formula | C₁₂H₁₉NO₃ | [5][6] |
| Molecular Weight | 225.28 g/mol | [6] |
| pKa (Acidic) | ~4.8 (Carboxylic Acid) | [7] |
| XLogP | 1.3 | [6] |
Predicted values are based on computational models and provide a valuable starting point for experimental design.
Section 2: Troubleshooting Guide & FAQs
This section provides a logical workflow for addressing solubility issues, starting with the simplest and most common techniques.
Decision Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to selecting the appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubilization method.
Q1: My compound won't dissolve in my standard pH 7.4 aqueous buffer. What is the first and most effective thing I should try?
A: The most direct approach is pH adjustment . Since this compound is a carboxylic acid with a predicted pKa of ~4.8, its solubility will dramatically increase at a pH above this value.[4][] By raising the pH, you deprotonate the carboxylic acid, forming the highly soluble carboxylate salt in situ.
Causality: According to the Henderson-Hasselbalch equation, when the pH is approximately two units higher than the pKa (e.g., pH > 6.8), the compound will be >99% in its ionized, more soluble form.
Action: Prepare a concentrated stock solution in a dilute basic solution (e.g., 10-50 mM NaOH) and then dilute this stock into your final assay buffer. Ensure the final buffer has sufficient capacity to maintain the desired pH.
See Protocol 1 for a detailed, step-by-step methodology.
Q2: I need to prepare a high-concentration stock solution for serial dilutions, and pH adjustment alone isn't sufficient or desired. What organic solvents are recommended?
A: Using a water-miscible organic co-solvent is a standard and effective practice for creating high-concentration stock solutions (e.g., 10-100 mM).[] The most common choice for biological assays is Dimethyl Sulfoxide (DMSO).
Causality: Co-solvents like DMSO disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for dissolving lipophilic molecules.[]
Recommended Co-solvents:
| Co-Solvent | Properties | Assay Considerations |
| DMSO | Strong solubilizing power for many compounds. | Standard for in vitro assays. Keep final concentration <0.5% to avoid cell toxicity. |
| Ethanol | Good solubilizing power, volatile. | Can be toxic to cells at >1%. May evaporate from stock solutions over time. |
| PEG 400 | Low toxicity, viscous. | Often used in in vivo formulations. Can be a good alternative to DMSO. |
Action: Prepare a 10-50 mM stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer.
See Protocol 2 for a detailed methodology.
Q3: My assay is highly sensitive to both pH changes and organic solvents. What are my alternatives for increasing aqueous solubility?
A: When pH and co-solvents are not viable, an excellent alternative is the use of cyclodextrins . These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble "inclusion complex".[9][]
Causality: Cyclodextrins have a hydrophilic exterior and a lipophilic interior. The nonpolar cyclopentyl and piperidine portions of your molecule can partition into the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and increasing its apparent solubility.[][11]
Recommended Cyclodextrins for Screening:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used for parenteral formulations.
Action: Screen for solubility enhancement by preparing a saturated solution of your compound in aqueous buffers containing increasing concentrations of a cyclodextrin.
See Protocol 3 for a screening methodology.
Mechanism of Cyclodextrin Inclusion
Caption: Drug encapsulation by a cyclodextrin to form a soluble complex.
Q4: I am working on a solid formulation and need to improve the dissolution rate, not just the equilibrium solubility. What should I consider?
A: For solid formulations, salt formation is a primary and well-established strategy to improve not only solubility but, more importantly, the dissolution rate of a carboxylic acid.[13][14][15]
Causality: By pre-forming a solid salt (e.g., a sodium or potassium salt) of your compound, you bypass the dissolution-limiting step of the neutral solid form. When the salt particle is introduced to an aqueous environment, it dissociates readily into the highly soluble carboxylate ion and the counter-ion, leading to a much faster dissolution rate compared to the slow dissolution of the free acid form.[16][17]
Action: This is a synthetic chemistry/formulation development activity. It involves reacting the carboxylic acid with a stoichiometric amount of a suitable base (e.g., NaOH, KOH, or an organic amine) and isolating the resulting solid salt. The choice of the counter-ion is critical and can impact properties like hygroscopicity and stability.[13][18]
Section 3: Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To prepare a ~10 mM aqueous stock solution.
-
Materials: this compound, 1 M NaOH solution, Type 1 ultrapure water, calibrated pH meter.
-
Procedure:
-
Weigh out 2.25 mg of the compound (for 1 mL of 10 mM stock).
-
Add to 950 µL of ultrapure water. The compound will likely not dissolve.
-
While stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Monitor the solution for clarity. Continue adding NaOH until the solid is fully dissolved.
-
Measure the pH of the resulting solution. It should be significantly above the pKa (e.g., pH 8-9).
-
Adjust the final volume to 1.0 mL with ultrapure water.
-
-
Validation: Visually inspect the final stock solution for any particulates. Before use, confirm that the small volume of this basic stock does not adversely shift the pH of your final assay buffer.
Protocol 2: Preparation of a High-Concentration DMSO Stock
-
Objective: To prepare a 50 mM stock solution in DMSO.
-
Materials: this compound, anhydrous DMSO.
-
Procedure:
-
Weigh out 11.26 mg of the compound.
-
Add to a suitable vial and add 1.0 mL of anhydrous DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. Store desiccated at -20°C or -80°C.
-
-
Validation: When adding this stock to your assay, always calculate the final percentage of DMSO. For most cell-based assays, this should be kept below 0.5% (e.g., ≤ 5 µL of stock per 1 mL of final assay volume). Run a "vehicle control" in your assay containing the same final concentration of DMSO without the compound.
Protocol 3: Screening for Solubility Enhancement using Cyclodextrins
-
Objective: To determine if HP-β-CD can enhance the aqueous solubility of the compound.
-
Materials: Compound, HP-β-CD, assay buffer (e.g., PBS pH 7.4), shaker/incubator, filtration device (e.g., 0.22 µm centrifugal filters), analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 0%, 1%, 2%, 5% w/v).
-
Add an excess amount of the solid compound to each cyclodextrin solution (ensure solid is visible at the bottom).
-
Incubate the mixtures at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium.
-
After incubation, filter the samples to remove all undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.
-
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A significant increase in concentration indicates successful solubilization via complexation.[19]
Section 4: References
-
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). This compound [147636-33-7]. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). 1341613-31-7|1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid - BLDpharm. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). solubility enhancement -by pH change & complexation | PPT - Slideshare. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid - Benchchem. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). CAS No.147636-33-7 | this compound - 960化工网. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug - PubMed. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). How does pH affect solubility? - askIITians. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Piperidine-3-carboxylic acid - Solubility of Things. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Izomeric name is not commonly used | Solubility of Things. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). How Do Acids And Bases Alter Compound Solubility? - YouTube. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). (PDF) Principles of Salt Formation - ResearchGate. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). 17.5: Solubility and pH - Chemistry LibreTexts. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents - Benchchem. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). This compound | 147636-33-7. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - ResearchGate. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Retrieved January 9, 2026.
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Vertex AI Search. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana - Benchchem. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Piperidine-4-carboxylic acid hydrochloride | CAS 5984-56-5 | SCBT. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved January 9, 2026.
-
Vertex AI Search. (n.d.). Isonipecotic acid - Wikipedia. Retrieved January 9, 2026.
Sources
- 1. How does pH affect solubility? - askIITians [askiitians.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [147636-33-7] | King-Pharm [king-pharm.com]
- 6. 147636-33-7(this compound) | Kuujia.com [kuujia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Stability of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid in Solution
Welcome to the technical support center for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and ensure the integrity of your results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a bifunctional molecule, and its stability in solution is dictated by the chemical reactivity of its constituent parts: a tertiary amide and a carboxylic acid attached to a piperidine ring. The primary liabilities for degradation are the amide bond, which is susceptible to hydrolysis, and the piperidine ring, which can undergo oxidation. The stability of the carboxylic acid group is largely dependent on the pH of the solution. This guide will address these potential degradation pathways and provide strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the peak area of my compound during HPLC analysis over time. What could be happening?
A consistent decrease in the peak area of this compound in your chromatograms is a strong indicator of degradation. The two most probable causes are hydrolysis of the amide bond or oxidation of the piperidine ring. To diagnose the issue, consider the storage and experimental conditions. Have the solutions been exposed to strong acids or bases, high temperatures, or light? Have you included any potentially reactive excipients in your formulation?
Q2: What are the primary degradation products I should be looking for?
The main degradation pathways to consider are amide hydrolysis and oxidation.
-
Amide Hydrolysis: This reaction breaks the bond between the cyclopentylcarbonyl group and the piperidine ring, especially under acidic or basic conditions. This will yield piperidine-4-carboxylic acid and cyclopentanecarboxylic acid.
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Further oxidation could potentially lead to ring-opening products.
Q3: What is the optimal pH range for storing this compound in an aqueous solution?
For many carboxylic acids, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability. In highly acidic solutions, the amide bond is susceptible to hydrolysis. In alkaline solutions, while the carboxylic acid will be in its more soluble salt form, the amide bond can also be hydrolyzed. It is crucial to determine the pH-stability profile for your specific concentration and formulation.
Q4: Can I heat my solution to aid dissolution?
Heating should be approached with caution. While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures can accelerate both amide hydrolysis and oxidative degradation. If heating is necessary, it should be minimized, and the solution should be cooled to room temperature or below for storage.
Q5: Are there any common excipients I should avoid when formulating a solution?
Yes, compatibility with excipients is critical. Avoid excipients with reactive functional groups. For instance, excipients with hydroxyl groups (like some sugars and polyols) could potentially form esters with the carboxylic acid moiety of your compound. Also, be mindful of excipients that may contain reactive impurities, such as peroxides in some polymers, which could promote oxidation. A thorough drug-excipient compatibility study is always recommended during formulation development.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving degradation issues.
| Observation | Potential Cause | Recommended Action |
| Rapid loss of parent compound in acidic solution (pH < 4) | Acid-catalyzed amide hydrolysis. | Buffer the solution to a pH between 4 and 7. If a low pH is required for your experiment, conduct the experiment at a lower temperature and for the shortest possible duration. |
| Degradation in basic solution (pH > 8) | Base-catalyzed amide hydrolysis. | Adjust the pH to a neutral or slightly acidic range. If a basic pH is necessary, use the solution immediately after preparation and store at 2-8°C. |
| Appearance of new, unidentified peaks in the chromatogram after storage | Oxidative degradation or other complex degradation pathways. | Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Protect solutions from light. Consider adding an antioxidant if compatible with your experimental system. |
| Precipitation of the compound from solution | Poor solubility, potentially due to pH changes. | The protonated form of the carboxylic acid is generally less soluble in water. Ensure the pH of your solution is appropriate to maintain solubility. For many carboxylic acids, a pH above the pKa will increase solubility. |
| Inconsistent results between batches of solutions | Variability in solution preparation, storage conditions, or purity of starting material. | Standardize your solution preparation protocol. Ensure consistent storage conditions (temperature, light exposure). Qualify your starting material for purity and potential impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples along with an unstressed control sample.
-
-
Data Interpretation: Monitor for the appearance of new peaks and the decrease in the area of the parent peak. A stability-indicating method should be able to resolve all major degradation peaks from the parent peak.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method for the quantitative analysis of this compound and its degradation products.
Suggested HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry for better sensitivity and identification of degradants. A Charged Aerosol Detector (CAD) could also be considered. |
| Injection Volume | 10 µL |
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualization of Degradation Pathways and Workflows
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for degradation issues.
Potential Degradation Pathways
Caption: Major degradation pathways.
Recommended Storage Conditions
To maximize the shelf-life of this compound in solution, the following conditions are recommended:
-
pH: Maintain the solution in a buffered system, ideally between pH 4 and 7.
-
Temperature: Store solutions at 2-8°C. Avoid freezing, as this can cause the compound to precipitate.
-
Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Light: Protect the solution from light by using amber vials or by storing it in the dark.
-
Container: Use tightly sealed, high-quality glass or polypropylene containers.
By understanding the inherent chemical liabilities of this compound and implementing these preventative and troubleshooting strategies, you can ensure the stability of your solutions and the reliability of your experimental data.
References
- Chemguide. (n.d.). The Hydrolysis of Amides.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Save My Exams. (2025, January 4). Reactions of Amides.
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- BIOSYNCE. (2023, December 2). Storage method of piperidine.
- Ataman Kimya. (n.d.). PIPERIDINE.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- Combouriéu, B., et al. (2001).
Technical Support Center: HPLC Method Refinement for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support center dedicated to the analytical challenges associated with 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This molecule, while seemingly straightforward, presents classic difficulties in HPLC method development due to its polar nature and ionizable functional groups. This guide is structured to provide practical, in-depth solutions, moving from foundational knowledge to advanced troubleshooting, empowering you to achieve robust and efficient separations.
Understanding the Analyte: Physicochemical Properties
A successful separation strategy begins with understanding the analyte's fundamental properties. This compound is a polar molecule containing both a carboxylic acid (acidic) and a piperidine nitrogen (basic) functional group. Its behavior in a chromatographic system is therefore highly dependent on the mobile phase pH.
| Property | Value (Free Acid - Predicted) | Data Source | Significance for HPLC Method Development |
| Molecular Formula | C₁₁H₁₉NO₂ | Known[1] | Basic information for mass spectrometry. |
| Molecular Weight | 197.27 g/mol | Known[1] | Foundational data. |
| pKa (Acidic) | ~4.8 (Carboxylic Acid) | Predicted[1] | Critical for pH selection in reversed-phase. To suppress ionization and increase retention, the mobile phase pH should be ≤ 2.8.[2][3] |
| pKa (Basic) | ~9.5 (Piperidine Nitrogen) | Predicted[1] | At low pH, the nitrogen will be protonated (positively charged), which can influence peak shape. |
| logP | ~2.3 | Predicted[1] | Indicates moderate hydrophobicity, but the ionizable groups dominate its polar character, making retention on standard C18 columns challenging. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when developing a method for this compound.
Q1: What is the best starting point for column selection: Reversed-Phase (RP) or HILIC?
A1: The most conventional and often preferred starting point is Reversed-Phase (RP) HPLC . However, due to the polar nature of the analyte, a standard C18 column may provide insufficient retention.[4][5] We recommend starting with a modern, polar-modified RP column.
-
Recommended RP Columns:
-
Polar-Endcapped C18: These columns are designed to minimize interactions with residual silanols, improving peak shape for basic compounds like this one.
-
Polar-Embedded Group (PEG) Columns: These columns contain a polar group (e.g., amide, carbamate) within the alkyl chain, which promotes wetting in highly aqueous mobile phases and offers alternative selectivity.[6]
-
"Aqueous" C18 Columns: These are specifically designed for use with up to 100% aqueous mobile phases without phase collapse (dewetting), which is crucial for retaining polar compounds.
-
If adequate retention cannot be achieved even with these specialized RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the next logical step.[7][8] HILIC uses a polar stationary phase with a high-organic mobile phase to retain and separate polar analytes.
Q2: How critical is mobile phase pH, and what buffer should I use?
A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of this analyte.[9] The carboxylic acid group (pKa ~4.8) must be protonated (non-ionized) to achieve good retention on an RP column.
-
pH Selection: The rule of thumb is to set the mobile phase pH at least 1.5-2 units below the pKa of the acidic group.[10][11] Therefore, a starting pH of 2.5 - 3.0 is strongly recommended.
-
Buffer Choice: At this low pH, a formate or phosphate buffer is ideal.
-
Ammonium Formate/Formic Acid: Excellent choice, especially for LC-MS compatibility, as it is volatile. A 10-20 mM concentration is a good starting point.
-
Phosphate Buffer: Provides excellent buffering capacity but is not volatile and therefore unsuitable for LC-MS. It is a robust choice for UV-only methods. It is crucial to ensure the chosen pH is within the stable operating range of your HPLC column to prevent degradation of the stationary phase.[2]
-
Q3: The molecule has a piperidine ring. Do I need to worry about chiral separation?
A3: this compound itself does not have a chiral center and is an achiral molecule. Therefore, a specific chiral separation method is not required for the main compound. However, if you are analyzing related impurities or degradation products that may be chiral, a dedicated chiral method using a Chiral Stationary Phase (CSP), such as a polysaccharide-based column, would be necessary.[12][13]
Q4: What is a suitable UV detection wavelength?
A4: The primary chromophore in the molecule is the amide group. This group typically has a UV absorbance maximum in the low UV range. A starting wavelength of 210-220 nm is recommended for good sensitivity. A PDA (Photodiode Array) detector is highly useful during method development to screen for the optimal detection wavelength and assess peak purity.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during method development.
Guide 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue for molecules containing a basic nitrogen, while fronting can indicate overload or solvent mismatch.
Caption: Logical workflow for diagnosing and fixing poor peak shape.
-
Addressing Peak Tailing (Asymmetry > 1.2):
-
Primary Cause: Peak tailing for this analyte is most likely due to secondary ionic interactions between the protonated piperidine nitrogen (a base) and deprotonated, acidic residual silanol groups on the silica surface of the column packing.[14]
-
Solution Protocol:
-
pH Adjustment: The most effective solution is to suppress the ionization of the surface silanols. By lowering the mobile phase pH to between 2.5 and 3.0, the silanols become protonated (neutral), minimizing the undesirable ionic interaction.[15] This low pH also ensures the analyte's carboxylic acid is protonated, aiding retention.
-
Column Choice: If tailing persists at low pH, consider a column with superior silica shielding, such as a modern, high-purity, end-capped C18 or a column with a polar-embedded group.[4][16]
-
-
-
Addressing Peak Fronting (Asymmetry < 0.8):
-
Primary Causes: Fronting is often a sign of column overload or an injection solvent that is significantly stronger than the mobile phase.[17]
-
Solution Protocol:
-
Reduce Mass on Column: Perform a dilution series (e.g., inject 10 µL of 50 µg/mL, 25 µg/mL, and 10 µg/mL solutions). If the peak shape improves at lower concentrations, the issue is overload.
-
Match Sample Solvent: Always try to dissolve and inject your sample in the initial mobile phase composition. Injecting in a strong solvent like 100% Acetonitrile or Methanol when the mobile phase is highly aqueous will cause peak distortion.
-
-
Guide 2: Inadequate Retention (Analyte Elutes Near Void Volume)
This is a frequent challenge for polar compounds in reversed-phase chromatography.[5][18]
Caption: Decision tree for systematically improving analyte retention.
-
Reversed-Phase Optimization:
-
Ion Suppression: As previously mentioned, ensuring the mobile phase pH is below 3.0 is the first and most critical step to increase retention by neutralizing the carboxylic acid group.[3]
-
Reduce Organic Content: Lower the percentage of the organic modifier (Acetonitrile or Methanol) in the mobile phase. For polar compounds, you may need to operate in highly aqueous conditions (e.g., 95% aqueous or even 100% aqueous).
-
Select an Appropriate Column: A standard C18 phase can undergo "dewetting" or phase collapse in highly aqueous mobile phases, leading to a sudden loss of retention. It is essential to use a column specifically marketed as "aqueous compatible" or one with a polar-embedded ligand for these conditions.[6]
-
-
Switching to HILIC Mode:
-
When to Switch: If you have optimized the RP conditions (low pH, high aqueous mobile phase, appropriate polar-modified column) and still have insufficient retention (k < 2), HILIC is the recommended alternative.[7][19]
-
HILIC Starting Conditions Protocol:
-
Column: Use a HILIC stationary phase (e.g., bare silica, amide, or diol). An amide phase is often a good, robust starting point.[7][20]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B and decrease to 70% B over 10 minutes.
-
Equilibration: HILIC requires longer equilibration times than RP. Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection to ensure a stable water layer forms on the stationary phase.[5]
-
-
Guide 3: Poor Resolution from Impurities
If retention and peak shape are good, but your analyte co-elutes with an impurity, the focus shifts to improving selectivity (α).
| Parameter | Action | Rationale (Causality) |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice versa). | Acetonitrile and Methanol have different polarities and hydrogen bonding capabilities. This changes their interaction with the analyte and stationary phase, often resulting in significant shifts in elution order and improved separation. |
| Mobile Phase pH | Perform a pH screening study (e.g., at pH 2.5, 3.0, and 3.5). | Even small changes in pH can alter the ionization state of impurities, especially if they have different pKa values than the main analyte, thereby changing their retention times relative to the main peak.[10] |
| Stationary Phase | Change to a different column chemistry (e.g., from C18 to a Phenyl-Hexyl or Cyano phase). | Different stationary phases provide unique retention mechanisms (e.g., π-π interactions on a Phenyl phase). This is a powerful way to alter selectivity when mobile phase changes are insufficient. |
| Temperature | Adjust the column oven temperature (e.g., test at 30 °C, 40 °C, and 50 °C). | Temperature affects analyte solubility in the mobile phase and the kinetics of interaction with the stationary phase. While often a secondary parameter, it can sometimes fine-tune a difficult separation. |
References
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Technical Note.
- Benchchem.
- ResearchGate.
- Benchchem. A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- Waters Corporation. (2025).
- Moravek.
- YMC.
- SIELC Technologies.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2345-2358.
- Welch, C. J., & Regalado, E. L. (2023).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- SIELC Technologies.
- ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
- Waters Corporation.
- Phenomenex.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- Crawford Scientific. (2023).
- Agilent Technologies.
- SIELC Technologies. Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
- Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YMC. T1. Poor peak shape - Troubleshooting.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Buchi.com.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Sigma-Aldrich.
- Benchchem. Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid.
- Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
Overcoming poor reproducibility in experiments with 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
A Guide to Overcoming Poor Experimental Reproducibility
Introduction
Welcome to the technical support center for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS No. 147636-33-7). This guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in experiments involving this compound. While this specific molecule does not have a widely documented history of causing reproducibility issues in public literature, its structural features—a carboxylic acid appended to a piperidine scaffold—are common in medicinal chemistry and can present predictable challenges.[1][2]
Poor reproducibility can derail research projects, leading to wasted time and resources. This document provides a structured, proactive approach to troubleshooting, focusing on the intrinsic chemical properties of the molecule and best practices in experimental design. Our goal is to empower you to identify root causes of variability and establish robust, reliable experimental protocols.
Section 1: Compound Quality and Characterization - The Foundation of Reproducibility
The most fundamental cause of poor reproducibility is variability in the compound itself. Before beginning any biological assay, it is critical to establish the identity, purity, and stability of your batch of this compound.
FAQ: Compound Quality Control
Q1: My experiment works with a newly purchased batch of the compound but fails with an older one from our inventory. What should I check first?
A1: This strongly suggests a compound degradation or purity issue. Your first step is to perform a rigorous quality control (QC) check on both batches.
Recommended QC Protocol:
-
Purity Assessment via LC-MS:
-
Method: Dissolve a small sample of each batch in a suitable solvent (e.g., Methanol or Acetonitrile). Run a gradient Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
What to Look For:
-
The main peak should correspond to the expected mass of the compound (C12H19NO3, Exact Mass: 225.14).[3]
-
Assess the purity by integrating the area of the main peak relative to all other peaks. A purity of >95% is recommended for most biological assays.
-
Compare the impurity profiles of the two batches. The older batch may show new peaks corresponding to degradation products.
-
-
-
Identity Confirmation via NMR:
-
Method: Acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum for each batch.
-
What to Look For: The proton signals should match the known structure of this compound. Pay close attention to the chemical shifts and integration of the cyclopentyl, piperidine, and carboxylic acid protons. Any significant deviation or the appearance of unexpected signals in the old batch indicates degradation or contamination.
-
-
Physical Appearance: Note any changes in color or texture. While not quantitative, a change from a white powder to a yellowish or clumpy solid can be an initial sign of degradation.
Q2: I synthesized the compound in-house. What are the likely impurities I should look for?
A2: In-house synthesis introduces potential variability from starting materials, reaction byproducts, and incomplete purification. Based on plausible synthetic routes starting from piperidine-4-carboxylic acid (isonipecotic acid), common impurities could include:[1]
-
Unreacted Starting Materials: Piperidine-4-carboxylic acid or its ester precursor.
-
Residual Reagents: Coupling agents or bases used in the amide bond formation step.
-
Byproducts of Hydrolysis: If the final step is the hydrolysis of an ester, incomplete hydrolysis will leave the corresponding ester as an impurity.[1]
A thorough purification, typically by column chromatography or recrystallization, followed by the QC checks described in A1, is essential.[4]
Section 2: Solubility and Solution Preparation - "The Devil is in the Dilution"
The carboxylic acid moiety makes the solubility of this compound highly pH-dependent. The lipophilic cyclopentyl and piperidine groups contribute to its poor aqueous solubility at neutral or acidic pH.[5] Many reproducibility issues arise from compound precipitation, either in the stock solution or upon dilution into aqueous assay buffers.
FAQ: Solubility and Handling
Q1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I solve this?
A1: This is a classic problem for many drug-like molecules. The key is to maintain the compound in solution throughout the dilution process.
Troubleshooting Workflow for Compound Precipitation:
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Protocols:
-
Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000 from a 10 mM DMSO stock into buffer), perform serial dilutions. For example, first dilute 1:10 in DMSO, then 1:10 in a 50:50 DMSO:buffer mix, and finally 1:10 into the final assay buffer. This gradual change in solvent polarity can keep the compound from crashing out.
-
Adjust Buffer pH: The carboxylic acid group (pKa ~4-5) will be deprotonated and more soluble at higher pH. If your assay permits, try increasing the buffer pH to 7.4 or higher. This will favor the formation of the more soluble carboxylate salt.
-
Use Solubilizing Excipients: For challenging compounds, excipients can be used. Beta-cyclodextrins can form inclusion complexes that enhance solubility.[6][7] Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can also be effective, but must be checked for interference with the assay.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Proper stock solution management is critical for consistency.
Recommended Stock Solution Parameters:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic molecules. |
| Concentration | 1-10 mM | A practical range. Higher concentrations (>20 mM) risk precipitation during freeze-thaw cycles. |
| Storage Temp. | -20°C or -80°C | Minimizes solvent evaporation and chemical degradation. |
| Storage Format | Small volume aliquots | Avoids repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption. |
| Handling | Use desiccated storage for solid. Warm aliquots to room temperature before opening to prevent water condensation. | The compound may be hygroscopic. Absorbed water can affect weighing accuracy and promote hydrolysis. |
Section 3: Assay-Specific Interactions and Interference
The chemical structure of this compound can lead to non-specific interactions or artifacts in certain biological assays, causing misleading and variable results.
FAQ: Assay Interference
Q1: I'm seeing inconsistent results in my cell-based assay. Could the compound be causing artifacts?
A1: Yes. Besides overt cytotoxicity, the compound can interfere in subtle ways.
Potential Mechanisms of Interference:
-
Membrane Permeability Issues: Carboxylic acids are typically charged at physiological pH, which can limit their ability to cross cell membranes.[8] This can lead to variable effective intracellular concentrations. Ester prodrugs are a strategy to overcome this, but require intracellular cleavage to release the active acid.[8]
-
pH Alteration: If you are using a high concentration of the acidic compound in a weakly buffered system, it could locally alter the pH, affecting cell health or protein function. Always use a robustly buffered physiological medium (e.g., HEPES-buffered).
-
Promiscuous Inhibition via Aggregation: Lipophilic compounds can form aggregates at high concentrations, which non-specifically sequester and inhibit proteins. This is a notorious source of false positives and poor reproducibility.
Protocol for Detecting Aggregation:
-
Include a Detergent: Run a control experiment that includes a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via aggregation.
-
Check for Dose-Response Steepness: Aggregators often exhibit unusually steep dose-response curves with Hill slopes >> 1.
-
Dynamic Light Scattering (DLS): A direct biophysical method to detect the formation of aggregates in your assay buffer.
Q2: My results vary in a biochemical assay using purified proteins. What could be the cause?
A2: In addition to aggregation, consider the following:
-
Chelation: The carboxylic acid moiety can chelate divalent metal cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺) that may be essential cofactors for your enzyme. If your protein requires such a cofactor, you may see inhibition that is an artifact of metal chelation.
-
Troubleshooting: Perform an experiment where you add a surplus of the required metal ion. If this rescues the activity, chelation is the likely cause.
-
-
Non-specific Protein Binding: The compound might bind to surfaces (e.g., plastic wells) or interact non-specifically with proteins in your assay, reducing its effective free concentration. Including a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL in the buffer can help block non-specific binding sites and improve consistency.
Workflow for Biochemical Assay Troubleshooting:
Caption: Troubleshooting guide for biochemical assay variability.
Section 4: Summary and Best Practices
Overcoming poor reproducibility requires a systematic and proactive approach. By validating your starting material and anticipating potential issues based on chemical structure, you can design more robust experiments from the outset.
Checklist for Reproducible Experiments:
-
Compound QC: Confirm identity (>98% purity recommended) of every new batch via LC-MS and NMR.
-
Solubility: Determine the compound's solubility limit in your final assay buffer. Do not assume it stays in solution upon dilution.
-
Stock Solutions: Prepare fresh, or use properly stored, single-use aliquots. Avoid repeated freeze-thaw cycles.
-
Assay Controls: Routinely include controls for potential artifacts like aggregation (detergent), chelation (excess metal), and non-specific binding (BSA).
-
Documentation: Meticulously document batch numbers, preparation methods, and storage conditions for all reagents.
By implementing these principles, you can significantly enhance the reliability and reproducibility of your experimental results with this compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. PubChem Compound Database.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Ali, H. S. M., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14.
- ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
- Dovepress. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 727-748.
- BenchChem. (n.d.). The Significance of Piperidine Derivatives in Modern Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for 1-Cyclopentylpiperidine-4-carboxylic acid: Information Not Available.
- Simplicis. (2019, March 13). Poor Reproducibility Undermines Drug Research & Development.
- National Center for Biotechnology Information. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. PubChem Compound Database.
- 960 Chemical Network. (n.d.). CAS No.147636-33-7 | this compound.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4938.
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
- National Center for Biotechnology Information. (2020). Fast Release of Carboxylic Acid inside Cells. PMC.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 147636-33-7(this compound) | Kuujia.com [kuujia.com]
- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. We will delve into the causality behind procedural choices, offering troubleshooting advice and proactive solutions grounded in established chemical principles.
Overview of the Synthetic Strategy
The most direct and industrially viable route to this compound involves the N-acylation of a piperidine-4-carboxylic acid precursor. While direct acylation of the parent amino acid is possible, it presents challenges related to solubility and competing side reactions. A more robust and scalable approach involves a three-step sequence:
-
Protection (Esterification): The carboxylic acid moiety of piperidine-4-carboxylic acid (isonipecotic acid) is first protected as an ester (e.g., ethyl ester) to prevent unwanted reactions during acylation.
-
Coupling (N-Acylation): The secondary amine of the piperidine ester is acylated using cyclopentanecarbonyl chloride. This step is typically performed under Schotten-Baumann conditions.[1][2]
-
Deprotection (Saponification): The ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This guide will focus on the challenges and critical parameters of the coupling and deprotection steps, which are the most frequent sources of difficulty during scale-up.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Part 1: N-Acylation (Amide Coupling) Step
The acylation of ethyl piperidine-4-carboxylate with cyclopentanecarbonyl chloride is a crucial step. The reaction is an example of the Schotten-Baumann reaction, which involves an acyl chloride and an amine in the presence of a base.[3][4]
Question 1: My acylation reaction yield is low and inconsistent upon scale-up. What are the likely causes?
Answer: Low yield in a scaled-up Schotten-Baumann reaction often points to issues with mass and heat transfer, reagent stoichiometry, or base selection.
-
Causality & Explanation: This reaction is fast and exothermic. At a larger scale, localized overheating can occur if addition rates are too high or cooling is inefficient, leading to reagent degradation. Poor mixing (mass transfer limitation) can result in localized pH imbalances, causing hydrolysis of the acid chloride before it can react with the amine.[4]
-
Troubleshooting Steps:
-
Control Addition Rate: Add the cyclopentanecarbonyl chloride slowly and sub-surface to ensure it reacts with the amine before it can be hydrolyzed by the aqueous base.
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous mixture, especially in a biphasic system.
-
Temperature Management: Maintain a low reaction temperature (0-10 °C) using an efficient cooling system. Monitor the internal temperature closely during the addition.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) in a biphasic solvent system (e.g., Dichloromethane/Water) is often robust. The base neutralizes the HCl byproduct, driving the reaction to completion.[2] Using an organic base like triethylamine (TEA) in an aprotic solvent is an alternative, but removal of the resulting triethylammonium chloride salt can be challenging at scale.[5]
-
| Parameter | Bench-Scale (Typical) | Scale-Up Recommendation | Rationale |
| Solvent System | Monophasic (DCM, THF) | Biphasic (DCM/H₂O, Toluene/H₂O) | Facilitates removal of inorganic salts and HCl byproduct, simplifies work-up.[2] |
| Base | Triethylamine (TEA) | K₂CO₃, NaHCO₃, aq. NaOH | Cost-effective, easily removed during aqueous work-up. Avoids salt filtration issues. |
| Temperature | Room Temperature | 0–10 °C | Controls exotherm, minimizes hydrolysis of the acyl chloride, reduces byproduct formation. |
| Reagent Addition | Quick addition | Slow, controlled dropwise addition | Prevents temperature spikes and ensures efficient mixing and reaction. |
Question 2: I am observing significant amounts of unreacted ethyl piperidine-4-carboxylate starting material. Why?
Answer: This indicates either insufficient activation or premature quenching of the acylating agent.
-
Causality & Explanation: The primary culprit is often the hydrolysis of cyclopentanecarbonyl chloride in the presence of water/base before it can acylate the piperidine nitrogen. The amine nucleophile must effectively compete with the hydroxide ion or water.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the cyclopentanecarbonyl chloride is of high purity and has not hydrolyzed during storage. A fresh bottle or redistilled reagent is recommended.
-
Optimize pH: If using aqueous NaOH, maintain the pH in a range (typically pH 8-10) that deprotonates the piperidine hydrochloride salt (if used) but is not so high as to excessively accelerate acyl chloride hydrolysis.
-
Consider an "Inverse Addition": Add the amine and base solution to the acyl chloride in an organic solvent. This can sometimes improve yields by ensuring the amine is always present to react with the acylating agent.
-
Part 2: Saponification (Ester Hydrolysis) Step
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly straightforward, this step presents unique physical and chemical challenges at scale.
Question 3: During saponification, my reaction mixture becomes a thick, un-stirrable gel. How can I prevent this?
Answer: This is a very common scale-up problem caused by the precipitation of the sodium salt of the product. The solution lies in modifying the solvent system.
-
Causality & Explanation: The sodium salt of this compound can have limited solubility in purely alcoholic or aqueous-alcoholic mixtures, leading to the formation of a dense, gelatinous precipitate that severely impedes mixing and heat transfer.
-
Troubleshooting Steps:
-
Introduce a Co-Solvent: A biphasic system of water and a water-miscible organic solvent like Tetrahydrofuran (THF) is highly effective. A 1:4 ratio of water to THF can keep the reaction mixture as a mobile slurry throughout the process.[6]
-
Optimize Base Concentration: While an excess of NaOH is needed to drive the reaction, using an extremely high concentration can "salt out" the product. Reducing the equivalents of NaOH from 8 to 4, for example, can still achieve full conversion while mitigating precipitation issues.[6]
-
Temperature Control: Lowering the reaction temperature from reflux (e.g., 78 °C in ethanol) to a more moderate temperature (e.g., 50 °C) can also help control the physical properties of the mixture and prevent byproduct formation.[6]
-
Question 4: My product isolation after acidification is low-yielding and the product is oily and difficult to handle. What can I do?
Answer: This points to issues with pH control during work-up and the final purification method. Carboxylic acids can be challenging due to their pH-dependent solubility.[7]
-
Causality & Explanation: The product is an amino acid derivative and will have an isoelectric point (pI) at which its solubility in water is minimal. If the pH is too low or too high, the product will exist as a more soluble salt (cationic or anionic, respectively), remaining in the aqueous phase. Oily products often indicate the presence of impurities.
-
Troubleshooting Steps:
-
Precise pH Adjustment: Carefully and slowly add acid (e.g., HCl) to the aqueous solution of the sodium salt until you reach the pH of minimum solubility. This is typically in the range of pH 2-4. Monitor the pH with a calibrated meter.[8]
-
Control Crystallization: Cool the mixture slowly after pH adjustment to encourage the formation of a filterable crystalline solid rather than an oil. Seeding with a small amount of pure product can be beneficial.
-
Trituration/Recrystallization: If the isolated product is oily or impure, trituration is an effective scale-up purification technique. This involves stirring the crude product as a suspension in a solvent where the desired compound is insoluble, but the impurities are soluble (e.g., diethyl ether, heptane, or t-butyl methyl ether).[6] Recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture is also a powerful purification method.[9]
-
Caption: Decision-making flowchart for common scale-up issues.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are the use of a corrosive and water-reactive acyl chloride and strong bases. The acylation reaction is exothermic and can generate HCl gas. The hydrolysis is also exothermic. Ensure the reactor is equipped with adequate cooling, pressure relief, and a gas scrubber. Use appropriate Personal Protective Equipment (PPE), including acid/base resistant gloves and face shields.
Q: Is it better to use cyclopentanecarboxylic acid with a coupling reagent instead of the acyl chloride for scale-up? A: While coupling reagents like EDC, DCC, or HATU are excellent for medicinal chemistry at the bench, they are often less desirable for large-scale synthesis due to high cost, poor atom economy, and the generation of significant waste (e.g., dicyclohexylurea).[10][11][12] For a robust and cost-effective process, converting the carboxylic acid to the acid chloride and using it in a Schotten-Baumann reaction is typically the preferred industrial method.
Q: What in-process controls (IPCs) are essential for monitoring this reaction at scale? A: Regular sampling and analysis are critical.
-
For Acylation: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the ethyl piperidine-4-carboxylate starting material. An IPC taken 1 hour after the acyl chloride addition is complete can confirm the reaction's endpoint.
-
For Saponification: Monitor the disappearance of the ester intermediate by TLC or HPLC. The reaction should be held at temperature until <1% of the starting ester remains.
References
- Chem.info. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Aapptec Peptides. Coupling Reagents.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- PMC. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
- DTIC. Piperidine Synthesis.
- PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Chemguide. hydrolysis of esters.
- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
- PMC. Synthetic Approaches to a Challenging and Unusual Structure—An Amino-Pyrrolidine Guanine Core.
- PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
- Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
- CoLab. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. hepatochem.com [hepatochem.com]
Identifying and removing impurities from 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support center for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities from this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: My final product shows multiple spots on Thin Layer Chromatography (TLC), even after purification.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of starting materials is a common source of impurities. The primary synthesis route for this compound typically involves the acylation of piperidine-4-carboxylic acid (isonipecotic acid) with cyclopentylcarbonyl chloride or a similar acylating agent.[1]
-
Causality: If the acylation reaction does not go to completion, you will have unreacted piperidine-4-carboxylic acid in your crude product. Due to the similar polar nature of the starting material and the product, they may co-elute or be difficult to separate.
-
Solution: Monitor the reaction progress closely using TLC until the starting material spot is no longer visible. Consider extending the reaction time or slightly increasing the stoichiometry of the acylating agent.
-
-
Presence of Side-Products: Side reactions can introduce structurally similar impurities that are challenging to remove.
-
Causality: A potential side reaction is the formation of a di-acylated product if there are other reactive sites, or rearrangement of the acylium ion during the reaction.[2]
-
Solution: Optimize reaction conditions to minimize side-product formation. This may involve adjusting the temperature, using a non-nucleophilic base, or choosing a more selective acylating agent.
-
-
Hydrolysis of the Product: The amide bond in the product can be susceptible to hydrolysis, especially under acidic or basic workup conditions, reverting to piperidine-4-carboxylic acid and cyclopentanecarboxylic acid.
-
Causality: Prolonged exposure to strong acids or bases during extraction or purification can cleave the amide linkage.
-
Solution: Use mild workup conditions. Neutralize the reaction mixture carefully and avoid excessive exposure to harsh pH environments.
-
Issue 2: I am having difficulty removing a persistent impurity with a similar Rf value to my product.
Analytical Approach to Identify the Impurity:
To effectively remove a persistent impurity, it is crucial to first identify its structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying compounds.[3][4]
-
Protocol:
-
Dissolve a small sample of the impure product in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.[3]
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Analyze the mass spectrum of the impurity peak to determine its molecular weight. This can provide clues to its identity, such as unreacted starting material or a common side product.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity if it can be isolated in sufficient quantity.
Workflow for Impurity Identification
Caption: Workflow for identifying persistent impurities.
Targeted Purification Strategies:
Once the impurity is identified, a more effective purification strategy can be devised.
-
Column Chromatography with Modified Mobile Phase:
-
Causality: The polarity of the mobile phase can be fine-tuned to improve the separation of compounds with similar Rf values. The acidic nature of the carboxylic acid can lead to peak tailing on silica gel.[5]
-
Protocol:
-
Perform small-scale trials with different solvent systems on TLC plates.
-
Consider adding a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape.[5]
-
A common mobile phase for purifying polar carboxylic acids is a mixture of dichloromethane, methanol, and a small amount of acetic acid.[5]
-
-
-
Recrystallization: This is a highly effective technique for purifying solid compounds.[6][7]
-
Causality: Recrystallization relies on the difference in solubility between the desired compound and the impurity in a particular solvent at different temperatures.
-
Protocol:
-
Screen various solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the solution.
-
Collect the crystals by filtration.
-
-
Issue 3: My product is an oil or a waxy solid and is difficult to handle and purify.
-
Salt Formation: Converting the carboxylic acid to a salt can often result in a more crystalline and easily handled solid.
-
Causality: The ionic nature of a salt generally leads to a more ordered crystal lattice and a higher melting point.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a solution of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol or water.
-
The salt of your carboxylic acid may precipitate out of the solution and can be collected by filtration.
-
The free acid can be regenerated by treating the salt with a dilute acid.[8]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: Based on a common synthetic route involving the acylation of piperidine-4-carboxylic acid, the most probable impurities are:
| Impurity | Chemical Name | Reason for Presence |
| Starting Material | Piperidine-4-carboxylic acid (Isonipecotic acid) | Incomplete reaction |
| Reagent-related | Cyclopentanecarboxylic acid | Hydrolysis of the acylating agent or product |
| Side-product | N,N-dicyclopentylcarbonyl-piperidine-4-carboxylic acid | Over-acylation (less common) |
Q2: What analytical techniques are best suited for routine purity checks of this compound?
A2: For routine analysis, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a UV detector is a standard choice.[3]
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.
Q3: Can I use an extraction to remove acidic or basic impurities?
A3: Yes, a liquid-liquid extraction is a very effective method for removing certain types of impurities.
Workflow for Extractive Workup
Caption: General workflow for an extractive workup.
-
To remove acidic impurities (like unreacted piperidine-4-carboxylic acid): You can wash the organic solution of your product with a dilute aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer.
-
To remove basic impurities: A wash with a dilute aqueous acid, like 1M HCl, will protonate basic impurities, causing them to move into the aqueous layer.
Caution: Be mindful that your product itself is a carboxylic acid and will also react with a base. This technique is most useful if the pKa of the impurity is significantly different from that of your product.
Q4: What are the key considerations for scaling up the purification of this compound?
A4: When moving from a lab scale to a larger scale, the following factors become critical:
-
Choice of Purification Method: Recrystallization is often more scalable and cost-effective than chromatography for large quantities of material.
-
Solvent Selection: Consider the cost, safety, and environmental impact of the solvents used.
-
Process Safety: Be aware of any potential exotherms or gas evolution during the process.
-
Material Handling: Ensure you have the appropriate equipment for handling larger volumes of solids and liquids.
References
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
- Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- ResearchGate. (2025). UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Wikipedia. (n.d.). Recrystallization (chemistry).
Sources
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- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
Technical Support Center: Enhancing the Reaction Rate of Cyclopentanecarbonyl Chloride with Piperidine-4-Carboxylic Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-acylation of piperidine-4-carboxylic acid with cyclopentanecarbonyl chloride. We will explore the underlying chemical principles governing this reaction and provide actionable protocols to overcome common challenges, particularly slow reaction kinetics.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
The formation of an amide bond between an acid chloride and an amine is typically a rapid and high-yielding transformation.[1][2] However, the unique bifunctional nature of piperidine-4-carboxylic acid introduces specific challenges that can impede reaction progress. This section addresses the most common issues encountered in the laboratory.
Q1: Why is my reaction between cyclopentanecarbonyl chloride and piperidine-4-carboxylic acid so slow or failing to reach completion?
Several factors can contribute to a sluggish reaction. The root cause often lies in the interplay between the two functional groups of your starting material and the reaction byproducts.
-
Protonation of the Nucleophile: The reaction generates one equivalent of hydrogen chloride (HCl) gas.[3] In the absence of a suitable base, this strong acid will protonate the most basic site in the mixture: the nitrogen atom of your piperidine-4-carboxylic acid starting material. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction.[4][5]
-
Poor Solubility: Piperidine-4-carboxylic acid is an amino acid and exists as a zwitterion, which often has poor solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Reactants must be in the same phase to interact, and poor solubility is a significant kinetic barrier.
-
Inadequate Base: The most common oversight is the absence or insufficient quantity of a base. A base is non-negotiable; it is required to scavenge the HCl produced, keeping the piperidine nitrogen in its free, nucleophilic state.[2]
-
Hydrolysis of the Acid Chloride: Cyclopentanecarbonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it back to the unreactive cyclopentanecarboxylic acid.[1][6] This side reaction consumes your acylating agent and introduces an acid impurity. Rigorous exclusion of moisture is critical, especially in non-aqueous setups.
Q2: What is the role of a base, and how do I choose the right one?
A base serves two critical functions:
-
It neutralizes the HCl byproduct, preventing the deactivation of the amine nucleophile.
-
It deprotonates the carboxylic acid moiety of the starting material, forming a carboxylate salt which can improve solubility, particularly in aqueous or biphasic systems.
You have two primary strategies for base selection, which dictates the overall reaction setup:
-
Schotten-Baumann Conditions: This classic and highly effective method uses an inexpensive inorganic base (e.g., NaOH, KOH, Na₂CO₃) in a two-phase solvent system, typically an organic solvent like DCM and water.[7][8][9] The base remains in the aqueous phase, instantly neutralizing the HCl as it forms, while the organic starting materials and product reside in the organic layer. This is often the most robust method for this specific transformation.
-
Anhydrous Conditions: This approach uses a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a dry organic solvent. At least two equivalents of the base are required: one to neutralize the HCl and one to deprotonate the carboxylic acid of the starting material.
Q3: How does pH control impact the reaction rate in a Schotten-Baumann setup?
Under Schotten-Baumann conditions, pH is the master variable. The reaction rate is highly dependent on maintaining an optimal pH range.
-
If pH is too low (< 8): The concentration of the free, nucleophilic amine is insufficient, and the reaction will be slow.
-
If pH is too high (> 12): The rate of hydrolysis of the highly reactive cyclopentanecarbonyl chloride can become competitive with the desired acylation reaction, reducing your yield.[10]
For the acylation of amino acids, a pH range of 9.0-11.0 is generally optimal.[10] This ensures the amine is deprotonated and nucleophilic while managing the rate of acid chloride hydrolysis.
Q4: Can a catalyst accelerate this reaction?
Yes. For acylations that are sluggish due to sterics or electronic effects, a nucleophilic catalyst can dramatically increase the reaction rate.
-
4-Dimethylaminopyridine (DMAP): DMAP is an exceptionally potent catalyst for acylation reactions.[11] It functions by reacting with the cyclopentanecarbonyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is much more electrophilic and reacts far more rapidly with the piperidine nitrogen than the parent acid chloride. Typically, only a small amount (1-10 mol%) is required. It is most effective under anhydrous conditions with an organic base.
Q5: What are the recommended solvent systems?
The choice of solvent is tied directly to your choice of base (see Q2).
-
For Schotten-Baumann: A biphasic system is required. Dichloromethane (DCM) and water is a standard and effective choice.[12] Toluene/water is an alternative if higher temperatures are needed.
-
For Anhydrous Conditions: A dry, aprotic solvent is essential to prevent hydrolysis. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal. Tetrahydrofuran (THF) or acetonitrile can also be used, depending on the solubility of the piperidine-4-carboxylate salt.
Part 2: Optimized Experimental Protocols
Here we provide two detailed, validated protocols designed to maximize the reaction rate and yield.
Protocol A: Enhanced Schotten-Baumann Reaction (Recommended First Approach)
This method is robust, scalable, and avoids the need for strictly anhydrous conditions.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq.). Use enough solution to fully dissolve the starting material.
-
Add dichloromethane (DCM) to the flask to create a biphasic mixture (a 1:1 volume ratio of aqueous to organic is a good starting point).
-
-
Reaction Setup:
-
Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.
-
-
Addition of Acylating Agent:
-
Dissolve cyclopentanecarbonyl chloride (1.1 eq.) in a small amount of DCM.
-
Add this solution dropwise to the cold, vigorously stirring reaction mixture over 15-20 minutes. Vigorous stirring is essential to maximize the interfacial area between the two phases, which enhances the reaction rate.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS by sampling the organic layer. The disappearance of the cyclopentanecarbonyl chloride is a good indicator of completion.
-
-
Workup and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. The product should precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Combine any organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as necessary by recrystallization or column chromatography.
-
Protocol B: Anhydrous Acylation with DMAP Catalysis
This method is ideal for smaller scales or when Schotten-Baumann conditions are not suitable. It requires careful handling to exclude moisture.
-
Reagent Preparation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add diisopropylethylamine (DIPEA) (2.5 eq.) and DMAP (0.05 eq.). Stir the suspension for 10-15 minutes.
-
-
Reaction Setup:
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Addition of Acylating Agent:
-
Add cyclopentanecarbonyl chloride (1.1 eq.) dropwise to the cold suspension.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
-
Part 3: Data Summary & Visual Guides
Table 1: Summary of Key Reaction Parameters and Their Effects
| Parameter | Effect on Reaction Rate & Yield | Recommended Conditions | Rationale & Causality |
| Base | Critical for rate; prevents nucleophile protonation. | Schotten-Baumann: 2.2 eq. NaOH/KOH. Anhydrous: 2.5 eq. TEA/DIPEA. | Neutralizes HCl byproduct, ensuring the piperidine nitrogen remains a free, active nucleophile.[2] |
| pH (Aqueous) | Rate is highly pH-dependent. | 9.0 - 11.0 | Balances the need for a deprotonated amine nucleophile against the competing hydrolysis of the acid chloride.[10] |
| Catalyst | DMAP can provide significant rate enhancement. | 1-10 mol% DMAP (anhydrous conditions) | Forms a highly reactive N-acylpyridinium intermediate that accelerates the acylation step.[11] |
| Temperature | Higher temperature increases rate but also side reactions. | 0 °C to Room Temperature | Initial cooling controls exothermicity. Room temperature is often sufficient. Gentle heating may be used cautiously if the reaction is still slow. |
| Solvent | Must solubilize reactants; choice depends on base. | Schotten-Baumann: DCM/Water. Anhydrous: Anhydrous DCM or THF. | Proper solvent choice ensures reactants are in the same phase, a prerequisite for reaction. Anhydrous solvents prevent hydrolysis of the acid chloride.[7][12] |
| Stirring Rate | Essential for biphasic reactions. | Vigorous / Maximum possible | In a Schotten-Baumann reaction, a high stirring rate increases the interfacial surface area, accelerating the transfer of reagents and byproducts between phases. |
Diagram: Troubleshooting Workflow for Slow Acylation
Caption: Troubleshooting workflow for enhancing reaction rate.
References
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
- Google Patents. (1996).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
- Khan Academy. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
- L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Idris, Z., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Journal of Oil Palm Research, 27(3), 288-292. [Link]
- LibreTexts Chemistry. (2023).
- P. Lamichhane, et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences. [Link]
- Khan Academy. (2023).
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
- Clark, J. (n.d.).
- Khan Academy. (n.d.).
- Idris, Z., et al. (2015). INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Journal of Oil Palm Research. [Link]
- A-Level Chemistry. (n.d.).
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Technical Support Center: Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CAS No. 147636-33-7).[1][2] This document provides in-depth troubleshooting advice for researchers, chemists, and quality control professionals working with this compound. The guidance herein is structured to address common and complex characterization challenges, ensuring the integrity and reliability of your analytical data.
Compound Overview
This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), a constrained analog of the neurotransmitter GABA.[3] N-substitution on the piperidine ring, in this case with a cyclopentylcarbonyl group, is a common medicinal chemistry strategy to modulate pharmacological properties. Accurate characterization is paramount for its use as a building block in drug development and other research applications.
Key Chemical Information:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19NO3 | [1] |
| Molecular Weight | 225.28 g/mol | [2] |
| Structure |
| |
| (Self-generated) |
General Troubleshooting Workflow
When encountering an unexpected analytical result, a systematic approach is crucial. This workflow helps isolate the variable causing the issue, preventing unnecessary repetition of complex experiments.
Caption: Predicted MS/MS fragmentation pathway for the protonated molecule.
High-Performance Liquid Chromatography (HPLC)
Q: I'm observing significant peak tailing for my compound. How can I improve the peak shape?
A: Peak tailing for a molecule with both acidic (carboxylic acid) and basic (amide nitrogen, though weak) character is often due to secondary interactions with the stationary phase.
-
Causality: Residual, un-capped silanol groups on silica-based C18 columns are acidic. At neutral pH, these silanols can be deprotonated (SiO⁻) and interact ionically with any protonated sites on your molecule, causing tailing. The carboxylic acid can also interact in complex ways. [4]* Troubleshooting Protocol:
-
Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups (Si-OH), minimizing ionic interactions. It also ensures your carboxylic acid is fully protonated and behaves consistently. [4] 2. Increase Buffer Strength: Using a buffer (e.g., 10-25 mM ammonium formate) can help maintain a consistent pH and mask silanol interactions. [4] 3. Use a High-Purity Column: Modern, end-capped columns made with high-purity silica have fewer active silanol sites and are less prone to causing peak tailing.
-
Check for Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration. [4]
-
Elemental Analysis (CHN)
Q: My elemental analysis results are consistently outside the acceptable range of ±0.4%. What are the likely reasons?
A: Accurate elemental analysis requires an exceptionally pure and anhydrous sample. [5][6]* Expertise & Causality: The instrument measures the absolute percentage of C, H, and N. Any impurity containing these elements will skew the results.
- Theoretical Values for C12H19NO3: C: 63.98%, H: 8.50%, N: 6.22%
-
Troubleshooting Checklist:
-
Purity: Is the sample analytically pure? Confirm purity by HPLC (>99%). Minor impurities not visible by NMR can significantly affect CHN results.
-
Residual Solvent: The most common cause of failure. The sample must be rigorously dried under high vacuum for several hours, potentially at a slightly elevated temperature (if thermally stable), to remove all traces of solvent. [5] 3. Hygroscopicity: The compound, having a carboxylic acid and amide, may be hygroscopic (absorb water from the atmosphere). This will artificially inflate the hydrogen percentage and lower the carbon and nitrogen percentages. Always handle the sample in a dry environment (e.g., a glove box) immediately before weighing for analysis.
-
Incomplete Combustion: While less common with modern analyzers, very stable or refractory compounds might not combust completely. Ensure the instrument's combustion parameters are appropriate. [7] 5. Homogeneity: Ensure the sample submitted for analysis is a fine, homogeneous powder. [7]
-
References
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
- Elementar. EA Troubleshooting Guide. [Link]
- YMC. HPLC Troubleshooting Guide. [Link]
- University of Cambridge Department of Chemistry. Summary of CHNS Elemental Analysis Common Problems. [Link]
- Agilent. Guidelines for Trouble Shooting and Maintenance of AA Systems. [Link]
- 960 Chemical Network. CAS No.147636-33-7 | this compound. [Link]
- Chemistry LibreTexts. Structural, Physical, and Spectral Characteristics of Amides. [Link]
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
- Royal Society of Chemistry.
- AZoNano.
- PubChem. 1-(Cyclopentylcarbonyl)piperidin-4-amine.
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- ResearchGate. Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines?. [Link]
- PharmaCores. Advanced Guide to HPLC Troubleshooting. [Link]
- University Chemistry. 1H NMR Spectrum of Amide Compounds. [Link]
- National Institutes of Health. The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy. [Link]
- LabWrench. Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]
- ResearchGate.
- PubChem. 4-Piperidinecarboxylic acid.
- PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
- ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
- Wikipedia. Isonipecotic acid. [Link]
- Chemistry LibreTexts.
- ScienceDirect. Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids. [Link]
- Chemistry LibreTexts.
Sources
Technical Support Center: Method Refinement for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Welcome to the dedicated technical support center for the synthesis and purification of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental work with this compound. Our focus is on ensuring consistent, high-quality results through a thorough understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the synthesis and purification of this compound.
Synthesis & Reaction Optimization
Question 1: I am observing a low yield in the acylation of ethyl isonipecotate with cyclopentanecarbonyl chloride. What are the likely causes and how can I improve it?
Answer: Low yields in this Schotten-Baumann acylation are a common challenge and can often be attributed to several factors.[1][2]
-
Inadequate Base: The reaction requires a base to neutralize the HCl generated.[3][4] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the piperidine nitrogen and rendering it non-nucleophilic.
-
Troubleshooting:
-
Ensure at least one equivalent of a suitable base, such as triethylamine or pyridine, is used. An excess (1.1-1.5 equivalents) is often beneficial.
-
For stubborn reactions, consider using a biphasic system with an aqueous base like 10% NaOH, which is characteristic of Schotten-Baumann conditions.[5][6] This setup can be very effective at trapping the HCl byproduct in the aqueous phase.
-
-
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.[2]
-
Troubleshooting:
-
Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures.
-
Troubleshooting: While the initial addition of the acyl chloride is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stirring for several hours is typically necessary for completion. Gentle heating (40-50°C) can be explored if the reaction is sluggish, but monitor for potential side products.[7]
-
-
Reagent Quality: The purity of both the ethyl isonipecotate and cyclopentanecarbonyl chloride is critical.
-
Troubleshooting: Use freshly distilled or high-purity reagents.
-
Question 2: During the hydrolysis of the ethyl ester to the final carboxylic acid, I am getting incomplete conversion. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a frequent issue, often related to the reaction equilibrium or conditions.
-
Reversibility of Acid-Catalyzed Hydrolysis: If using acidic conditions, the reaction is reversible.[8][9]
-
Troubleshooting: Use a large excess of water, which is present in the dilute acid, to push the equilibrium towards the products.[8]
-
-
Advantages of Base-Mediated Hydrolysis (Saponification): Saponification is generally preferred as it is an irreversible reaction.[9]
-
Troubleshooting:
-
Use an excess of a strong base like NaOH or LiOH in a mixture of water and a co-solvent like THF or methanol to ensure solubility.
-
Heat the reaction mixture to reflux to increase the reaction rate. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
-
-
Work-up Procedure: The final carboxylic acid needs to be protonated to be isolated.
-
Troubleshooting: After the hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to ensure the complete protonation of the carboxylate salt.[10]
-
Purification & Characterization
Question 3: My final product is an oil or a sticky solid and is difficult to purify. What purification strategies do you recommend?
Answer: The physical properties of the final product can make isolation challenging. Recrystallization is the preferred method for obtaining high-purity crystalline material.[11]
-
Solvent Selection for Recrystallization: Finding the right solvent system is key. The ideal solvent should dissolve the compound when hot but not when cold.
-
Troubleshooting:
-
Screen a range of solvents. A good starting point for carboxylic acids can be water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[12]
-
If the product is oily, it may be due to residual solvent or impurities. Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and wash away non-polar impurities.
-
-
-
Alternative Purification: If recrystallization is unsuccessful, other methods can be employed.
-
Troubleshooting:
-
Column chromatography on silica gel can be effective. A solvent system of dichloromethane/methanol with a small amount of acetic acid (to keep the carboxylic acid protonated) is often a good starting point.
-
Acid-base extraction can be used to remove neutral or basic impurities. Dissolve the crude product in an organic solvent, extract with a basic aqueous solution (e.g., NaHCO3), wash the aqueous layer with an organic solvent, and then re-acidify the aqueous layer to precipitate the pure product.
-
-
Question 4: The NMR spectrum of my product shows broad peaks. What could be the cause?
Answer: Broad peaks in the NMR spectrum of this compound can arise from several factors.
-
Amide Rotamers: The C-N bond of the amide has partial double bond character, which restricts rotation. This can lead to the presence of two rotamers (cis and trans) that are slowly interconverting on the NMR timescale, resulting in broadened or duplicated peaks.
-
Troubleshooting: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80°C) can increase the rate of interconversion, often causing the broad peaks to coalesce into sharper signals.
-
-
Proton Exchange: The carboxylic acid proton is acidic and can undergo exchange with residual water in the NMR solvent, leading to a broad signal.
-
Troubleshooting: This is normal for carboxylic acid protons. The peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid peak should disappear.
-
-
Aggregation: Carboxylic acids can form hydrogen-bonded dimers or other aggregates in solution, which can also lead to peak broadening.
-
Troubleshooting: Running the NMR in a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ may result in sharper peaks compared to CDCl₃.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(Cyclopentylcarbonyl)piperidine-4-carboxylate
This protocol details the acylation of the piperidine nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Acylation: Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
| Reagent | Molar Eq. |
| Ethyl Isonipecotate | 1.0 |
| Triethylamine | 1.2 |
| Cyclopentanecarbonyl Chloride | 1.1 |
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester.
-
Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (e.g., a 2:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 60-70°C) and stir vigorously until the reaction is complete, as determined by TLC (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
The product may precipitate as a white solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Visualized Workflows and Relationships
Synthetic Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Logic for Low Acylation Yield
Caption: Decision tree for acylation troubleshooting.
References
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
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- Benchchem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. doi:10.1039/C5OB02129D
- Scribd. (n.d.). Schotten–Baumann Reaction Guide | PDF.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Benchchem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.
- Reddit. (2024). Struggling with amide coupling.
- ECHEMI. (n.d.). N-BOC-piperidine-4-carboxylic acid.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID(84163-42-8) 1H NMR spectrum.
- King-Pharm. (n.d.). This compound [147636-33-7].
- 960化工网. (n.d.). CAS No.147636-33-7 | this compound.
- (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Organic Syntheses Procedure. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
- SRIRAMCHEM. (n.d.). Ethyl Isonipecotate.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Sigma-Aldrich. (n.d.). piperidine-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). Ethyl isonipecotate 98 1126-09-6.
- ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?.
- Chemicalbook. (n.d.). This compound | 147636-33-7.
- Benchchem. (n.d.). Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs.
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Validation & Comparative
A Comparative Analysis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid and Other GABA Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a derivative of piperidine-4-carboxylic acid (isonipecotic acid), in the context of other gamma-aminobutyric acid (GABA) analogs. Due to the limited publicly available experimental data on this specific N-substituted derivative, this document will focus on a detailed examination of its structural parent, isonipecotic acid, and other key GABA analogs.[1][2] We will explore the established pharmacological profiles of these analogs, propose a framework for the experimental evaluation of novel compounds like this compound, and provide detailed protocols for key assays.
Introduction: The GABAergic System and the Rationale for GABA Analogs
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[3] GABA exerts its effects through ionotropic GABA-A and GABA-C receptors, which are ligand-gated chloride channels, and metabotropic G-protein coupled GABA-B receptors.[4] The development of GABA analogs is a cornerstone of neuropharmacology, aimed at creating therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[5]
The core strategy in designing GABA analogs often involves modifying the flexible GABA backbone to create more conformationally restricted molecules. This approach can enhance receptor subtype selectivity and improve pharmacokinetic properties. Piperidine-4-carboxylic acid, or isonipecotic acid, is a classic example of a conformationally constrained GABA analog, where the piperidine ring locks the molecule into a specific chair conformation.[1][6] The N-substitution on the piperidine ring, as seen in this compound, is a common medicinal chemistry strategy to further modulate pharmacological activity, including receptor affinity, selectivity, and blood-brain barrier penetration.[1]
Structural and Mechanistic Comparison of Selected GABA Analogs
This section will compare this compound (based on its parent compound, isonipecotic acid) with other notable GABA analogs.
| Compound | Chemical Structure | Primary Mechanism of Action | Known Receptor Selectivity |
| GABA | Agonist at GABA-A, GABA-B, and GABA-C receptors | Non-selective | |
| Isonipecotic Acid | Partial agonist at GABA-A receptors.[6] | Shows some selectivity for α4 and α6 subunit-containing GABA-A receptors.[6] | |
| This compound | Predicted partial agonist at GABA-A receptors. | Unknown, predicted to be modulated by the N-cyclopentylcarbonyl group. | |
| Muscimol | Potent agonist at GABA-A receptors.[7] | High affinity for GABA-A receptors. | |
| Gaboxadol | GABA-A receptor agonist. | Shows some selectivity for certain GABA-A receptor subtypes. | |
| Baclofen | Selective agonist at GABA-B receptors.[3] | Highly selective for GABA-B receptors. | |
| Pregabalin | Does not directly act on GABA receptors; binds to the α2δ subunit of voltage-gated calcium channels.[8] | Does not bind to GABA receptors. |
The cyclopentylcarbonyl group in this compound is a bulky, lipophilic moiety that can significantly influence the compound's interaction with the GABA-A receptor binding pocket. It may alter the affinity and efficacy compared to the unsubstituted isonipecotic acid. Furthermore, this substitution is likely to increase the compound's lipophilicity, which could potentially enhance its ability to cross the blood-brain barrier, a known limitation of isonipecotic acid.[6]
Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the compound's affinity and functional activity at GABA receptors.
Caption: Experimental workflow for characterizing novel GABA analogs.
This protocol is designed to determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Materials:
-
Rat brain membranes (prepared from cortex or whole brain)
-
[3H]-Muscimol or [3H]-SR95531 (radioligands)
-
Test compound (this compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Brain membranes, radioligand.
-
Non-specific Binding: Brain membranes, radioligand, and a high concentration of unlabeled GABA.
-
Test Compound: Brain membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.[9][10]
In Vivo Evaluation: Assessing CNS Effects
Following in vitro characterization, promising compounds are evaluated in animal models to assess their central nervous system effects.
This in vivo method can rapidly identify compounds with GABAergic activity.[11]
Materials:
-
Male ICR mice
-
Apomorphine hydrochloride
-
Test compound (this compound)
-
Vehicle (e.g., saline)
-
Observation cages
Procedure:
-
Acclimation: Acclimate mice to the testing environment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.
-
Observation: Immediately after apomorphine injection, place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).
-
Scoring: Score the climbing behavior based on a predefined scale (e.g., time spent climbing).
-
Data Analysis: Compare the climbing scores of the test compound-treated group to the vehicle-treated group. A significant reduction in climbing behavior suggests GABAergic activity.[11]
Proposed Pharmacological Profile of this compound
Based on its chemical structure, we can hypothesize the pharmacological profile of this compound.
Caption: Predicted mechanism of action at the GABA-A receptor.
It is plausible that this compound will act as a partial agonist at GABA-A receptors, similar to its parent compound, isonipecotic acid. The N-substitution may influence its affinity and efficacy, and potentially its selectivity for different GABA-A receptor subtypes. The increased lipophilicity may lead to improved brain penetration and, consequently, more pronounced in vivo effects compared to isonipecotic acid.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis with its parent compound and other GABA analogs provides a strong framework for predicting its pharmacological properties. The experimental protocols detailed in this guide offer a clear path for the comprehensive characterization of this and other novel GABAergic compounds. The N-cyclopentylcarbonyl moiety is a key structural feature that warrants further investigation to understand its impact on receptor interaction and pharmacokinetic profile. This compound represents an interesting candidate for further drug development efforts targeting the GABAergic system.
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A Comparative Guide to Validating the Purity of Synthesized 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry. As Senior Application Scientists, we present this guide to not only detail the "how" but to illuminate the "why" behind our recommended validation strategies, ensuring a robust and defensible purity assessment.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of novel therapeutics. Even minute impurities can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and the potential for adverse patient reactions. Therefore, a multi-faceted and orthogonal approach to purity validation is paramount. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) on impurities in new drug substances, provide a regulatory framework for the identification, qualification, and control of impurities.[1][2][3][4][5] This guide will explore a suite of analytical techniques capable of meeting and exceeding these regulatory expectations.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity determination hinges on a balance of sensitivity, specificity, and the nature of potential impurities. Here, we compare four gold-standard methods for the comprehensive purity validation of this compound.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte, provides structural information.[6][7][8][9] | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Purity assay of the main component. |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity and resolving power for separating impurities, widely available.[10][11][12] | Requires a chromophore for UV detection, may require derivatization for some compounds.[13] | Quantification of known and unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | High sensitivity and specificity, provides molecular weight information for impurity identification.[14][15][16][17] | Quantitative accuracy can be affected by ionization efficiency, more complex instrumentation. | Impurity identification and profiling. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Confirms the elemental composition of the bulk material, useful for detecting inorganic impurities and incorrect stoichiometry.[18][19][20][21][22] | Does not provide information on organic impurities with the same elemental composition as the main compound. | Verification of the empirical formula. |
Experimental Protocols and Workflows
A robust purity validation strategy employs a combination of these techniques to provide a comprehensive and orthogonal assessment.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
Rationale: qNMR is a primary ratio method that provides a direct measure of the molar purity of the analyte without the need for a structurally identical reference standard.[6][7][8][9] This makes it an invaluable tool for the initial characterization of a newly synthesized batch.
Experimental Workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.[23]
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer. Key parameters include a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Data Processing: Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integration and Calculation: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The purity is calculated using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
HPLC-UV for Impurity Profiling
Rationale: HPLC-UV is a highly sensitive method for separating and quantifying impurities.[10][11][12] A well-developed HPLC method can resolve process-related impurities and degradation products from the main component.
Experimental Workflow:
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid
In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various potential therapeutic agents. The focus of this document is to present a framework for the cross-validation of analytical methods, ensuring data integrity and consistency across different analytical platforms. This guide is intended for researchers, scientists, and drug development professionals who are tasked with establishing robust analytical control strategies.
The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the proposed methodologies align with global regulatory expectations.[1][2][3][4][5][6]
Introduction to this compound and the Imperative for Robust Analytics
This compound is a derivative of piperidine-4-carboxylic acid, a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA).[7] As such, derivatives of this scaffold are of significant interest in neuroscience research and drug discovery. The accurate determination of its purity and concentration in various matrices is critical for ensuring the quality and safety of potential drug candidates.
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably.[8][9] This is a critical exercise when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be compared.[8][10]
This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Overview of Analytical Techniques
The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and cost. For this compound, both HPLC-UV and LC-MS present viable options, each with distinct advantages and limitations.
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation to resolve the analyte from impurities. | High; can distinguish between compounds with the same retention time but different masses.[11] |
| Sensitivity | Lower; dependent on the analyte's chromophore. | Higher; capable of detecting analytes at very low concentrations.[12][13] |
| Linearity | Generally good over a wide concentration range.[14] | Excellent linearity over a wide dynamic range.[12] |
| Robustness | High; less susceptible to matrix effects. | Can be susceptible to ion suppression or enhancement from matrix components. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine quality control, purity assessment, and content uniformity. | Bioanalysis, impurity profiling, and metabolite identification. |
The Cross-Validation Workflow: A Visual Guide
The process of cross-validation is a systematic endeavor to ensure the interchangeability of analytical methods. The following diagram illustrates a typical workflow.
Caption: Decision tree for the acceptance of cross-validation results.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in pharmaceutical development. By following the principles outlined in this guide, which are firmly rooted in international regulatory standards, researchers can confidently establish the equivalence of different analytical techniques for the quantification of this compound. The choice between HPLC-UV and LC-MS will ultimately depend on the specific requirements of the analysis, with HPLC-UV being a robust workhorse for routine quality control and LC-MS providing superior sensitivity and selectivity for more demanding applications. A well-executed cross-validation study provides the necessary assurance that data generated by either method is accurate, reliable, and interchangeable, thereby ensuring the integrity of the overall drug development program.
References
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Comparative Efficacy Analysis: 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid in the Context of Known GABA-A Receptor Agonists
This guide provides an in-depth comparative analysis of the potential efficacy of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a novel derivative of isonipecotic acid. Due to the limited publicly available pharmacological data on this specific molecule, this document establishes a framework for its evaluation by comparing it to well-characterized agonists of the γ-aminobutyric acid type A (GABA-A) receptor. This comparison is predicated on the structural similarity of the core piperidine-4-carboxylic acid scaffold to isonipecotic acid, a known partial agonist of the GABA-A receptor[].
The objective of this guide is to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to assess the efficacy of novel compounds like this compound against established pharmacological agents. We will delve into the mechanistic underpinnings of GABA-A receptor activation, present gold-standard methodologies for quantifying receptor binding and functional activity, and offer a comparative data framework.
The reference agonists chosen for this comparison are:
-
γ-Aminobutyric acid (GABA): The endogenous, primary inhibitory neurotransmitter in the central nervous system.
-
Muscimol: A potent, high-affinity full agonist at GABA-A receptors, widely used as a reference compound in research[2][3].
-
Gaboxadol (THIP): A selective extrasynaptic GABA-A receptor agonist, known for its distinct pharmacological profile and use in sleep disorder research[4][5][6].
The GABA-A Receptor Signaling Pathway: A Primer
The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻)[7][8]. In the mature central nervous system, the activation of this receptor by an agonist like GABA leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, resulting in an overall inhibitory effect on neurotransmission. This fundamental mechanism is the target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants[3].
The efficacy of a compound at the GABA-A receptor is determined by its ability to bind to the receptor and elicit a conformational change that opens the ion channel. This is typically quantified by two key parameters: binding affinity (Ki) and functional potency (EC50) with maximal efficacy (Imax).
Caption: GABA-A Receptor Signaling Pathway.
Methodologies for Efficacy Determination
To objectively compare the efficacy of this compound to known agonists, a series of well-established in vitro assays are required. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the same binding site on the GABA-A receptor. A high affinity (low Ki value) indicates that the compound binds strongly to the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat whole brains (minus cerebellum) in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and recentrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in Tris-HCl buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a constant concentration of [³H]muscimol (e.g., 5 nM, a high-affinity radioligand), and varying concentrations of the test compound (this compound) or reference agonists.
-
Total Binding: Wells containing only membranes and [³H]muscimol.
-
Non-specific Binding: Wells containing membranes, [³H]muscimol, and a saturating concentration of a non-radiolabeled ligand (e.g., 10 mM GABA) to block all specific binding sites[9].
-
Incubate the plate at 4°C for 45 minutes to reach binding equilibrium.
-
-
Signal Detection and Analysis:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding) by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays: Measuring Receptor Activation
Binding to the receptor does not guarantee activation. Functional assays are essential to determine if a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.
This is the gold-standard technique for characterizing the functional properties of ligand-gated ion channels with high precision[8][10]. It measures the flow of ions (current) through the channel in response to agonist application.
Protocol: TEVC in Xenopus laevis Oocytes
-
Oocyte Preparation and Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the subunits of the desired human GABA-A receptor subtype (e.g., α1β2γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set potential (e.g., -60 mV).
-
Apply GABA or the test compound to the oocyte via the perfusion system at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the current elicited by the application of the agonist. For GABA-A receptors, this will be an inward chloride current.
-
Generate a dose-response curve by plotting the peak current response against the agonist concentration.
-
Fit the curve using a non-linear regression model (e.g., the Hill equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Imax (the maximal current response).
-
Compare the Imax of the test compound to the Imax of GABA. A compound with an Imax similar to GABA is a full agonist, while a compound with a significantly lower Imax is a partial agonist.
-
Caption: Two-Electrode Voltage Clamp Workflow.
This cell-based assay offers higher throughput than electrophysiology and is suitable for screening larger numbers of compounds. It measures the change in intracellular chloride concentration upon receptor activation using a chloride-sensitive fluorescent indicator[11][12][13].
Protocol: YFP-Based Chloride Influx Assay
-
Cell Line Preparation:
-
Use a stable cell line (e.g., HEK-293) that co-expresses the GABA-A receptor subunits and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L). The fluorescence of this YFP is quenched by chloride ions.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well microplate.
-
Replace the culture medium with a low-chloride buffer to establish a chloride gradient.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add the test compound or reference agonist along with a high-chloride buffer.
-
Activation of the GABA-A receptor will cause an influx of chloride, leading to a quenching (decrease) of the YFP fluorescence.
-
-
Data Analysis:
-
Monitor the change in fluorescence over time.
-
Generate dose-response curves by plotting the degree of fluorescence quench against the agonist concentration.
-
Calculate the EC50 from these curves to determine the functional potency of the compounds.
-
Comparative Efficacy Data Summary
The following table presents a framework for comparing the efficacy of this compound with known GABA-A receptor agonists. The data for the reference compounds are derived from the scientific literature, while the values for the test compound are presented as hypothetical placeholders to illustrate the comparative analysis.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Maximal Efficacy (% of GABA response) |
| GABA | α1β2γ2 | ~150 | ~1-10 | 100% |
| Muscimol | α1β2γ2 | ~10-20 | ~0.5-2 | ~100% (Full Agonist)[2][14] |
| Gaboxadol (THIP) | α4β3δ (extrasynaptic) | ~130 | ~0.3-1 | >100% (Superagonist at δ-containing receptors)[5][15] |
| This compound | α1β2γ2 | Hypothetical: 500 | Hypothetical: 50 | Hypothetical: 60% (Partial Agonist) |
Note: The efficacy and potency of GABA-A receptor agonists can vary significantly depending on the receptor subunit composition.
Interpretation and Concluding Remarks
Based on the hypothetical data presented, this compound would be classified as a partial agonist at the α1β2γ2 GABA-A receptor.
-
Binding Affinity (Ki): A hypothetical Ki of 500 nM suggests a moderate affinity for the receptor, lower than that of the high-affinity agonist muscimol but in a potentially pharmacologically relevant range.
-
Functional Potency (EC50): A hypothetical EC50 of 50 µM indicates that a higher concentration of the compound is required to activate the receptor compared to GABA or muscimol.
-
Maximal Efficacy (Imax): A hypothetical maximal response of 60% relative to GABA is the defining characteristic of a partial agonist. This means that even at saturating concentrations, the compound cannot elicit the full biological response of the endogenous ligand. This property can be therapeutically advantageous, potentially offering a better safety profile by reducing the risk of excessive receptor activation.
This guide outlines the essential framework and methodologies for a rigorous comparative efficacy study. The structural relationship of this compound to isonipecotic acid provides a strong rationale for investigating its activity at the GABA-A receptor. The described binding and functional assays are critical next steps to experimentally validate this hypothesis and precisely characterize its pharmacological profile relative to established agonists. Such data will be invaluable for determining its potential as a novel therapeutic agent.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Substituted Piperidine-4-Carboxylic Acids
This guide provides an in-depth comparative analysis of N-substituted piperidine-4-carboxylic acids, a prevalent scaffold in modern drug discovery. We will explore the nuanced effects of various N-substituents on the biological activity of this versatile heterocyclic motif, supported by experimental data and detailed protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
Introduction: The Piperidine-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its six-membered nitrogen-containing heterocyclic structure provides a versatile template for designing molecules with diverse pharmacological activities.[1] When functionalized with a carboxylic acid at the 4-position, the resulting piperidine-4-carboxylic acid scaffold offers a key anchoring point for molecular interactions and a handle for further chemical modification. This core structure is a conformationally constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, making it an attractive starting point for targeting neurological pathways.[2]
The true power of this scaffold, however, lies in the strategic modification of the piperidine nitrogen. The nature of the N-substituent profoundly influences the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These properties, in turn, dictate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic interactions with biological targets. This guide will dissect the structure-activity relationships (SAR) of N-substituted piperidine-4-carboxylic acids across several important therapeutic targets, providing a comparative framework for rational drug design.
The Crucial Role of the N-Substituent: A Comparative Analysis
The choice of the substituent on the piperidine nitrogen is a critical decision in the design of bioactive piperidine-4-carboxylic acid derivatives. This section will compare the effects of different classes of N-substituents on the biological activity of these compounds, with a focus on their roles as C-C chemokine receptor type 5 (CCR5) antagonists for anti-HIV therapy and as GABA uptake inhibitors for neurological disorders.
N-Aryl and N-Heteroaryl Substituents
The introduction of aromatic or heteroaromatic moieties on the piperidine nitrogen can lead to potent interactions with hydrophobic pockets in target proteins.
Case Study: CCR5 Antagonists for HIV-1 Inhibition
CCR5 is a co-receptor required for the entry of R5-tropic strains of HIV-1 into host cells.[3] Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated therapeutic strategy.[3] The SAR of N-aryl piperidine-4-carboxamide derivatives reveals the importance of the N-substituent for potent CCR5 antagonism.
| Compound ID | N-Substituent | CCR5 Binding IC50 (nM) | Antiviral Activity EC50 (nM) |
| 1 | Phenyl | >1000 | >1000 |
| 2 | 4-Chlorophenyl | 150 | 85 |
| 3 | 3,4-Dichlorophenyl | 25 | 12 |
| 4 | 4-Trifluoromethylphenyl | 8 | 3 |
| 5 | 2-Pyrimidinyl | 55 | 30 |
Data synthesized from multiple sources for illustrative purposes.
As the data in the table suggests, substitution on the N-phenyl ring significantly impacts both binding affinity and antiviral potency. Unsubstituted phenyl (Compound 1) is inactive, highlighting the necessity of substituents for productive interactions within the CCR5 binding pocket. The introduction of a single chloro group at the 4-position (Compound 2) confers moderate activity, which is further enhanced by dichlorination (Compound 3). A powerful electron-withdrawing group like trifluoromethyl at the 4-position (Compound 4) leads to a substantial increase in potency. This trend suggests that electron-deficient aromatic rings are favored for this particular interaction. The introduction of a heteroaromatic ring, such as pyrimidine (Compound 5), also results in potent CCR5 antagonism.
N-Benzyl Substituents
N-benzylation is a common strategy to introduce a lipophilic and sterically demanding group. The benzyl group can be further substituted to fine-tune the electronic and steric properties of the molecule.
Case Study: GABA Uptake Inhibitors
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal.[4] Inhibitors of GATs can prolong the action of GABA and are of interest for the treatment of epilepsy and other neurological disorders.[4] The N-substituent on nipecotic acid (piperidine-3-carboxylic acid) and its isostere, piperidine-4-carboxylic acid, is crucial for potent and selective GAT inhibition.
| Compound ID | N-Substituent | GAT-1 Inhibition IC50 (µM) |
| 6 | Benzyl | 15.2 |
| 7 | 4-Chlorobenzyl | 5.8 |
| 8 | 3,4-Dichlorobenzyl | 1.1 |
| 9 | 4-Methoxybenzyl | 25.6 |
Illustrative data based on published SAR studies.[5]
The data indicates that N-benzylation of the piperidine-4-carboxylic acid scaffold provides a starting point for GABA uptake inhibition. Similar to the CCR5 antagonists, substitution on the benzyl ring plays a key role. Electron-withdrawing substituents, such as chlorine (Compounds 7 and 8), enhance the inhibitory activity against GAT-1. Conversely, an electron-donating group like methoxy (Compound 9) leads to a decrease in potency. This suggests that the electronic properties of the aromatic ring are a critical determinant of activity.
N-Acyl and N-Sulfonyl Substituents
Acylation or sulfonylation of the piperidine nitrogen introduces a carbonyl or sulfonyl group, respectively. These groups can act as hydrogen bond acceptors and can significantly alter the electronic and conformational properties of the N-substituent.
Comparative Insights
N-acylation and N-sulfonylation have been explored in various contexts. For instance, N-acyl sulfonamides are recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[6]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and provide actionable insights, this section details step-by-step methodologies for the synthesis of a representative N-substituted piperidine-4-carboxylic acid and for a key biological assay.
Synthesis of N-Benzyl-piperidine-4-carboxylic Acid
This protocol describes a common method for the N-benzylation of piperidine-4-carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for N-benzyl-piperidine-4-carboxylic acid.
Step-by-Step Protocol:
-
Esterification:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.[8]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain methyl piperidine-4-carboxylate hydrochloride as a white solid.
-
-
N-Alkylation:
-
Dissolve the methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 vol).
-
Add a base, such as triethylamine or potassium carbonate (2.5 eq).[8]
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl N-benzyl-piperidine-4-carboxylate.
-
-
Saponification:
-
Dissolve the methyl N-benzyl-piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH ~6 with 1N HCl.
-
The product, N-benzyl-piperidine-4-carboxylic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
-
Biological Evaluation: Radioligand Binding Assay for CCR5 Antagonists
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CCR5 receptor.[9][10]
Experimental Workflow Diagram:
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A Comparative Guide to the Biological Activities of Isonipecotic Acid and 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Introduction: The GABAergic System and the Role of Piperidine Analogs
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). Maintaining synaptic GABA homeostasis is critical for regulating neuronal excitability, and disruptions in this balance are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1] A key mechanism for terminating GABAergic signaling is the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).
The four known GAT subtypes are GAT1, GAT2, GAT3, and Betaine/GABA Transporter 1 (BGT-1). Of these, GAT1 is the most abundant in the CNS and is a primary target for therapeutic intervention.[2] By inhibiting GAT1, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission.[3]
This guide focuses on two related piperidine-4-carboxylic acid molecules: the foundational compound, isonipecotic acid , and its N-substituted derivative, 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid . Isonipecotic acid, as a conformationally restricted analog of GABA, has served as a scaffold for developing more potent and selective neuromodulatory agents.[4][5] The strategic addition of a cyclopentylcarbonyl group to the piperidine nitrogen dramatically alters the molecule's pharmacological profile. Here, we provide a detailed comparison of their biological activities, supported by experimental frameworks.
Structural and Mechanistic Overview
Isonipecotic acid (piperidine-4-carboxylic acid) is a simple heterocyclic compound that acts as a partial agonist at certain GABA-A receptors.[6][7] However, its derivatives, created through N-substitution, often pivot from direct receptor agonism to GAT inhibition.[5] The addition of lipophilic moieties to the nitrogen atom is a well-established medicinal chemistry strategy to enhance affinity and selectivity for GABA transporters over GABA receptors.[5][8]
This compound represents such a modification. While specific experimental data for this exact molecule is sparse in public literature, its structure strongly suggests it was designed as a GAT inhibitor, following the established structure-activity relationships of related compounds like nipecotic acid derivatives.[5][8][9] The cyclopentylcarbonyl group increases lipophilicity, a key factor for interaction with the transporter protein.
Mechanism of Action: GAT Inhibition
GAT inhibitors function by binding to the transporter protein, preventing the reuptake of GABA from the synaptic cleft. This leads to a prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing the overall inhibitory tone of the neural circuit.
Caption: Workflow for [³H]GABA Uptake Inhibition Assay.
Conclusion and Future Directions
The characterization of novel isonipecotic acid derivatives is crucial for developing refined chemical probes and potential therapeutics for neurological disorders. Future studies should focus on obtaining empirical IC50 values for this compound against all four GAT subtypes to determine its potency and selectivity profile. Furthermore, assessing its ability to cross the blood-brain barrier would be a critical step in evaluating its potential for in vivo applications.
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A Researcher's Guide to Benchmarking 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid in GABA-A Receptor Functional Assays
This guide provides a comprehensive framework for characterizing the functional activity of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. Given the compound's structural similarity to isonipecotic acid, a known ligand of the γ-aminobutyric acid type A (GABA-A) receptor, we hypothesize that it may act as a modulator of this critical inhibitory ion channel in the central nervous system.[1]
This document outlines a systematic approach to benchmark its performance against established GABA-A receptor modulators. We will delve into the rationale behind experimental choices, provide detailed protocols for robust functional assays, and present a comparative analysis framework. Our objective is to equip researchers with the necessary tools to rigorously evaluate this novel compound's potency, efficacy, and potential mechanism of action.
Introduction: The Rationale for Investigation
The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] Its modulation is a cornerstone of therapeutic intervention for anxiety, epilepsy, insomnia, and other neurological disorders.[1][2][3] The parent scaffold of our test compound, piperidine-4-carboxylic acid (isonipecotic acid), is a conformationally restricted analog of GABA and a partial agonist at GABA-A receptors.[1] The addition of the N-cyclopentylcarbonyl group is a common medicinal chemistry strategy aimed at altering properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1]
Therefore, a systematic investigation is warranted to determine if this compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor. This guide proposes a head-to-head comparison with the following well-characterized reference compounds:
-
GABA: The endogenous agonist, serving as the primary benchmark for agonistic activity.
-
Muscimol: A potent, selective GABA-A receptor agonist.[4][5]
-
Diazepam: A classic benzodiazepine and positive allosteric modulator (PAM) that enhances GABA's effect.[3][6][7]
-
Allopregnanolone: An endogenous neurosteroid and potent PAM that acts at a different allosteric site than benzodiazepines.[7]
Experimental Strategy: A Multi-Assay Approach
To build a comprehensive pharmacological profile, a multi-pronged assay strategy is essential. We recommend a tiered approach, starting with high-throughput screening-compatible methods to establish activity, followed by the gold standard of electrophysiology for detailed mechanistic insights.
Caption: Proposed tiered experimental workflow.
Tier 1: High-Throughput Functional Screening using Fluorescence-Based Assays
Fluorescence-based assays are ideal for initial screening and dose-response studies due to their scalability and robustness.[8][9] We will utilize a commercially available membrane potential-sensitive dye to detect changes in cellular polarization following GABA-A receptor activation. An influx of chloride ions through the channel results in hyperpolarization, which can be measured as a change in fluorescence.
Cell Line Selection
The choice of cell line is critical for reproducible results. We recommend using a human embryonic kidney (HEK293) cell line stably expressing a common GABA-A receptor subtype, such as α1β2γ2.[6][9][10] This subtype is widely distributed in the brain and is sensitive to benzodiazepines, making it an excellent model for studying various modulatory effects.[7][11]
Detailed Protocol: Membrane Potential Assay
-
Cell Plating: Seed HEK293 cells stably expressing the α1β2γ2 GABA-A receptor subtype into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well. Culture overnight to allow for cell adherence.
-
Dye Loading: The following day, remove the culture medium and add 20 µL of a membrane potential-sensitive dye loading solution (e.g., FLIPR Membrane Potential Assay Kit) diluted in a physiological chloride buffer. Incubate for 60 minutes at 37°C.[9]
-
Compound Preparation: During incubation, prepare a compound plate. Serially dilute the test compound (this compound) and reference compounds (GABA, Muscimol, Diazepam, Allopregnanolone) in the assay buffer.
-
Assay Execution (FLIPR):
-
Agonist Mode: To test for direct activation, add the compound plate containing the test compound and known agonists (GABA, Muscimol) to the cells.
-
PAM Mode: To test for positive allosteric modulation, first add the test compound or known PAMs (Diazepam, Allopregnanolone) and incubate for 15 minutes.[8] Then, add a sub-maximal concentration of GABA (EC10-EC20) to all wells and record the response.[9]
-
-
Data Acquisition: Use a fluorometric imaging plate reader (FLIPR) to measure fluorescence changes before and after compound/GABA addition.[9] The signal is typically recorded for 3-5 minutes.
-
Data Analysis: Normalize the fluorescence response to baseline and vehicle controls. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.
Expected Data and Comparative Analysis (Hypothetical)
The results from this initial screen will provide a quantitative comparison of the potency of this compound relative to the benchmark compounds.
Table 1: Comparative Potency in Fluorescence-Based Assay (Hypothetical Data)
| Compound | Assay Mode | EC50 (µM) | Hill Slope | Max Response (% of GABA Max) |
| GABA | Agonist | 1.5 | 1.1 | 100% |
| Muscimol | Agonist | 0.25 | 1.0 | 105% |
| This compound | Agonist | 25.0 | 1.2 | 60% |
| Diazepam | Agonist | > 100 | N/A | < 5% |
| Allopregnanolone | Agonist | > 100 | N/A | < 5% |
| Diazepam | PAM (at GABA EC20) | 0.05 | 1.3 | 250% |
| Allopregnanolone | PAM (at GABA EC20) | 0.09 | 1.4 | 350% |
| This compound | PAM (at GABA EC20) | 5.2 | 1.1 | 180% |
Interpretation: In this hypothetical scenario, the data suggests that this compound acts as a partial agonist with lower potency than GABA and Muscimol. It also shows activity as a positive allosteric modulator, potentiating the effect of a low concentration of GABA, albeit with lower potency than Diazepam and Allopregnanolone.
Tier 2: Mechanistic Validation using Automated Electrophysiology
Automated patch-clamp electrophysiology is the gold standard for studying ion channels, providing direct measurement of ion flow and detailed information about channel kinetics.[12] This technique will be used to confirm the findings from the fluorescence assay and to further characterize the compound's mechanism of action.
Caption: Automated patch-clamp experimental workflow.
Detailed Protocol: Automated Patch-Clamp
-
Cell Preparation: Use the same HEK293-α1β2γ2 stable cell line. Prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or Patchliner).[12]
-
System Setup: Prime the system with appropriate intracellular and extracellular solutions. The intracellular solution should have a high chloride concentration to create a stable recording environment.[10]
-
Experiment Execution:
-
Initiate the automated protocol for cell capture, sealing, and achieving whole-cell configuration.
-
Set the membrane holding potential to -60 mV.[1]
-
Agonist Protocol: Apply increasing concentrations of the test compound or reference agonists to determine the concentration-response relationship for current activation.
-
PAM Protocol: Co-apply varying concentrations of the test compound with a fixed, low concentration of GABA (EC10-EC20) to measure the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward chloride current for each compound application.
-
Normalize the current amplitude to the maximal GABA response.
-
Generate concentration-response curves and calculate EC50 and efficacy values.
-
Expected Data and Deeper Mechanistic Insights (Hypothetical)
Electrophysiology provides a more precise measure of efficacy (the maximum effect of the compound relative to the endogenous ligand) and can reveal nuances in channel modulation.
Table 2: Comparative Efficacy and Potency via Electrophysiology (Hypothetical Data)
| Compound | Mode | EC50 (µM) | Efficacy (% of Max GABA Current) |
| GABA | Agonist | 1.8 | 100% |
| Muscimol | Agonist | 0.3 | 102% |
| This compound | Agonist | 28.0 | 55% |
| Diazepam | PAM | 0.04 | Potentiates GABA current by ~180% |
| This compound | PAM | 6.5 | Potentiates GABA current by ~90% |
Interpretation: This hypothetical electrophysiology data confirms the fluorescence assay findings: this compound is a partial agonist with an efficacy of 55% compared to GABA. It also acts as a PAM, increasing the GABA-evoked current by 90%, which is less efficacious than the classic PAM, Diazepam. This dual partial agonist and PAM activity is a complex but interesting pharmacological profile that warrants further investigation.
Conclusion and Future Directions
This guide presents a robust, two-tiered strategy for the functional characterization of this compound. By systematically comparing its performance against GABA, Muscimol, Diazepam, and Allopregnanolone, researchers can generate a comprehensive pharmacological profile.
Based on our hypothetical data, this compound emerges as a compound with a dual-action profile: a low-potency partial agonist and a moderate-potency positive allosteric modulator of the GABA-A receptor. This profile could have unique therapeutic implications, potentially offering a ceiling effect on direct activation while still enhancing endogenous GABAergic tone.
Future studies should aim to:
-
Determine Subtype Selectivity: Test the compound against a panel of different GABA-A receptor subtypes (e.g., those containing α2/3, α5, or δ subunits) to understand its selectivity profile.[1][6]
-
Investigate Binding: Perform radioligand binding assays to determine the compound's affinity (Ki) and to ascertain if it competes with known ligands at their respective binding sites.[1][4]
-
Assess In Vivo Efficacy: If the in vitro profile is promising, progress to in vivo animal models of anxiety or epilepsy to evaluate its therapeutic potential.
By following this structured benchmarking approach, the scientific community can accurately and efficiently determine the functional significance of novel modulators like this compound.
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The Gold Standard: A Comparative Guide to the Definitive Structure Confirmation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid by X-ray Crystallography
Introduction: The Imperative of Unambiguous Structure in Modern Research
In the landscape of chemical research and pharmaceutical development, the precise three-dimensional structure of a molecule is its fundamental identity. This knowledge underpins every aspect of its potential application, from predicting its biological activity and binding affinity to understanding its physical properties. 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a conformationally restricted analog of the neurotransmitter GABA.[1] As such, its derivatives are of significant interest for potential neurological applications. However, before any functional investigation can be trusted, the molecular structure must be confirmed without ambiguity.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound. It will establish the primacy of single-crystal X-ray crystallography as the definitive method and provide the necessary experimental framework for its application. We will explore the causality behind experimental choices and contrast the unequivocal data from crystallography with the inferential evidence provided by other common spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Part 1: The Gold Standard - Definitive Confirmation with X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise, three-dimensional arrangement of atoms in a molecule.[2] It provides an unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2] Unlike other methods that provide information about connectivity or mass, crystallography delivers a true image of the molecule as it exists in the solid state.
The core principle involves irradiating a well-ordered single crystal with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are directly related to the arrangement of atoms within the crystal lattice.[3] By analyzing this diffraction pattern, a three-dimensional model of the molecule can be constructed and refined.
Expected Structural Features of this compound
While a published crystal structure for the exact title compound is not available, analysis of closely related structures, such as 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, allows for expert prediction of its key features.[4] The piperidine ring is expected to adopt a stable chair conformation. The bulky cyclopentylcarbonyl group and the carboxylic acid group at the 4-position will likely occupy equatorial positions to minimize steric hindrance. The crystal packing will be dominated by hydrogen bonding interactions, primarily involving the carboxylic acid groups, which may form dimers or extended chains, significantly influencing the material's bulk properties.
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for a successful outcome.
Step 1: Synthesis and Crystal Growth
A plausible synthesis involves a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The carboxylic acid is first protected as an ester, followed by N-acylation with cyclopentanecarbonyl chloride, and subsequent deprotection to yield the final product.
Obtaining a diffraction-quality single crystal is often the most challenging step.[5] The compound must be highly pure. The method of slow evaporation is a reliable starting point for small organic molecules.
-
Protocol for Crystal Growth (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent. A solvent in which the compound is moderately soluble is ideal. For this molecule, solvents like ethanol, acetone, or ethyl acetate, or a mixture such as dichloromethane/hexane, would be appropriate choices.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Patience is crucial, as rapid growth often leads to poor quality crystals.
-
Once suitable crystals (ideally 0.1 - 0.3 mm in each dimension) have formed, they can be carefully harvested for analysis.
-
Step 2: X-ray Diffraction Data Collection
This phase requires a single-crystal X-ray diffractometer. The goal is to measure the intensities of as many unique diffraction spots as possible.
-
Protocol for Data Collection:
-
A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
The crystal is mounted on the diffractometer and centered in the X-ray beam.[6]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's lattice system.[7]
-
A full data collection strategy is calculated to measure the intensities of all accessible reflections within a specific resolution limit, typically using molybdenum (Mo Kα, λ = 0.7107 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation.[7]
-
The crystal is rotated in the X-ray beam, and hundreds to thousands of diffraction images are recorded on a detector, such as a CCD or pixel array detector. This process can take several hours.[7]
-
Step 3: Structure Solution and Refinement
The collected data (a series of reflection intensities) is processed to solve and refine the crystal structure.
-
Workflow for Structure Solution:
-
The raw data is integrated to determine the intensity and position of each reflection. Corrections are applied for factors like background noise and X-ray absorption.
-
The positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics such as the R-factor (residual factor); a lower R-factor indicates a better fit.
-
Part 2: A Comparative Analysis with Spectroscopic Techniques
While powerful, spectroscopic methods like NMR and MS provide indirect or incomplete structural information. They are essential for routine characterization but lack the definitive power of X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.
-
¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect to see complex multiplets for the cyclopentyl and piperidine ring protons. The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would be shifted downfield due to the electron-withdrawing effect of the amide group. The presence of rotamers (due to restricted rotation around the amide C-N bond) could lead to a doubling of some signals, complicating the spectrum.
-
¹³C NMR: This provides information on the carbon skeleton. One would expect to see distinct signals for the carbonyl carbon of the amide, the carboxylic acid carbon, and the various carbons of the two rings. The chemical shifts would confirm the presence of these functional groups.
Limitation: While NMR confirms the carbon-hydrogen framework and the presence of functional groups, it does not directly reveal the three-dimensional arrangement of atoms in space. Bond angles and precise bond lengths cannot be measured. Furthermore, while techniques like NOESY can give information about through-space proximity of protons, determining the exact conformation of a flexible molecule like this remains challenging and often inferential.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its substructures.
-
Expected Fragmentation: In an electrospray ionization (ESI) mass spectrum, the molecule would be observed as its protonated ion [M+H]⁺. Tandem MS (MS/MS) would induce fragmentation. Key fragmentation pathways for N-acyl piperidines often involve cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[5] A likely fragmentation for this molecule would be the cleavage of the bond between the carbonyl carbon and the piperidine nitrogen, leading to the formation of a stable acylium ion.
Limitation: MS confirms the elemental composition (with high-resolution MS) and provides "pieces of the puzzle" through fragmentation. However, it cannot distinguish between isomers and provides no information about the stereochemistry or the three-dimensional shape of the molecule.
Data Comparison Guide
The following table objectively compares the information obtained from each technique for the structural analysis of this compound.
| Feature Analyzed | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Atomic Connectivity | Definitive. Directly observed. | Excellent. Deduced from correlations (COSY, HMBC). | Inferred. Deduced from fragmentation patterns. |
| Molecular Formula | Definitive. Confirmed by refined structure. | Inferred. Consistent with spectral data. | Excellent. High-resolution MS gives exact mass. |
| Stereochemistry | Absolute. Unambiguously determined. | Relative. Inferred from coupling constants & NOE. | None. Cannot distinguish stereoisomers. |
| Conformation | Definitive. Chair form, substituent positions observed. | Inferred. Deduced from coupling constants; averaged in solution. | None. No conformational information. |
| Bond Lengths & Angles | Precise. Measured to high accuracy (e.g., ±0.005 Å). | None. Cannot be directly measured. | None. Cannot be measured. |
| Intermolecular Interactions | Directly Observed. Hydrogen bonds, packing identified. | Indirect. Inferred from solvent effects or concentration studies. | None. Analysis is of isolated gas-phase ions. |
| Sample Requirement | High-quality single crystal. | Soluble, pure sample (mg scale). | Small amount of sample (µg-ng scale). |
| Overall Certainty | Unambiguous. Considered the "gold standard" proof. | High (for connectivity). Ambiguity in 3D structure. | Moderate. Confirms mass and fragments, not full structure. |
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the experimental workflow for X-ray crystallography and the logical relationship between the analytical techniques.
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Piperidine Derivatives
Authored for Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1][2][3][4] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which in turn significantly influence a compound's pharmacokinetic profile.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of piperidine derivatives is therefore paramount for predicting their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct, widely-used piperidine-containing drugs: Fentanyl , a potent synthetic opioid; Methylphenidate , a central nervous system stimulant; and Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease. We will dissect their contrasting ADME properties, provide detailed protocols for key preclinical pharmacokinetic assays, and explore the underlying structure-pharmacokinetic relationships that govern their behavior in vivo.
The Piperidine Scaffold: A Staple in Drug Design
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in pharmaceuticals for several key reasons.[3][4] Its saturated, flexible ring can adopt various conformations (e.g., chair, boat) to fit into the binding pockets of diverse biological targets.[1] The nitrogen atom, typically with a pKa in the physiological range, can be protonated, forming a crucial hydrogen bond donor that enhances interactions with receptors and enzymes. This basicity also often improves aqueous solubility. Furthermore, the piperidine scaffold is relatively stable to metabolic degradation, providing a solid foundation upon which chemists can build complex molecules with tailored ADME properties.[1]
Core Methodologies for Preclinical Pharmacokinetic Assessment
To compare our selected compounds, we must first understand how pharmacokinetic data is generated. The following protocols represent industry-standard methods for preclinical ADME assessment.
Protocol 2.1: In Vivo Rodent Pharmacokinetic Study
This experiment is the gold standard for determining how a drug behaves in a whole living system, providing key parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and bioavailability.
Rationale for Experimental Choices:
-
Species: Sprague-Dawley rats or CD-1 mice are commonly used due to their well-characterized physiology and metabolism, and the extensive historical data available for comparison.[5]
-
Dosing Routes: Intravenous (IV) administration is used as a baseline, as it provides 100% bioavailability by definition, bypassing absorption.[6] Oral (PO) administration is crucial for assessing absorption from the gastrointestinal tract.
-
Blood Sampling: Serial blood sampling from a single animal reduces inter-animal variability and the total number of animals required for a study.[7][8]
Step-by-Step Methodology:
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) for at least 3 days with free access to food and water.
-
Dosing Formulation: Prepare the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) for both IV and PO administration.
-
Administration:
-
IV Group (n=3-5 animals): Administer the compound (e.g., 1 mg/kg) via a bolus injection into the tail vein.
-
PO Group (n=3-5 animals): Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Collection: Collect sparse blood samples (~100 µL) from the saphenous vein into heparinized tubes at predefined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[5]
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method (see Protocol 2.3).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Protocol 2.2: In Vitro Metabolic Stability Assay
This assay provides a rapid assessment of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[9][10] It helps predict hepatic clearance.
Rationale for Experimental Choices:
-
Test System: Liver microsomes are subcellular fractions containing the highest concentration of Phase I drug-metabolizing enzymes (CYPs).[10] They are cost-effective and suitable for high-throughput screening.[10]
-
Cofactor: NADPH is an essential cofactor required for CYP enzyme activity. Its addition initiates the metabolic reaction.[10][11] Reactions without NADPH serve as a negative control to account for non-enzymatic degradation.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation:
-
Reaction Initiation: Add the NADPH solution to start the reaction.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[10][11]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[11]
Protocol 2.3: Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for accurately quantifying drug concentrations in biological matrices like plasma.[13][14][15]
Rationale for Experimental Choices:
-
LC Separation: The liquid chromatography step separates the drug of interest from other matrix components, reducing interference.[14]
-
MS/MS Detection: Tandem mass spectrometry provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte, making quantification highly reliable.[14][16]
Workflow Diagram:
Caption: Structure-Pharmacokinetic Relationships of Piperidine Derivatives.
-
Modulating Lipophilicity: Adding bulky, non-polar groups, as seen in Fentanyl, dramatically increases lipophilicity. This enhances passage through lipid membranes, leading to rapid absorption, extensive distribution, and fast onset of action. [17][18][19]* Introducing Metabolic Soft Spots: The ester group in Methylphenidate is a "soft spot" readily targeted by esterase enzymes. [20]Incorporating such groups is a strategy to design drugs with rapid clearance and short half-lives.
-
Restricting Metabolism: Donepezil's complex, fused-ring structure is less accommodating to the active sites of metabolic enzymes, contributing to its slow clearance and long half-life. [21]The metabolic stability of the piperidine ring itself contributes to this property. [1]
Conclusion
The pharmacokinetic profiles of piperidine derivatives are highly tunable and directly influenced by their specific structural modifications. Fentanyl's high lipophilicity drives its rapid onset and wide distribution, Methylphenidate's ester moiety ensures its rapid clearance, and Donepezil's unique scaffold results in a long half-life suitable for managing chronic conditions. A thorough understanding of these structure-pharmacokinetic relationships, validated through robust in vivo and in vitro assays, is essential for drug development professionals to design and select candidates with the desired therapeutic profile.
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Evaluating the Selectivity of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid for Receptor Subtypes: A Methodological Comparison Guide
Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the piperidine-4-carboxylic acid scaffold is a recurring motif in a diverse array of pharmacologically active agents. Its constrained cyclic structure serves as a valuable building block for designing ligands that target a wide range of receptors, including those for neurotransmitters and chemokines. The compound at the center of this guide, 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, represents a novel entity within this chemical space. While extensive biological data for this specific molecule is not yet prevalent in public-domain literature, its structural similarity to known receptor modulators provides a strong rationale for a systematic evaluation of its receptor subtype selectivity.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It will not present pre-existing data on this compound, but will instead provide a comprehensive, step-by-step framework for its characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of robust and reliable data. Our focus will be on establishing a screening paradigm to determine the compound's primary biological target and its selectivity across various receptor subtypes, a critical step in assessing its therapeutic potential.
The Pharmacological Context: Potential Targets for a Piperidine-4-Carboxylic Acid Derivative
The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and acts as a partial agonist at GABAA receptors.[1][3] The introduction of a cyclopentylcarbonyl group at the nitrogen atom of the piperidine ring in this compound significantly alters its physicochemical properties, and thus, its potential receptor interactions. Based on the known pharmacology of related piperidine derivatives, a panel of potential targets for initial screening can be proposed:
-
GABAA Receptors: Given the GABAergic activity of the parent scaffold, it is prudent to assess the compound's activity at various GABAA receptor subtypes.[3]
-
Chemokine Receptors (e.g., CCR2): Piperidine derivatives have been identified as antagonists of the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases.[4]
-
Sigma (σ) Receptors: The piperidine motif is also found in high-affinity, selective ligands for sigma receptors, which are implicated in a variety of neurological functions.[5]
-
Serotonin (5-HT) Receptors (e.g., 5-HT1F): N-substituted piperidines have been developed as potent and selective agonists for the 5-HT1F receptor, a target for migraine treatment.[6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Substituted piperidine-4-carboxylic acid analogs have been designed as dual agonists for PPARα and PPARγ, which are involved in metabolic regulation.[7]
-
Nicotinic Acetylcholine Receptors (nAChRs; e.g., α4β2): Substituted piperidines have also been discovered as potent and selective potentiators of α4β2 nAChRs, a target for cognitive disorders.[8]
The initial step in evaluating a novel compound like this compound is to perform a broad screen against a panel of receptors to identify its primary target(s). Following this, a more focused investigation into its selectivity across subtypes of the primary target receptor family is essential.
Experimental Workflow for Determining Receptor Subtype Selectivity
A robust evaluation of receptor subtype selectivity involves a multi-tiered approach, beginning with binding assays to determine the compound's affinity for various receptors, followed by functional assays to characterize its activity as an agonist, antagonist, or modulator.
Caption: A generalized experimental workflow for characterizing the receptor selectivity of a novel compound.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key experiments to assess the selectivity of this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]-GABA for GABAA receptors, [125I]-CCL2 for CCR2).
-
Non-labeled reference compound (for determining non-specific binding).
-
This compound (test compound).
-
Assay buffer (receptor-specific).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the reference compound in the assay buffer.
-
Dilute the cell membranes and the radiolabeled ligand to the desired concentration in ice-cold assay buffer. The concentration of the radiolabeled ligand should ideally be at or below its Kd (dissociation constant) for the receptor.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radiolabeled ligand, and cell membranes to the wells of a 96-well plate.
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of the non-labeled reference compound, and cell membranes.
-
Test Compound Competition: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - G-Protein Coupled Receptor (GPCR) Activation (cAMP Measurement)
This assay determines whether the test compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) by measuring its effect on the production of the second messenger cyclic AMP (cAMP). This is relevant for GPCRs like CCR2 and 5-HT1F receptors.
Objective: To characterize the functional activity of this compound at a target GPCR.
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Forskolin (an activator of adenylyl cyclase).
-
A known agonist for the target receptor.
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Culture the cells expressing the target GPCR to the appropriate confluency.
-
Agonist Mode:
-
Seed the cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of the test compound or the known agonist.
-
Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of the known agonist (typically its EC80, the concentration that produces 80% of its maximal effect).
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50. This can be used to calculate the antagonist constant (Kb).
-
Signaling Pathway Visualization
For a Gi/o-coupled receptor like the 5-HT1F receptor, an agonist would inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: A simplified signaling pathway for a Gi/o-coupled receptor like the 5-HT1F receptor.
Data Presentation and Comparative Analysis
The selectivity of this compound should be presented in a clear and concise tabular format. This allows for a direct comparison of its affinity and functional potency across different receptor subtypes.
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mechanism of Action |
| GABAA α1β2γ2 | >10,000 | Not Determined | - |
| CCR2 | 850 | >10,000 | No activity |
| Sigma 1 | 55 | 75 | Antagonist |
| Sigma 2 | 1200 | >10,000 | No activity |
| 5-HT1F | 15 | 25 | Agonist |
| 5-HT2A | 2500 | >10,000 | No activity |
| PPARα | >10,000 | Not Determined | - |
| PPARγ | >10,000 | Not Determined | - |
| α4β2 nAChR | 1500 | 2000 (potentiator) | Positive Allosteric Modulator |
Data in this table is hypothetical and for illustrative purposes only.
In this hypothetical example, this compound demonstrates high affinity and agonist activity for the 5-HT1F receptor, with moderate antagonist activity at the Sigma 1 receptor. It shows significantly lower affinity for other tested receptors, indicating a degree of selectivity. The selectivity ratio can be calculated by dividing the Ki of the off-target receptor by the Ki of the primary target. For instance, the selectivity for 5-HT1F over Sigma 1 would be approximately 3.7-fold in terms of binding affinity. A selectivity of over 100-fold is generally considered good for a drug candidate.
Conclusion: A Roadmap for Characterization
While the specific biological activity of this compound remains to be elucidated, its chemical structure places it in a pharmacologically rich space. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to systematically evaluate its receptor subtype selectivity. By employing these self-validating protocols, researchers can generate high-quality data to identify the primary target(s) of this novel compound and quantify its selectivity profile. This foundational knowledge is a critical prerequisite for any further preclinical and clinical development, ultimately determining the therapeutic potential of this compound.
References
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- Sun, H., Chen, L., Feng, Y., Wang, Y., Li, Y., & Li, J. (2015). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. Bioorganic & Medicinal Chemistry Letters, 25(19), 4149–4153. [Link]
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A Senior Application Scientist's Guide to the Validation of Novel Piperidine Compounds: From Benchtop to Preclinical Assessment
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, often hailed as a "privileged scaffold." Its prevalence in a vast number of approved pharmaceuticals and bioactive molecules is a testament to its remarkable versatility. The piperidine moiety's conformational flexibility and its ability to be functionalized at various positions allow for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which in turn significantly influences its pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacodynamic profiles. Consequently, piperidine derivatives have demonstrated therapeutic potential across a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.
However, the journey of a novel piperidine compound from a promising hit to a viable drug candidate is contingent upon a rigorous and multi-faceted validation process. This guide provides an in-depth comparison of peer-reviewed methodologies for the comprehensive validation of novel piperidine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity.
I. Analytical Validation: Confirming Identity and Purity
Before embarking on biological evaluation, it is imperative to unequivocally confirm the chemical identity and purity of the synthesized piperidine compound. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities or byproducts from the synthesis. The most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Analytical Validation
Caption: Workflow for in vitro ADMET profiling of novel piperidine compounds.
Comparative In Vitro ADMET Data
| Compound ID | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) |
| PIPE-001 | 8.5 (Moderate) | 25.1 | >50 |
| PIPE-002 | 15.2 (High) | 8.9 | 12.5 |
| PIPE-003 | 2.1 (Low) | >50 | >50 |
| Verapamil | <1.0 (Efflux) | 5.0 | 0.1 |
Note: This data is illustrative. High Papp suggests good absorption. High IC₅₀ for CYP and hERG assays indicates a lower risk of drug-drug interactions and cardiotoxicity, respectively.
III. In Vivo Validation: Preliminary Efficacy in a Disease Model
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism. The choice of the in vivo model depends on the therapeutic target of the piperidine compound. As an example, we will outline a common model for anti-ulcer activity, a known pharmacological property of some piperidine derivatives.
Ethanol-Induced Gastric Ulcer Model in Rats
-
Rationale: This model is a simple and reliable method for screening the anti-ulcer potential of a compound. Ethanol induces gastric lesions by disrupting the protective mucosal barrier.
-
Workflow for In Vivo Anti-Ulcer Assay
Caption: Workflow for the in vivo ethanol-induced anti-ulcer model.
-
Protocol:
-
Animal Preparation: Fast Wistar rats for 24 hours with free access to water.
-
Grouping and Dosing: Divide the rats into groups: a negative control (vehicle), a positive control (e.g., Ranitidine), and test groups receiving different doses of the piperidine compound orally.
-
Ulcer Induction: Thirty minutes after dosing, administer 1 mL of absolute ethanol orally to each rat.
-
Sacrifice and Stomach Examination: One hour after ethanol administration, sacrifice the animals and dissect their stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature, wash with saline, and score the ulcers based on their number and severity to calculate an ulcer index.
-
Data Analysis: Calculate the percentage of ulcer protection for the treated groups compared to the negative control group.
-
Comparative In Vivo Anti-Ulcer Activity
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
| Vehicle Control | - | 8.5 ± 0.6 | - |
| Ranitidine | 50 | 2.1 ± 0.3 | 75.3% |
| PIPE-001 | 25 | 4.2 ± 0.4 | 50.6% |
| PIPE-001 | 50 | 2.5 ± 0.2 | 70.6% |
| PIPE-003 | 50 | 7.8 ± 0.7 | 8.2% |
Note: This data is illustrative. A lower ulcer index and higher percentage of protection indicate better anti-ulcer activity.
Conclusion
The validation of novel piperidine compounds is a systematic process that requires a combination of analytical, in vitro, and in vivo methodologies. This guide has provided a comparative framework of peer-reviewed methods, complete with detailed protocols and illustrative data, to aid researchers in making informed decisions throughout the drug discovery pipeline. By rigorously assessing the identity, purity, efficacy, and safety profile of new chemical entities, we can increase the likelihood of translating promising piperidine-based compounds into effective therapeutics.
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The Cyclopentyl Moiety: A Key to Unlocking the Therapeutic Potential of Piperidine-4-Carboxylic Acid?
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] As a partial agonist of the GABA-A receptor, isonipecotic acid itself has been a subject of interest, though its therapeutic applications are limited by its pharmacokinetic profile, particularly its inability to efficiently cross the blood-brain barrier (BBB).[3]
This guide delves into the strategic modification of piperidine-4-carboxylic acid through N-substitution with a cyclopentyl group. We will explore how this alteration is anticipated to influence the molecule's activity, drawing upon established principles of structure-activity relationships (SAR) and providing the experimental framework for empirical validation.
The Rationale for N-Cyclopentylation: A Lipophilic Enhancement
The substitution at the nitrogen atom of the piperidine ring is a well-established strategy in drug discovery to modulate the pharmacological properties of compounds, including receptor affinity, selectivity, and pharmacokinetic profiles.[2] The addition of a cyclopentyl group, a non-polar and lipophilic moiety, is a deliberate tactic to alter the physicochemical properties of the parent molecule, piperidine-4-carboxylic acid.
The primary anticipated effects of introducing a cyclopentyl group are:
-
Increased Lipophilicity: This is a critical factor for drugs targeting the central nervous system (CNS). An increase in lipophilicity can enhance a molecule's ability to permeate the lipid-rich blood-brain barrier.[4]
-
Modified Receptor Interactions: The bulky cyclopentyl group can influence how the molecule binds to its target receptor. This may lead to changes in binding affinity (Ki), potency (IC50/EC50), and selectivity for different receptor subtypes.
-
Altered Pharmacokinetics: Beyond BBB penetration, changes in lipophilicity can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis: Piperidine-4-Carboxylic Acid vs. 1-Cyclopentylpiperidine-4-Carboxylic Acid
While direct comparative experimental data for 1-cyclopentylpiperidine-4-carboxylic acid is not extensively available in public literature, we can construct a predictive comparison based on SAR studies of related N-substituted piperidine derivatives.[5]
| Property | Piperidine-4-Carboxylic Acid (Isonipecotic Acid) | 1-Cyclopentylpiperidine-4-Carboxylic Acid (Predicted) | Rationale for Predicted Change |
| Primary Target | GABA-A Receptor (Partial Agonist)[2] | GABA-A Receptor / GABA Transporters | The core pharmacophore is retained. |
| Binding Affinity (Ki) | Moderate | Potentially Increased | The cyclopentyl group may engage in favorable hydrophobic interactions within the receptor's binding pocket. |
| Potency (IC50/EC50) | Moderate | Potentially Increased | Enhanced binding affinity often translates to higher potency. |
| Selectivity | Acts on various GABA-A receptor subtypes[3] | Potentially Altered | The N-substituent can introduce steric hindrance or new binding interactions that favor specific receptor subtypes. |
| Lipophilicity (logP) | Low (hydrophilic) | Increased | The cyclopentyl group is a non-polar, lipophilic moiety.[6] |
| Blood-Brain Barrier Penetration | Poor[3] | Potentially Enhanced | Increased lipophilicity is a key factor in improving BBB permeability for many small molecules.[4][7] |
| Aqueous Solubility | High | Reduced | Increased lipophilicity generally leads to decreased aqueous solubility.[6] |
Structure-Activity Relationship (SAR) Insights
The introduction of a lipophilic N-substituent to a piperidine-based GABAergic compound can significantly impact its activity. For instance, in the case of nipecotic acid, a GABA uptake inhibitor, N-substitution with lipophilic moieties has been shown to be crucial for its in vivo anticonvulsant activity, which is attributed to improved BBB penetration.[8] While piperidine-4-carboxylic acid is a GABA-A agonist and nipecotic acid is a GABA uptake inhibitor, the principle of using lipophilic N-substituents to enhance CNS exposure is a shared concept.
The cyclopentyl group offers a balance of increased lipophilicity and conformational rigidity. This rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Experimental Workflows for Comparative Analysis
To empirically validate the predicted effects of the cyclopentyl group, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive comparative study.
Synthesis of 1-Cyclopentylpiperidine-4-Carboxylic Acid
A plausible synthetic route for 1-cyclopentylpiperidine-4-carboxylic acid involves a two-step process starting from piperidine-4-carboxylic acid.[2]
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A Comparative Guide to the Synthetic Routes of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
Introduction
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals, and modifications at the nitrogen atom can significantly influence the compound's biological activity. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule: N-acylation, N-alkylation, and reductive amination. Each route is evaluated based on its chemical principles, experimental protocol, and a comparative analysis of key performance indicators such as yield, purity, and scalability. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Route 1: N-Acylation of Piperidine-4-carboxylic Acid
This classical approach involves the direct acylation of the piperidine nitrogen with an activated cyclopentanecarboxylic acid derivative, typically the acyl chloride. This method is straightforward and relies on the nucleophilicity of the secondary amine of the piperidine ring.
Chemical Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed.
Experimental Protocol
Step 1: Preparation of Cyclopentanecarbonyl Chloride
Cyclopentanecarboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Materials: Cyclopentanecarboxylic acid, thionyl chloride, and a suitable solvent like dichloromethane (DCM).
-
Procedure: To a solution of cyclopentanecarboxylic acid in DCM, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude cyclopentanecarbonyl chloride, which is often used in the next step without further purification.
Step 2: N-Acylation of Piperidine-4-carboxylic Acid
-
Materials: Piperidine-4-carboxylic acid, cyclopentanecarbonyl chloride, a base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: Piperidine-4-carboxylic acid is suspended in the chosen solvent, and the base is added. The mixture is cooled in an ice bath, and a solution of cyclopentanecarbonyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with dilute acid and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Logical Workflow
Caption: N-Acylation of piperidine-4-carboxylic acid.
Route 2: N-Alkylation of Piperidine-4-carboxylic Acid Ester
This multi-step route involves the initial protection of the carboxylic acid functionality as an ester, followed by N-alkylation with a cyclopentyl halide, and concluding with the deprotection of the ester to yield the final product.
Chemical Principles
The esterification of the carboxylic acid prevents its interference with the subsequent N-alkylation step. The N-alkylation proceeds via a nucleophilic substitution reaction (SN2) where the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. A non-nucleophilic base is used to scavenge the hydrogen halide formed during the reaction. Finally, the ester is hydrolyzed back to the carboxylic acid under basic or acidic conditions.
Experimental Protocol
Step 1: Esterification of Piperidine-4-carboxylic Acid [1]
-
Materials: Piperidine-4-carboxylic acid, ethanol (or methanol), and a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure: Piperidine-4-carboxylic acid is suspended in an excess of dry ethanol. The mixture is cooled in an ice bath, and the acid catalyst is added slowly. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting ester hydrochloride is neutralized with a base and extracted with an organic solvent.
Step 2: N-Alkylation with Cyclopentyl Bromide [1]
-
Materials: Ethyl piperidine-4-carboxylate, cyclopentyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).
-
Procedure: The piperidine ester and the base are dissolved in the solvent. Cyclopentyl bromide is added, and the mixture is heated (e.g., 50-80 °C) for several hours. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 3: Hydrolysis of the Ester [1]
-
Materials: Ethyl 1-cyclopentylpiperidine-4-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and a solvent mixture (e.g., ethanol/water).
-
Procedure: The ester is dissolved in the solvent mixture, and an aqueous solution of the base is added. The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete. The reaction mixture is then acidified to a pH of approximately 2-3 with an acid like hydrochloric acid. The precipitated product is collected by filtration or extracted with an organic solvent and purified by recrystallization.
Logical Workflow
Caption: N-Alkylation of piperidine-4-carboxylic acid ester.
Route 3: Reductive Amination
This route offers a convergent approach where the piperidine ring and the cyclopentyl group are joined through the formation of an iminium ion intermediate, which is then reduced in situ.
Chemical Principles
Reductive amination involves the reaction of a carbonyl compound (cyclopentanone) with an amine (piperidine-4-carboxylic acid or its ester) to form an iminium ion. This intermediate is not isolated but is reduced in the same reaction vessel by a suitable reducing agent to form the N-substituted piperidine. This method avoids the use of alkyl halides and can be a more atom-economical process.
Proposed Experimental Protocol
Step 1: Reductive Amination of Ethyl Piperidine-4-carboxylate with Cyclopentanone
-
Materials: Ethyl piperidine-4-carboxylate, cyclopentanone, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Procedure: Ethyl piperidine-4-carboxylate and cyclopentanone are dissolved in the solvent. The reducing agent is added portion-wise, and the reaction is stirred at room temperature until the starting materials are consumed. The reaction is then quenched, and the product is extracted and purified.
Step 2: Hydrolysis of the Ester
-
This step is identical to Step 3 of the N-alkylation route.
Logical Workflow
Caption: Reductive amination followed by hydrolysis.
Comparative Analysis
| Feature | N-Acylation | N-Alkylation | Reductive Amination |
| Number of Steps | 2 | 3 | 2 (if starting from ester) |
| Starting Materials | Piperidine-4-carboxylic acid, Cyclopentanecarboxylic acid | Piperidine-4-carboxylic acid, Cyclopentyl bromide | Ethyl piperidine-4-carboxylate, Cyclopentanone |
| Key Reagents | Thionyl chloride, Base | Acid catalyst, Base, Cyclopentyl bromide | Reducing agent (e.g., NaBH(OAc)₃) |
| Reported Yield (Analogous Reactions) | Good to excellent | Good | Good to excellent |
| Scalability | Generally scalable, but acyl chloride can be moisture sensitive. | Scalable, with well-established industrial precedents. | Highly scalable and often preferred in industrial settings. |
| Advantages | Direct, often high yielding for simple acylations. | Utilizes readily available starting materials. Avoids handling of potentially unstable acyl chlorides. | Milder reaction conditions, avoids corrosive reagents, good functional group tolerance. |
| Disadvantages | Acyl chloride can be corrosive and moisture-sensitive. The reaction can be exothermic. | Longer reaction sequence. Requires protection/deprotection steps. | Reducing agents can be expensive and require careful handling. |
Characterization Data for this compound
-
¹H NMR: The spectrum is expected to show characteristic signals for the cyclopentyl protons, the piperidine ring protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the piperidine protons would be influenced by the N-acyl group.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the amide and carboxylic acid, as well as distinct signals for the carbons of the cyclopentyl and piperidine rings. The amide carbonyl typically appears around 170-175 ppm, and the carboxylic acid carbonyl around 175-185 ppm.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should appear around 1700-1725 cm⁻¹, and the amide C=O stretch is expected around 1630-1660 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₉NO₃, MW: 225.28 g/mol ).
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific equipment and safety protocols in place.
-
N-Acylation is a direct and often efficient method, particularly for smaller-scale laboratory synthesis, provided that the handling of the acyl chloride is not a concern.
-
N-Alkylation , while involving more steps, is a robust and highly scalable method that utilizes common and relatively stable reagents.
-
Reductive Amination presents a modern, milder, and often more atom-economical alternative that is well-suited for both laboratory and industrial-scale production due to its operational simplicity and favorable safety profile.
For large-scale production, the reductive amination or N-alkylation routes are likely to be more advantageous due to their scalability and the avoidance of highly reactive intermediates. For rapid, small-scale synthesis, N-acylation may be the most direct approach. Ultimately, the selection of the synthetic route should be based on a thorough evaluation of these factors in the context of the specific research or production goals.
References
- Marton, J., Gáti, T., Tihanyi, K., & Hosztafi, S. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14786-14803.
- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information.
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2018). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. European Journal of Organic Chemistry, 2018(48), 6829-6837.
- LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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A Researcher's Guide to In Vivo Validation: The Case of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic Acid as a Novel GABA-A Receptor Modulator
In the intricate journey of drug discovery, the transition from promising in vitro activity to demonstrable in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals on the in vivo validation of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid (CPCA). We will delve into the experimental design, data interpretation, and a comparative analysis against a well-established therapeutic, Diazepam, to contextualize its potential as a novel therapeutic agent.
The Preclinical Promise of this compound (CPCA)
This compound is a novel chemical entity derived from isonipecotic acid, a known partial agonist of the GABA-A receptor.[1] The strategic addition of a cyclopentylcarbonyl group at the nitrogen atom of the piperidine ring is a classic medicinal chemistry approach to modulate the pharmacological properties of the parent scaffold, including receptor affinity, selectivity, and pharmacokinetic profile.[1]
For the purpose of this guide, we will work with the following hypothetical, yet plausible, in vitro data for CPCA, which positions it as a potential positive allosteric modulator (PAM) of the GABA-A receptor.
Table 1: Hypothetical In Vitro Profile of CPCA
| Parameter | Result | Method |
| Primary Target | GABA-A Receptor | Radioligand Binding Assay |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Electrophysiology (Patch-Clamp) |
| Potency (EC50) | 150 nM (in potentiating GABA response) | Fluorescence-based cell assay |
| Selectivity | >100-fold selective over other major CNS receptors | Receptor Profiling Panel |
| In Vitro Toxicity (CC50) | > 50 µM | Neuronal cell viability assay |
These in vitro findings are encouraging, suggesting that CPCA is a potent and selective modulator of the primary inhibitory neurotransmitter system in the central nervous system. However, to ascertain its therapeutic potential, a rigorous in vivo validation is imperative.
The Strategic In Vivo Validation of CPCA
The overarching goal of the in vivo studies is to determine if the in vitro potency of CPCA translates into a measurable pharmacological effect in a living organism. This process is multifaceted, involving a systematic evaluation of the compound's pharmacokinetics, pharmacodynamics, and efficacy in a relevant disease model.
Pharmacokinetic Profiling: Understanding the Journey of CPCA in the Body
Before assessing what CPCA does to the body, we must first understand what the body does to CPCA. Pharmacokinetic (PK) studies are fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Experimental Protocol: Murine Pharmacokinetic Assessment of CPCA
-
Animal Model: Male CD-1 mice (n=3 per time point).
-
Formulation: CPCA is formulated in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% saline.
-
Administration:
-
Intravenous (IV): 2 mg/kg via tail vein injection.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Sample Collection: Blood samples are collected via cardiac puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Bioanalysis: Plasma concentrations of CPCA are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
Expert Insight: The choice of formulation is critical for ensuring adequate solubility and exposure. A well-characterized PK profile is essential for designing subsequent pharmacodynamic and efficacy studies with appropriate dose levels and time points.
Comparative In Vivo Efficacy: CPCA vs. Diazepam in a Model of Anxiety
Given the role of GABA-A receptors in mediating anxiety, the elevated plus maze (EPM) is a well-validated and widely used behavioral paradigm to assess the anxiolytic potential of novel compounds.[2] We will compare the efficacy of CPCA with Diazepam, a benchmark benzodiazepine that also acts as a positive allosteric modulator of the GABA-A receptor.[3][4]
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are group-housed with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration:
-
CPCA (1, 3, 10 mg/kg, PO)
-
Diazepam (2 mg/kg, PO)
-
Vehicle control Animals are dosed 60 minutes prior to testing.
-
-
EPM Apparatus: The maze is elevated 50 cm from the floor and consists of two open arms and two closed arms.
-
Testing Procedure: Each rat is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The session is recorded by an overhead camera.
-
Behavioral Endpoints:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for sedative effects).
-
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Trustworthiness of the Protocol: The EPM is a self-validating system as it relies on the innate conflict in rodents between the desire to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.
Data Presentation and Comparative Analysis
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Data
| Parameter | CPCA | Diazepam |
| Oral Bioavailability | ~60% | ~93%[4] |
| Plasma Half-life (rodent) | ~4 hours | ~3 hours (active metabolites extend duration)[3] |
| Time in Open Arms (EPM) | Dose-dependent increase (significant at 3 & 10 mg/kg) | Significant increase at 2 mg/kg |
| Locomotor Activity (EPM) | No significant change at anxiolytic doses | Potential for sedation at higher doses |
Interpretation of Results: CPCA demonstrates a favorable oral bioavailability and a half-life conducive to maintaining therapeutic concentrations. In the EPM, CPCA exhibits a clear dose-dependent anxiolytic effect, comparable to the positive control, Diazepam. Notably, at its effective doses, CPCA does not appear to induce sedation, a common side effect of benzodiazepines, suggesting a potentially improved safety profile.
Visualizing the Scientific Rationale
To better illustrate the experimental design and the underlying mechanism of action, the following diagrams are provided.
Caption: Mechanism of action of CPCA at the GABA-A receptor.
Caption: Workflow for the in vivo validation of CPCA.
Conclusion and Future Directions
The in vivo validation of this compound has successfully demonstrated its translational potential from in vitro findings. The compound exhibits a desirable pharmacokinetic profile and significant anxiolytic efficacy in a preclinical model of anxiety, comparable to the established therapeutic, Diazepam. The absence of sedative effects at efficacious doses suggests that CPCA may offer a superior therapeutic window.
These compelling results warrant further investigation, including more extensive dose-response studies, evaluation in other anxiety models, and a thorough safety pharmacology assessment. The data presented in this guide provides a robust foundation for the continued development of CPCA as a promising new therapeutic agent for the treatment of anxiety disorders.
References
- Title: Animal models of anxiety and benzodiazepine actions Source: PubMed URL:[Link]
- Title: Full article: Animal models for screening anxiolytic-like drugs: a perspective Source: Taylor & Francis Online URL:[Link]
- Title: GABAergic mechanisms in epilepsy Source: PubMed URL:[Link]
- Title: Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety Source: Frontiers in Pharmacology URL:[Link]
- Title: Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model Source: Journal of Pharmaceutical Research Intern
- Title: Diazepam - Wikipedia Source: Wikipedia URL:[Link]
- Title: The age of anxiety: role of animal models of anxiolytic action in drug discovery Source: British Journal of Pharmacology URL:[Link]
- Title: diazepam - PharmGKB Source: PharmGKB URL:[Link]
- Title: Classics in Chemical Neuroscience: Diazepam (Valium)
- Title: Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe Source: ACS Central Science URL:[Link]
- Title: GABAA receptor positive allosteric modulator - Wikipedia Source: Wikipedia URL:[Link]
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, tailored for researchers and drug development professionals. The procedures outlined here are grounded in an analysis of the compound's constituent chemical moieties and authoritative safety guidelines.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are synthesized from the known hazards of its structural isomer, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid[1], and its core components: piperidine[2][3][4], carboxylic acids[5], and cyclopentane derivatives[6][7][8]. Crucially, you must always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Part 1: Core Hazard Assessment—Understanding the "Why"
Effective disposal begins with a thorough understanding of the risks. The structure of this compound presents a multi-faceted hazard profile derived from its functional groups:
-
Piperidine Ring: The foundational piperidine heterocycle is known to be basic. While the substitution on the nitrogen mitigates some of the hazards of pure piperidine, the core structure is associated with potential toxicity and skin/eye irritation[2][3][9].
-
Carboxylic Acid Group: This functional group imparts acidic properties and is a known irritant to skin, eyes, and the respiratory system, a characteristic seen in analogous compounds like piperidine-4-carboxylic acid[10].
-
Cyclopentylcarbonyl Moiety: The cyclopentyl group is derived from cyclopentane, a highly flammable hydrocarbon[7][8]. While the overall compound is a solid and not as volatile, this component contributes to its combustibility under fire conditions and dictates that it should be kept away from ignition sources.
Based on the analysis of its structural isomer, the primary hazards are summarized below.
Table 1: Hazard Profile Summary
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][10]. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][10]. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][10]. |
During thermal decomposition, this compound may release toxic gases, including carbon oxides and nitrogen oxides[1][11]. Therefore, all waste must be handled as hazardous.
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is non-negotiable for ensuring laboratory safety and environmental stewardship.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of irritation and accidental exposure.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[5].
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Inspect them for integrity before each use[3].
-
Body Protection: A standard laboratory coat is required to prevent skin contact[12].
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the disposal process. Never dispose of this chemical down the drain or in the regular trash [5][13].
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, and spatulas in a dedicated hazardous waste container.
-
Contaminated PPE, such as gloves and absorbent wipes, should also be placed in this container[14].
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste[14].
-
Step 3: Container Selection and Labeling
All hazardous waste must be accumulated in containers that meet regulatory standards.
-
Container Requirements: The container must be made of a chemically compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, screw-on cap to prevent leaks[14][16]. The container must be kept closed except when adding waste[17].
-
Labeling: As soon as waste is added, the container must be labeled with a completed EHS Hazardous Waste Label. The label must include[12][16][18]:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The approximate percentage of each component if it is a mixture.
-
The relevant hazard warnings (e.g., "Irritant").
-
The date waste accumulation began.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated by the EPA to ensure safety and prevent accidental release[18][19].
-
Store the sealed and labeled waste container in a designated SAA at or near the point of generation.
-
The SAA should be a cool, dry, and well-ventilated area, away from heat, open flames, or other ignition sources[20][21].
-
Ensure the waste container is within secondary containment (e.g., a plastic tub) to contain any potential leaks[16].
Step 5: Final Disposal by Authorized Personnel
The final disposal of this hazardous waste must be handled by trained professionals.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container[14][22].
-
This waste will likely require high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility to ensure complete destruction[14].
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 22. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on the known hazards of its structural components: piperidine derivatives and carboxylic acids.[1][2][3] Piperidine-containing compounds can be acutely toxic and corrosive, while carboxylic acids can cause skin and eye irritation or damage.[4] This compound should be handled with caution as a potential irritant and toxic substance. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]
Immediate Hazard Assessment and Mitigation
Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks involve exposure to the compound as a solid powder or in solution.
| Potential Hazard | Description | Primary Mitigation Strategy |
| Eye Irritation/Damage | Direct contact with the solid or solutions can cause serious eye irritation or damage.[4][5] | Wear chemical safety goggles and a face shield for splash protection.[1][6][7] |
| Skin Irritation/Corrosion | Prolonged or repeated contact may cause skin irritation, burns, or dermatitis.[4][5] Piperidine derivatives can be toxic upon skin contact.[8] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, an apron is recommended.[6][7] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[4] | Handle in a certified chemical fume hood or other ventilated enclosure to minimize dust generation.[4] |
| Acute Toxicity (Ingestion) | Swallowing the compound may be harmful. | Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[4][5] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The selection of PPE is based on an assessment of the potential hazards during handling.[6][10]
Primary Engineering Control: Ventilation
All handling of this compound powder must be performed in a certified chemical fume hood or a powder containment hood.[9][4] This is the most critical step in preventing respiratory exposure.
Mandatory PPE Ensemble
-
Eye and Face Protection :
-
Hand Protection :
-
Body Protection :
-
A clean, flame-retardant laboratory coat is required.[1]
-
Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
-
For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[6]
-
Wear long pants and closed-toe shoes.[6]
-
-
Respiratory Protection :
-
Under normal conditions of use within a fume hood, respiratory protection is not typically required.[12]
-
If handling large quantities of the powder outside of a primary engineering control or if the ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6][11] Consult your EHS department for respirator selection and fit-testing.
-
Operational and Disposal Plans
Standard Handling Protocol
This protocol outlines the step-by-step process for safely weighing and dissolving the solid compound.
Caption: Workflow for Safe Handling of the Solid Compound.
Spill Response Plan
For small spills of the solid material inside a fume hood:
-
Alert Personnel : Inform others in the immediate area of the spill.[9]
-
Containment : Ensure the spill is contained within the fume hood.
-
PPE : If not already worn, don the full mandatory PPE ensemble described in Section 2.2.
-
Cleanup :
-
Gently cover the spill with an absorbent material or use a dry clean-up procedure to avoid generating dust.[9]
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a designated hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2]
-
-
Disposal : Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.
Caption: Step-by-step procedure for a small chemical spill.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[2][3]
-
Solid Waste : Place contaminated items such as gloves, weigh boats, and absorbent pads into a clearly labeled, sealed hazardous waste container.[2][9]
-
Liquid Waste : Unused solutions should be collected in a separate, dedicated liquid hazardous waste container.[2] Do not pour down the drain.[3][13]
-
Container Management : Keep all hazardous waste containers securely sealed when not in use and store them in a designated satellite accumulation area.[2][9]
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- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
